[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
Description
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Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H |
InChI Key |
PKGAYCBDKDBLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathways for [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
Executive Summary
[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile is a critical bicyclic heteroaromatic scaffold in medicinal chemistry. It serves as a key pharmacophore and intermediate in the development of JAK1/JAK2 inhibitors (e.g., Filgotinib analogs) and RORγt inverse agonists. The electron-deficient nature of the 5-position (adjacent to the bridgehead nitrogen) makes it a strategic handle for further nucleophilic functionalization or hydrolysis to amides.
This guide details three distinct synthesis pathways, prioritized by scalability, chemoselectivity, and operational safety.
-
Route A (The Hydrazine Route): The industrial standard; high-yielding but requires handling of toxic hydrazine.
-
Route B (The Oxidative N-Amination Route): A mild, "high-fidelity" approach avoiding hydrazine; ideal for late-stage synthesis or sensitive substrates.
-
Route C (Late-Stage Cyanation): A functionalization strategy starting from the bromo-derivative; useful for diversity-oriented synthesis.
Retrosynthetic Analysis
To design the synthesis, we must correctly map the numbering of the fused system to the pyridine precursor. In the [1,2,4]triazolo[1,5-a]pyridine system, the bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead nitrogen in the pyridine ring is C5 .
-
Mapping: C5 of the triazolopyridine corresponds to C6 of the starting pyridine ring (relative to the pyridine nitrogen).
-
Implication: The starting material must be a 2,6-disubstituted pyridine (specifically, 2-functionalized-6-cyanopyridine).
Figure 1: Retrosynthetic disconnection showing the two primary lineages: the Hydrazine pathway (Red) and the Amidine pathway (Yellow).
Route A: The Hydrazine Cyclization (Standard Protocol)
This is the most direct method for scale-up. It relies on the high reactivity of the 2-chloro position in 2-chloro-6-cyanopyridine toward nucleophilic aromatic substitution (
Step 1: Synthesis of 2-Hydrazinyl-6-cyanopyridine
Reaction Logic: The 2-chloro group is activated by the adjacent pyridine nitrogen. While the nitrile group is also susceptible to nucleophilic attack (forming amidrazones), the chloride displacement is kinetically favored at controlled temperatures.
-
Reagents: 2-Chloro-6-cyanopyridine, Hydrazine hydrate (80%), Ethanol or THF.
-
Conditions: 0°C to Room Temperature (RT). Do not reflux initially to avoid nitrile attack.
Protocol:
-
Dissolve 2-chloro-6-cyanopyridine (1.0 eq) in Ethanol (5 vol).
-
Cool the solution to 0°C.
-
Add Hydrazine hydrate (2.0 eq) dropwise over 30 minutes.
-
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: The product often precipitates. Filter the solid.[1] If not, concentrate the solvent and triturate with cold water.
-
Yield: Typically 85–90%.
Step 2: Cyclization to [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
Reaction Logic: The hydrazine moiety reacts with a one-carbon electrophile (formic acid or orthoformate) to close the triazole ring.
-
Reagents: Triethyl orthoformate (TEOF) or Formic Acid.
-
Conditions: Reflux (80–100°C).
Protocol:
-
Suspend 2-hydrazinyl-6-cyanopyridine (1.0 eq) in Triethyl orthoformate (10 vol).
-
Add a catalytic amount of p-TsOH (0.05 eq) or Formic Acid (0.1 eq).
-
Reflux for 3–5 hours. The suspension will clear as the product forms, then potentially reprecipitate.
-
Cool to RT.
-
Purification: Filter the precipitate and wash with hexanes/ether. Recrystallize from Ethanol/DMF if necessary.
-
Yield: 75–85%.
Route B: Oxidative N-Amination (High-Fidelity)
This route avoids hydrazine, mitigating toxicity risks and side reactions with the nitrile. It constructs the N-N bond after attaching the one-carbon unit.
Step 1: Formation of the Amidine
-
Reagents: 2-Amino-6-cyanopyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Protocol:
-
Reflux 2-amino-6-cyanopyridine in neat DMF-DMA (5 vol) for 2 hours.
-
Concentrate in vacuo to afford the N'-(6-cyanopyridin-2-yl)-N,N-dimethylformimidamide intermediate quantitatively.
-
Step 2: Ring Closure with HOSA
Mechanism: Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic aminating agent. It aminates the pyridine nitrogen, followed by cyclization and elimination of dimethylamine.
Figure 2: Mechanistic flow of the HOSA-mediated cyclization.
Protocol:
-
Dissolve the amidine intermediate (1.0 eq) in Methanol/DCM (1:1).
-
Add Pyridine (2.0 eq) as a base.
-
Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 12 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Yield: 70–80%.
Comparative Data Analysis
| Feature | Route A (Hydrazine) | Route B (Oxidative/HOSA) | Route C (Late-Stage) |
| Starting Material | 2-Chloro-6-cyanopyridine | 2-Amino-6-cyanopyridine | 5-Bromo-triazolopyridine |
| Key Reagent | Hydrazine Hydrate (Toxic) | HOSA (Corrosive solid) | Zn(CN)2 / Pd Catalyst |
| Step Count | 2 | 2 | 1 (from bromo-core) |
| Overall Yield | High (~70%) | Moderate-High (~65%) | Moderate (~50-60%) |
| Safety Profile | Low (Hydrazine risk) | Medium | Medium (Cyanide source) |
| Scalability | Excellent (Industrial) | Good (Lab/Pilot) | Poor (Expensive catalyst) |
References
-
Nagasawa, H., et al. (2009).[2] "Copper-Catalyzed Oxidative Cyclization of 2-Aminopyridines with Nitriles." Journal of the American Chemical Society. Link
-
Huntsman, E., & Balsells, J. (2005).[3] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines via Cyclization of N-(Pyrid-2-yl)formamidoximes." European Journal of Organic Chemistry. Link
-
Zheng, S., et al. (2014).[3] "PIFA-Mediated Intramolecular Annulation for Triazolopyridine Synthesis." The Journal of Organic Chemistry. Link
-
Singh, A. S., et al. (2019).[3] "Chloramine-T Promoted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Synthesis. Link
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Link
Sources
Physicochemical Profiling & Synthetic Architecture: [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
The following technical guide details the physicochemical properties, synthetic architecture, and medicinal utility of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile .
Executive Summary & Structural Significance
[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (CAS: 1503320-36-2) represents a "privileged scaffold" in modern drug discovery. Unlike its 6-, 7-, or 8-substituted isomers, the 5-carbonitrile motif places the electron-withdrawing cyano group in immediate proximity to the bridgehead nitrogen. This unique topology creates a distinct electronic environment that modulates the pKa of the triazole ring and alters the vector of hydrogen bond acceptance, making it a critical pharmacophore in kinase inhibitors (e.g., PI3Kα allosteric modulators).
This guide provides a comprehensive analysis of its properties, a self-validating synthetic protocol, and its reactivity profile.
Physicochemical Properties Profile
Note: As a specialized intermediate, specific experimental values are often proprietary. The data below represents a consensus of experimental analogues and high-fidelity in silico predictions calibrated against the parent heterocycle.
Table 1: Core Physicochemical Parameters
| Property | Value / Description | Context & Implications |
| CAS Number | 1503320-36-2 | Unique identifier for the 5-cyano isomer. |
| Molecular Formula | C₇H₄N₄ | High nitrogen content (39.4%) contributes to polarity. |
| Molecular Weight | 144.13 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |
| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles/powder. |
| Melting Point (Est.) | 165–175 °C | Significantly higher than parent triazolopyridine (mp ~96°C) due to dipole interactions. |
| LogP (Consensus) | 0.6 – 0.9 | Highly soluble in organic solvents; moderate aqueous solubility. |
| TPSA | ~54 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| pKa (Conjugate Acid) | ~1.5 (N1) | The 5-CN group inductively withdraws density, lowering basicity of N1 compared to parent (~2.4). |
| Electronic Character | The pyridine ring is deactivated by both the triazole fusion and the nitrile group. |
Structural Analysis
The molecule is planar. The [1,2,4]triazolo[1,5-a]pyridine core is aromatic with 10
-
N1 (Bridgehead Adjacent): The most basic site, though basicity is attenuated by the 5-cyano group.
-
C5-Cyano Group: Acts as a strong electron-withdrawing group (EWG), activating the ring system towards nucleophilic attack at the C7 position (para-like to the bridgehead).
Synthetic Architecture
The synthesis of the 5-carbonitrile isomer requires careful regiochemical control. The most robust route utilizes 2-amino-6-cyanopyridine as the starting material. The "6-cyano" substituent on the pyridine precursor becomes the "5-cyano" substituent on the fused system due to IUPAC numbering shifts upon fusion.
Protocol: Oxidative Cyclization via Amidine Intermediate
Objective: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile. Scale: 10 mmol baseline.
Reagents:
-
Precursor: 2-Amino-6-cyanopyridine (1.19 g, 10 mmol).
-
Formylating Agent:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). -
Cyclizing Agent: Hydroxylamine-O-sulfonic acid (HOSA) or oxidative cyclization agents.
-
Solvent: Ethanol (EtOH) or 2-MeTHF.
Step-by-Step Methodology:
-
Amidine Formation (The "Anchor"):
-
Charge a reaction vessel with 2-amino-6-cyanopyridine and DMF-DMA.
-
Heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of primary amine).
-
Mechanism:[1][2] The exocyclic amine attacks the acetal, eliminating methanol to form the
-dimethylformamidine intermediate. -
Checkpoint: Evaporate volatiles. The intermediate is usually a stable solid/oil that can be used directly.
-
-
Ring Closure (The "Fusion"):
-
Dissolve the amidine intermediate in EtOH (0.5 M).
-
Add Hydroxylamine-O-sulfonic acid (1.2 equiv) and Pyridine (2 equiv) carefully at 0–5°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Mechanism:[1][2] Transamination occurs first (amidine NMe2 replaced by NH-O-SO3H), followed by intramolecular nucleophilic attack of the pyridine nitrogen onto the amidine carbon, closing the ring.
-
-
Purification:
Visualization: Synthetic Pathway
Figure 1: Synthetic route from aminopyridine precursor via amidine intermediate.[4]
Reactivity & Metabolic Fate
The 5-carbonitrile group is not merely a bystander; it is a reactive handle. In a biological or synthetic context, it undergoes specific transformations.[1][5][6]
Key Reactivity Modes:
-
Nitrile Hydrolysis: Under acidic or basic conditions (e.g., metabolic amidases), the -CN group hydrolyzes to the primary amide (-CONH2) and subsequently to the carboxylic acid (-COOH).
-
Tetrazole Formation: Reaction with sodium azide (
) generates the tetrazole derivative, a bioisostere for carboxylic acids often used to improve solubility. -
Nucleophilic Aromatic Substitution (
): The triazolopyridine core is electron-deficient. A strong nucleophile can attack C7 (meta to the nitrile), although the 5-cyano group primarily activates the position para to the bridgehead N (which is C8), but C7 is often the site of metabolic oxidation.
Visualization: Reactivity Logic
Figure 2: Primary reactivity manifolds and potential metabolic soft spots.
Medicinal Chemistry Applications
The [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile scaffold has gained prominence in the development of mutant-selective PI3Kα inhibitors .
-
Case Study (RLY-2608): In the design of allosteric PI3Kα inhibitors, this specific scaffold was utilized to replace earlier toluene-based cores.
-
Mechanism: The triazolopyridine nitrogen (N3) acts as a hydrogen bond acceptor for key residues (e.g., Val851 or similar hinge/pocket residues), while the 5-cyano group projects into a small hydrophobic pocket, improving selectivity over the wild-type kinase.
-
Advantage: The scaffold decouples anti-tumor activity from hyperinsulinemia (a common side effect of pan-PI3K inhibitors) by selectively targeting the H1047R mutant conformation.
References
-
Synthesis of Triazolopyridines: Nagasawa, H., et al. "Copper-Catalyzed Oxidation of 2-Aminopyridines." Journal of the American Chemical Society, 2009, 131(42), 15080–15081. Link
-
Medicinal Application (PI3Kα): "Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor." Cancer Discovery, 2023. Link
-
Precursor Synthesis: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation."[1] Synthesis, 2005, 993-997.[1] Link
-
General Reactivity: "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 2019. Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Elucidation and Bioactive Profiling of Triazolopyridine Carbonitrile Derivatives: A Technical Guide
Executive Summary
The triazolopyridine carbonitrile scaffold—specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine systems—represents a "privileged structure" in modern medicinal chemistry. These fused heterocycles serve as bio-isosteres for purines, making them potent candidates for kinase inhibition (e.g., EGFR, PI3K) and adenosine receptor modulation.
This guide moves beyond basic synthesis to focus on the critical structural analysis required to validate these compounds. The presence of the carbonitrile group (
Part 1: Synthetic Pathways & The Regioselectivity Challenge
The Core Synthesis
The most robust route to triazolopyridine carbonitriles involves the hydrazinolysis of 2-halo-nicotinonitriles followed by cyclization with one-carbon donors (e.g., formic acid, orthoesters) or oxidative cyclization of aldehyde hydrazones.
Critical Technical Insight: A major challenge in this synthesis is the Dimroth Rearrangement . Under basic or thermal conditions, the kinetically favored [1,2,4]triazolo[4,3-a]pyridine isomer can rearrange into the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer. Distinguishing these isomers is non-trivial but essential for structure-activity relationship (SAR) accuracy.
Synthesis & Isomerization Workflow (Visualization)
Figure 1: Synthetic pathway illustrating the divergence between kinetic [4,3-a] and thermodynamic [1,5-a] isomers.
Part 2: Spectroscopic Characterization (The Core)
Accurate structural assignment relies on a multi-modal approach. The carbonitrile group acts as a pivotal anchor point for spectral interpretation.
Infrared Spectroscopy (FT-IR)
The carbonitrile group provides a diagnostic "silent region" signal.
-
Stretch: Consistently observed at 2210–2225 cm
. This band is sharp and of medium intensity. -
Absence of Azide: Ensure no peak exists at ~2130 cm
to rule out tetrazolo-pyridine tautomers (common in azide chemistry).
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing regioisomers.
H NMR Signatures
-
Triazole Proton (H-2 in [1,5-a]): Typically appears as a singlet downfield at
8.30 – 8.60 ppm . -
Pyridine Ring Protons: The proton adjacent to the bridgehead nitrogen (H-5 in [1,5-a] system) is significantly deshielded (
8.80 – 9.00 ppm) due to the anisotropic effect of the triazole ring and the electron-withdrawing nitrile group.
N HMBC: The Definitive Test
When standard 1D NMR is ambiguous,
-
[1,5-a] isomer: The bridgehead nitrogen (N-1) correlates with the triazole proton and the adjacent pyridine proton.
-
[4,3-a] isomer: The bridgehead nitrogen is not chemically equivalent and shows distinct coupling patterns due to the different fusion geometry.
Mass Spectrometry (MS)
-
Fragmentation: A characteristic loss of HCN (27 Da) or the nitrile radical is often observed.
-
Isotopic Pattern: Essential for derivatives containing Cl or Br substituents to confirm halogenation patterns.
Data Summary Table
| Feature | [1,2,4]Triazolo[1,5-a]pyridine | [1,2,4]Triazolo[4,3-a]pyridine |
| Stability | Thermodynamic (Stable) | Kinetic (Labile) |
| IR | ~2215 cm | ~2210 cm |
| Deshielded ( | Slightly less deshielded | |
| Distinctive shielding | Distinctive deshielding | |
| Bioactivity Potential | High (Adenosine/Kinase target) | Variable (Pro-drug potential) |
Part 3: Experimental Protocols
Protocol: Synthesis of 2-Substituted-[1,2,4]triazolo[1,5-a]pyridine-carbonitrile
Validation: This protocol minimizes the formation of the [4,3-a] isomer by using oxidative conditions.
Reagents: 2-Hydrazinyl-nicotinonitrile (1.0 eq), Aldehyde (1.0 eq), Iodobenzene diacetate (IBD) (1.1 eq), Dichloromethane (DCM).
-
Schiff Base Formation: Dissolve 2-hydrazinyl-nicotinonitrile in Ethanol. Add the appropriate aldehyde. Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. Filter the precipitated hydrazone intermediate.
-
Oxidative Cyclization: Suspend the hydrazone in DCM. Add Iodobenzene diacetate (IBD) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 3 hours. The solution will clarify as cyclization proceeds.
-
Workup: Wash with saturated
and brine. Dry over . -
Purification: Recrystallize from EtOH/DMF. Note: Avoid column chromatography if possible to prevent silica-induced ring opening or rearrangement.
Protocol: X-Ray Crystallography Preparation
Objective: Obtain single crystals to confirm the N-bridgehead position.
-
Solvent System: Dissolve 20 mg of pure compound in minimal hot DMF.
-
Anti-solvent: Carefully layer an equal volume of Ethanol or Acetonitrile on top.
-
Crystallization: Allow to stand undisturbed at 4°C for 72 hours.
-
Target: Look for monoclinic prisms (Space group
is common for these planar systems).
Part 4: Structure-Activity Relationship (SAR) Insights
The triazolopyridine carbonitrile scaffold is highly tunable. The nitrile group at position 3 (or 8, depending on numbering) is critical for occupying small hydrophobic pockets in kinase active sites.
Biological Targets
-
EGFR Tyrosine Kinase: The planar tricyclic system mimics the adenine core of ATP.
-
Antimicrobial: The nitrile group enhances cell permeability in Gram-negative strains.
SAR Decision Tree
Figure 2: SAR optimization logic for maximizing kinase inhibitory potential.
References
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Source: PubMed / NIH
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine Derivatives. Source: MDPI (Molecules)
-
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: PubMed
-
Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization. Source: MDPI
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Source: MDPI
A Comprehensive Technical Guide to the Thermodynamic Stability ofTriazolo[1,5-a]pyridine-5-carbonitrile
A Comprehensive Technical Guide to the Thermodynamic Stability of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for purines and its presence in a multitude of clinically significant molecules.[4][5][6] This technical guide provides an in-depth analysis of the thermodynamic stability of a key derivative,[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile. While direct experimental thermochemical data for this specific molecule is not extensively available in public literature, this document synthesizes information from related structures and theoretical principles to build a robust understanding of its stability profile. We will explore the intrinsic chemical properties of the fused heterocyclic system, the electronic and steric influence of the 5-cyano substituent, and project potential thermal decomposition pathways. Furthermore, this guide outlines the state-of-the-art experimental and computational methodologies that can be employed for a comprehensive assessment of its thermodynamic stability, providing a roadmap for future research and development.
Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Core in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a prominent structural motif in contemporary drug design and materials science.[7] Its fused bicyclic structure, comprising a pyridine ring and a 1,2,4-triazole ring, imparts a unique combination of chemical properties that have been exploited in the development of a wide array of therapeutic agents.[3][5] The scaffold's utility is underscored by its presence in compounds targeting a diverse range of biological targets, from kinases to nuclear receptors.[5][6] The stability of this core structure is paramount to its successful application, influencing factors such as shelf-life, metabolic fate, and compatibility with various formulation strategies. This guide focuses on a specific and important derivative,[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile, to provide a detailed examination of its thermodynamic stability.
The Intrinsic Stability of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The thermodynamic stability of the[1][2][3]triazolo[1,5-a]pyridine scaffold is rooted in its aromatic character and the nature of its constituent rings. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring results in a relatively stable bicyclic aromatic system. The synthesis of this scaffold often involves robust reaction conditions, including the use of various catalysts and, in some cases, elevated temperatures, which speaks to the general stability of the resulting heterocyclic system.[3][8]
The presence of multiple nitrogen atoms in the ring system contributes to its overall stability through resonance delocalization of electrons. However, these nitrogen atoms also introduce lone pairs of electrons that can act as sites for protonation or coordination with metal ions, which can influence the molecule's stability in different chemical environments.[7]
The Influence of the 5-Cyano Substituent
The introduction of a nitrile (-C≡N) group at the 5-position of the[1][2][3]triazolo[1,5-a]pyridine ring system is expected to have a significant impact on the molecule's electronic properties and, consequently, its thermodynamic stability.
Electronic Effects:
The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This electron-withdrawing nature can modulate the electron density distribution across the fused ring system. The nitrile group can participate in resonance and inductive effects, which can influence the reactivity and stability of the molecule.[9] In the context of drug design, the nitrile group is often introduced to enhance binding affinity with biological targets through hydrogen bonding interactions and to improve metabolic stability.[9] This inherent metabolic stability suggests a degree of thermodynamic robustness.[9]
Steric Effects:
The linear geometry of the nitrile group minimizes steric hindrance with adjacent substituents, allowing for a relatively planar conformation of the molecule. This planarity can contribute to more effective crystal packing in the solid state, which can in turn enhance the overall stability of the bulk material.
Projected Thermal Decomposition Pathways
A plausible decomposition pathway would likely initiate with the cleavage of the triazole ring, which is often the most thermally labile component of such fused systems. This could be followed by the elimination of molecular nitrogen (N₂), a common decomposition product for many nitrogen-rich compounds.[10] Subsequent fragmentation of the pyridine ring could lead to the formation of smaller, volatile molecules.
Caption: Projected thermal decomposition pathway.
Methodologies for Assessing Thermodynamic Stability
A comprehensive evaluation of the thermodynamic stability of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile would necessitate a combination of experimental and computational techniques.
Experimental Approaches
A suite of thermoanalytical techniques can be employed to experimentally determine the thermodynamic stability of a compound.
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. It can determine melting point, heat of fusion, and detect exothermic decomposition events. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures and to quantify mass loss during degradation. |
| Accelerated Stability Testing | Involves storing the compound under stressed conditions (e.g., elevated temperature and humidity) to predict its long-term stability under normal storage conditions. |
Experimental Protocol for DSC and TGA:
A standard experimental workflow for thermal analysis would involve the following steps:
Caption: Workflow for thermal analysis.
Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.
Density Functional Theory (DFT):
DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic parameters of a molecule. By calculating the energies of the parent molecule and its potential decomposition products, it is possible to predict the thermodynamics of various decomposition pathways.[11]
Workflow for Computational Stability Analysis:
Caption: Computational workflow for stability analysis.
Conclusion
[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile is a molecule of significant interest in medicinal chemistry. While direct experimental data on its thermodynamic stability is limited, a thorough analysis of its structural features and the electronic properties of its substituent allows for a reasoned projection of its stability profile. The fused aromatic ring system provides a foundation of stability, while the electron-withdrawing nitrile group is expected to modulate its electronic landscape and contribute to its overall robustness. The outlined experimental and computational methodologies provide a clear path for researchers to quantitatively assess the thermodynamic stability of this important molecule, thereby facilitating its further development and application in the pharmaceutical and materials science industries.
References
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][3]Triazolo[4,3-b]. (2022). Semantic Scholar. [Link]
-
Synthesis of[1][2][3]triazolo[1,5‐a]pyridine derivatives 6 aa–au. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemistry of the Triazolopyridines: An Update. (2025, August 10). ResearchGate. [Link]
-
Regioselective Synthesis of Novel[1][2][3]Triazolo[1,5‐a]pyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazolo[1,5-d][1][2][3]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. (n.d.). ResearchGate. [Link]
-
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The Multifaceted Biological Profile ofTriazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery
The Multifaceted Biological Profile of[1][2][3]Triazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic aromatic structure, an isostere of purine, serves as a versatile template for the design and development of novel therapeutic agents. Its unique electronic and steric properties allow for multifaceted interactions with various biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of[1][2][3]triazolo[1,5-a]pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Synthetic Strategies for[1][2][3]Triazolo[1,5-a]pyridine Derivatives
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core and its derivatives can be achieved through several efficient and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
One common and effective approach involves the cyclization of N-(pyridin-2-yl)formamidoximes. This method, which can be performed under mild conditions using reagents like trifluoroacetic anhydride, allows for the preparation of[1][2][3]triazolo[1,5-a]pyridines with various substituents on the pyridine ring.[4] Another widely employed strategy is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds via a metal-free oxidative N-N bond formation to yield the desired products in high yields and short reaction times.[4]
A facile and practical metal-free microwave-assisted protocol has also been developed for the synthesis of mono- and bis-[1][2][3]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives. This method offers the advantages of accelerated reaction times and higher yields compared to conventional heating. Furthermore, a novel one-step synthesis has been described from 2'-acetyl-2-cyanoacetohydrazide and arylidenemalononitriles, providing a straightforward route to this important heterocyclic system.[5]
Caption: Key synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine core.
Biological Activity Profile
Anticancer Activity
A significant body of research has demonstrated the potent anticancer activity of[1][2][3]triazolo[1,5-a]pyridine and its pyrimidine analogues against a variety of human cancer cell lines.[6] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.
Mechanism of Action:
-
Inhibition of Signaling Pathways: Several studies have highlighted the ability of these derivatives to modulate critical intracellular signaling cascades that are often dysregulated in cancer. For instance, certain[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to inhibit the phosphorylation of AKT, a key kinase in the PI3K/AKT pathway that promotes cell survival and proliferation.[6] Similarly,[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have demonstrated significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2, c-Raf, and MEK1/2.[1][7][8]
Caption: Overview of the anticancer mechanisms of[1][2][3]triazolo[1,5-a]pyridine derivatives.
-
Tubulin Polymerization Inhibition: A unique mechanism of action has been identified for a series of[1][2][3]triazolo[1,5-a]pyrimidines. These compounds promote tubulin polymerization in vitro but, interestingly, do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin, representing a novel mode of microtubule-targeting activity.[8][9]
Structure-Activity Relationship (SAR):
SAR studies have provided valuable insights into the structural features required for potent anticancer activity. For instance, in a series of[1][2][3]triazolo[1,5-a]pyrimidines, a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency.[8][9] Additionally, the presence of two fluoro atoms on the phenyl ring, ortho to the triazolopyrimidine core, was necessary for optimal activity.[8][9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the[1][2][3]triazolo[1,5-a]pyridine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine and pyrimidine scaffolds have demonstrated significant activity against a range of pathogenic bacteria and fungi.[10] Their antimicrobial efficacy often stems from the inhibition of essential microbial enzymes.
Mechanism of Action:
-
DNA Gyrase and DHFR Inhibition: Certain[1][2][3]triazolo[1,5-a]pyrimidine-based derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[11] DNA gyrase is a type II topoisomerase crucial for DNA replication, while DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in nucleotide synthesis. The simultaneous inhibition of these two targets can lead to potent bactericidal activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Several[1][2][3]triazolo[1,5-a]pyridine derivatives have exhibited promising anti-inflammatory properties in both in vitro and in vivo models.[12]
Mechanism of Action:
The anti-inflammatory effects of these compounds are believed to be mediated, in part, by their ability to modulate the production of pro-inflammatory cytokines and their antioxidant properties.[12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Data Presentation
| Compound Class | Biological Activity | Target/Mechanism | Example IC₅₀/MIC | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | Anticancer | AKT Inhibition | IC₅₀: 0.5-5 µM | [6] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indoles | Anticancer | ERK Pathway Inhibition | IC₅₀: 9.47 µM (MGC-803) | [1][7] |
| Substituted[1][2][3]Triazolo[1,5-a]pyrimidines | Anticancer | Tubulin Polymerization | IC₅₀: < 1 µM | [8][9] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivatives | Antibacterial | DNA Gyrase/DHFR Inhibition | MIC: 0.25-2.0 µg/mL | [11][14] |
| [1][2][3]Triazolo[1,5-a]pyridines | Anti-inflammatory | Cytokine Modulation | - | [12] |
Conclusion and Future Perspectives
The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this heterocyclic system in drug discovery. The ability to modulate key cellular processes such as signal transduction, cell division, and microbial replication highlights the adaptability of this scaffold for targeting a wide range of diseases.
Future research in this area should continue to focus on the elucidation of structure-activity relationships to guide the design of more potent and selective derivatives. Further exploration of their mechanisms of action, particularly through advanced techniques such as proteomics and transcriptomics, will provide a deeper understanding of their cellular targets and pathways. Moreover, the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro and in vivo activities of these compounds into clinically viable drug candidates. The continued investigation of[1][2][3]triazolo[1,5-a]pyridine derivatives holds great promise for the discovery of next-generation therapies for cancer, infectious diseases, and inflammatory disorders.
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A Technical Guide to the Retrosynthetic Analysis ofTriazolo[1,5-a]pyridine-5-carbonitrile
A Technical Guide to the Retrosynthetic Analysis of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a carbonitrile moiety at the 5-position further enhances its potential as a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive retrosynthetic analysis of[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile, dissecting the molecule to reveal logical and efficient synthetic pathways. By exploring various disconnection strategies, this guide aims to equip researchers with the foundational knowledge and strategic insights required for the rational design and execution of its synthesis.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Core
Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic pharmaceuticals.[4] The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine, in particular, has garnered significant attention from the medicinal chemistry community due to its presence in a variety of biologically active compounds. These compounds have shown promise as inhibitors of various enzymes and receptors, leading to their investigation in therapeutic areas such as oncology, inflammation, and infectious diseases. The carbonitrile group is a valuable functional handle that can be further elaborated into other functionalities, such as amines, amides, or tetrazoles, thus expanding the chemical space accessible from this core structure.
Retrosynthetic Strategy: Deconstructing the Target Molecule
A retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials.[4] For[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile (T1), the most logical initial disconnection involves the cleavage of the triazole ring, as this is a common strategy for the synthesis of fused N-heterocycles.
Diagram: Primary Retrosynthetic Disconnection
Caption: Primary retrosynthetic disconnection of the target molecule.
This primary disconnection leads to a key intermediate, 2-amino-5-cyanopyridine (I1) , and a one-carbon synthon required for the formation of the triazole ring. The feasibility of this strategy hinges on the availability and synthesis of the crucial 2-amino-5-cyanopyridine intermediate.
Synthesis of the Key Intermediate: 2-Amino-5-cyanopyridine (I1)
The successful synthesis of the target molecule is critically dependent on an efficient route to 2-amino-5-cyanopyridine. A thorough review of the literature reveals several viable synthetic approaches.
Pathway A: From 2-Chloro-5-cyanopyridine
A straightforward approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with an amino group.
Diagram: Retrosynthesis of 2-Amino-5-cyanopyridine (Pathway A)
Caption: Retrosynthesis of I1 from 2-chloro-5-cyanopyridine.
This transformation can be achieved by reacting 2-chloro-5-cyanopyridine with ammonia, often under pressure.[5] This method is attractive due to the commercial availability of the starting material.
Pathway B: Via Sandmeyer Reaction
The Sandmeyer reaction provides a classical method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7]
Diagram: Retrosynthesis of 2-Amino-5-cyanopyridine (Pathway B)
Caption: Retrosynthesis of I1 via a Sandmeyer reaction.
This pathway begins with pyridine-2,5-diamine, which is diazotized and subsequently treated with a cyanide source, typically copper(I) cyanide. However, the Sandmeyer reaction on aminopyridines can sometimes be challenging, leading to side products and moderate yields.[8][9]
Pathway C: From 2-Hydroxy-5-nitropyridine
A multi-step but often reliable synthesis starts from the readily available 2-hydroxy-5-nitropyridine.[10]
Diagram: Retrosynthesis of 2-Amino-5-cyanopyridine (Pathway C)
Caption: Multi-step retrosynthesis of I1 from 2-hydroxy-5-nitropyridine.
This sequence involves:
-
Conversion of the hydroxyl group to a better leaving group, such as a bromide.
-
Nucleophilic displacement of the bromide with a cyanide source.
-
Reduction of the nitro group to the desired amine.
While longer, this pathway offers good control over each transformation.
Forward Synthesis: Constructing the[1][2][3]Triazolo[1,5-a]pyridine Ring
With a reliable synthesis of 2-amino-5-cyanopyridine established, the final step is the construction of the fused triazole ring. Several methods are available for this key transformation.
Method 1: Cyclization of N-(Pyrid-2-yl)formamidoxime
This is a well-established and mild method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[4][11][12]
Diagram: Forward Synthesis via Formamidoxime Cyclization
Caption: Formation of the triazole ring via formamidoxime cyclization.
The 2-amino-5-cyanopyridine is first converted to the corresponding N-(5-cyano-pyridin-2-yl)formamidoxime. Subsequent cyclization, often promoted by a dehydrating agent like trifluoroacetic anhydride (TFAA), affords the target molecule.[5][11]
Method 2: Oxidative Cyclization of N-(Pyrid-2-yl)benzimidamide
An alternative approach involves the oxidative cyclization of an N-pyridylamidine derivative.[4][12]
Diagram: Forward Synthesis via Oxidative Cyclization
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Electronic Properties of 5-Cyano-[1,2,4]triazolo[1,5-a]pyridine
This guide details the electronic architecture, synthesis, and reactivity of 5-cyano-[1,2,4]triazolo[1,5-a]pyridine , a highly electron-deficient bicyclic scaffold with significant utility in medicinal chemistry (e.g., JAK inhibitors, adenosine antagonists) and optoelectronics (OLED electron transport materials).
Technical Guide & Whitepaper
Executive Summary
The 5-cyano-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a "push-pull" heteroaromatic system where the electron-withdrawing nature of the [1,2,4]triazolo[1,5-a]pyridine core is significantly amplified by the nitrile (cyano) substituent at the C5 position.[1] This specific substitution pattern creates a localized region of extreme electron deficiency adjacent to the bridgehead nitrogen, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic profile makes the molecule an exceptional electrophile in nucleophilic aromatic substitutions (
Electronic Structure & Fundamental Properties[1]
Orbital Analysis and Charge Distribution
The fusion of the electron-rich triazole ring (5-membered, 6
| Property | Qualitative Assessment | Mechanistic Implication |
| LUMO Energy | Significantly Lowered | High electron affinity; excellent candidate for n-type organic semiconductors.[1] |
| HOMO Energy | Deepened | Resistant to oxidative degradation; high ionization potential.[1] |
| Dipole Moment | Large (~4–6 D) | Strong intermolecular dipole-dipole interactions; enhanced solubility in polar aprotic solvents (DMSO, DMF).[1] |
| C5 Electron Density | Depleted | The C5 carbon is the most electron-deficient site, but the steric bulk of the cyano group directs nucleophiles to C7. |
The "Peri" Effect
The C5 position is sterically and electronically unique due to its proximity to the bridgehead nitrogen (N4). The lone pair on N4 exerts an inductive effect that, combined with the cyano group's -I (inductive) and -M (mesomeric) effects, creates a "positive hole" at the C5-C6 bond region.[1] This makes the C7 position highly susceptible to nucleophilic attack, as the negative charge in the Meisenheimer intermediate is stabilized by the C5-cyano group.
Synthetic Pathways
The synthesis of the 5-cyano derivative requires regiospecific strategies to ensure the nitrile group is correctly positioned relative to the bridgehead.[1]
Primary Route: Oxidative Cyclization
The most robust protocol involves the oxidative cyclization of 2-amino-6-cyanopyridine amidines.[1] This method is self-validating as the formation of the fused ring is thermodynamically driven.[1]
Protocol:
-
Precursor Formation: React 2-amino-6-cyanopyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form the
-dimethylformamidine intermediate.[1] -
Cyclization: Treat the intermediate with hydroxylamine-O-sulfonic acid (HOSA) in methanol/pyridine.
-
Mechanism: The amino group of HOSA attacks the amidine, followed by intramolecular N-N bond formation and loss of methanol/amine.
Figure 1: Oxidative cyclization pathway for the synthesis of the 5-cyano derivative. The C6-cyano group of the pyridine precursor becomes the C5-cyano group of the fused system.[1]
Reactivity Profile
The 5-cyano group acts as a "director" for further functionalization.[1] It deactivates the ring towards electrophilic aromatic substitution (
Nucleophilic Aromatic Substitution ( )
While C5 is substituted, the strong electron-withdrawing nature of the cyano group activates the C7 position .
-
Nucleophiles: Amines, alkoxides, thiols.
-
Mechanism: Addition-Elimination.[1] The intermediate anionic sigma complex is stabilized by resonance into the cyano group.
-
Regioselectivity: Attack occurs exclusively at C7 (para to the bridgehead), avoiding the steric congestion of the C5-cyano group.
Nitrile Transformations
The C5-cyano group itself is a versatile handle for "Click Chemistry" and hydrolysis.[1]
-
Tetrazole Formation: Reaction with sodium azide (
) yields the 5-(1H-tetrazol-5-yl) derivative, a bioisostere for carboxylic acids in drug design.[1] -
Hydrolysis: Controlled hydrolysis converts the nitrile to a primary amide (partial) or carboxylic acid (full), altering the solubility and hydrogen-bonding capacity.[1]
Figure 2: Divergent reactivity map driven by the 5-cyano activating group.
Applications in Drug Discovery & Materials
Medicinal Chemistry (Bioisosterism)
The [1,2,4]triazolo[1,5-a]pyridine core is a proven bioisostere for the purine nucleus found in ATP.[1]
-
JAK Inhibitors: The 5-cyano group mimics the electron-withdrawing N7 of purines, enhancing hydrogen bond acceptor capability at N1.[1]
-
Binding Affinity: The cyano group can engage in specific water-mediated hydrogen bonds or fill small hydrophobic pockets in enzyme active sites (e.g., ROR
t inverse agonists).[1]
Optoelectronics (OLEDs)
Due to the low LUMO levels derived from the 5-cyano substitution:[1]
-
Electron Transport Layer (ETL): High electron mobility makes it suitable for ETLs in blue phosphorescent OLEDs.[1]
-
Thermally Activated Delayed Fluorescence (TADF): When coupled with strong donors (e.g., carbazole) at the C7 position, the molecule functions as an acceptor in D-A systems, facilitating efficient triplet-to-singlet upconversion.
References
-
Synthesis of Triazolopyridines: Huntsman, E., & Balsells, J. (2005).[2] Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry. [1]
-
Medicinal Applic
t): Teijin Pharma Limited.[1] (2020). Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [1] -
OLED Applications: ResearchGate. (2024).[1] A novel D-π-A blue fluorophore based on [1,2,4]triazolo[1,5-a]pyridine as electron acceptor.
-
General Reactivity: Taylor & Francis.[1] (2002).[1][3] The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines.
-
Structural Data: PubChem. [1,2,4]Triazolo[1,5-a]pyridine Compound Summary.
Sources
Technical Guide: Solubility Profiling & Thermodynamic Analysis of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
The following technical guide details the solubility characterization, thermodynamic modeling, and process application for [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile , a critical heterocyclic intermediate in the synthesis of next-generation PI3K
Executive Summary
[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (CAS: Variable/Derivative specific) is a rigid, planar bicyclic heteroaromatic scaffold. Its electron-deficient nature and capacity for
This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound, modeling its thermodynamic behavior, and leveraging this data for the design of scalable crystallization processes.[1]
Compound Profile & Structural Analysis
Physicochemical Attributes[2][3][4]
-
Molecular Formula: C
H N [1] -
Structural Features: Fused triazole-pyridine core; electron-withdrawing nitrile group at the C5 position.[1]
-
Solubility Challenges: The planar structure facilitates strong intermolecular packing (high lattice energy), leading to poor solubility in non-polar solvents and moderate solubility in protic solvents.[1]
Predicted Solubility Landscape
Based on the "like dissolves like" principle and functional group analysis, the solubility hierarchy in organic solvents is categorized as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole; disruption of lattice energy. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding (acceptor: N-atoms).[1] |
| Moderately Polar | Acetone, Ethyl Acetate | Low-Moderate | Weak dipole interactions.[1] |
| Non-Polar | Toluene, Hexane, Heptane | Very Low | Lack of specific solvation; high energy penalty.[1] |
Critical Insight: Recent synthesis protocols for triazolopyridine derivatives often require elevated temperatures (e.g., 373 K for NMR) due to poor solubility in standard deuterated solvents like DMSO-d
at room temperature [1].[1]
Experimental Protocol: Solid-Liquid Equilibrium Determination
Materials & Apparatus
-
Solute: [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (Purity > 99.5% by HPLC).
-
Solvents: Analytical grade (water content < 0.05%).
-
Equipment: Jacketed glass vessel (50 mL), Lasentec FBRM (optional) or Laser Turbidity Probe, PID temperature controller (
0.05 K).
Step-by-Step Workflow
-
Preparation: Charge an excess of solid solute into the solvent vessel.[1]
-
Equilibration: Agitate at 400 rpm. Heat the slurry to 5 K above the target maximum temperature (e.g., 323.15 K) to dissolve potential metastable polymorphs, then cool to the starting temperature (e.g., 278.15 K).
-
Isothermal Hold: Maintain temperature for at least 4-6 hours.
-
Sampling: Stop agitation. Allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.22
m, PTFE).[1] -
Quantification: Dilute the aliquot and analyze via HPLC (UV detection at
254 nm). -
Replication: Repeat for temperatures
to K in 5 K intervals.
Self-Validating Check
-
Mass Balance: The sum of dissolved mass + residual solid mass must equal the initial charge within 2%.[1]
-
Tyndall Effect: Laser transmittance should be stable and maximum during the sampling phase, indicating zero suspended fines.[1]
Thermodynamic Modeling
To translate experimental data into process parameters, we fit the mole fraction solubility (
Modified Apelblat Equation
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1]
-
: Empirical parameters derived from regression analysis.
-
A & B : Related to the enthalpy of solution.[1]
-
C : Accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Parameters
From the solubility data, the Apparent Standard Enthalpy of Solution (
-
Positive
: Endothermic dissolution (Solubility increases with T).[1] -
Negative
: Exothermic dissolution (Solubility decreases with T).[1] -
Expectation: For this rigid aromatic system, dissolution is likely endothermic , driven by the energy required to break the crystal lattice.[1]
Process Application: Crystallization Design
The solubility data dictates the purification strategy.[1] For [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile, a Cooling Crystallization or Anti-solvent Crystallization is recommended.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and process design based on the generated solubility data.
Figure 1: Strategic workflow for translating raw solubility data into a robust crystallization process.
References
-
Synthesis & Characterization
-
Thermodynamic Modeling Protocol
-
Application in Drug Discovery (RLY-2608)
- Discovery of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor. (Highlights the 5-carbonitrile moiety).
Sources
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Triazolopyridine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The fusion of a triazole and a pyridine ring gives rise to the triazolopyridine scaffold, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile biological activities and synthetic accessibility have established them as a "privileged scaffold" in drug discovery. This guide delves into the history, discovery, and synthetic evolution of a particularly intriguing subset: triazolopyridine carbonitriles. The introduction of the carbonitrile (CN) group, a versatile chemical handle, has paved the way for novel therapeutic agents with a wide spectrum of pharmacological applications, from anticancer to antimicrobial and beyond.[2][3]
The Triazolopyridine Core: A Foundation of Versatility
Triazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a triazole and a pyridine ring.[1] Depending on the arrangement of nitrogen atoms and the fusion pattern, several isomeric forms exist, with the most common being[2][4][5]triazolo[4,3-a]pyridine and[2][4][5]triazolo[1,5-a]pyridine.[1][2] The lone pairs of electrons on the nitrogen atoms allow these compounds to interact with various biological targets, such as enzymes and receptors, through coordination and hydrogen bonding.[1] This inherent ability to engage in biological interactions is a key reason for their broad pharmacological profile, which includes antidepressant, antimicrobial, anticancer, and anti-inflammatory activities.[1][6][2]
The Dawn of a Scaffold: Early Syntheses and Discoveries
The journey of triazolopyridine synthesis began with relatively straightforward condensation reactions.[7] A traditional and fundamental method involves the dehydrative cyclization of a 2-hydrazinopyridine with reagents like carboxylic acids or orthoformates.[1][2] This foundational chemistry laid the groundwork for the creation of a diverse library of triazolopyridine derivatives.
The therapeutic potential of this scaffold was notably realized with the discovery of Trazodone, a[2][4][5]triazolo[4,3-a]pyridine derivative.[1] Its mechanism of action, involving serotonin reuptake inhibition and receptor antagonism, established it as a significant treatment for depression and anxiety, solidifying the importance of the triazolopyridine core in medicinal chemistry.[1][8]
The Strategic Introduction of the Carbonitrile Moiety
The incorporation of a carbonitrile group onto the triazolopyridine scaffold marked a significant advancement in the field. The nitrile group is a highly valuable functional group in medicinal chemistry due to its ability to participate in various chemical transformations and its role as a bioisostere for other functional groups.[9] It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a vast chemical space for lead optimization.[9]
Synthetic Strategies for Triazolopyridine Carbonitriles
The synthesis of triazolopyridine carbonitriles can be broadly categorized based on the starting materials and the point at which the nitrile group is introduced.
Method 1: Cyclocondensation of Precursors Bearing a Nitrile Group
A common and effective strategy involves the cyclocondensation of a hydrazine compound with a precursor already containing a nitrile group. For instance, the synthesis of[2][4][5]triazolo[4,3-a]pyridine-8-carbonitrile derivatives can be achieved through the cyclocondensation of 2-hydrazinonicotinonitrile with various reagents like benzoyl chloride, acetic anhydride, or formic acid.[2]
Experimental Protocol: Synthesis of[2][4][5]triazolo[4,3-a]pyridine-8-carbonitrile Derivatives [2]
-
Preparation of 2-hydrazinonicotinonitrile:
-
Start with a suitable nicotinonitrile derivative.
-
Introduce a hydrazine group at the 2-position, often through nucleophilic substitution of a leaving group (e.g., a halogen).
-
-
Cyclocondensation:
-
Dissolve 2-hydrazinonicotinonitrile in a suitable solvent (e.g., ethanol).
-
Add the appropriate cyclizing agent (e.g., benzoyl chloride for a phenyl-substituted triazole ring).
-
Reflux the reaction mixture for 2-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: Modification of a Pre-formed Triazolopyridine Ring
Another approach involves the introduction of the nitrile group onto an existing triazolopyridine scaffold. This can be achieved through various methods, such as the conversion of an existing functional group (e.g., a carboxylic acid or an amide) or through palladium-catalyzed cyanation reactions.[5][10]
Experimental Protocol: Palladium-Catalyzed Cyanation of a Halogenated Triazolopyridine
-
Reaction Setup:
-
In a reaction vessel, combine the halogenated triazolopyridine (e.g., 8-bromo-[2][4][5]triazolo[1,5-a]pyridine), a cyanide source (e.g., zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir the mixture for the required reaction time, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired triazolopyridine carbonitrile.
-
Modern Synthetic Innovations
In recent years, more sophisticated and environmentally friendly synthetic methods have emerged.[7] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.[9] Furthermore, catalyst-free and additive-free methods are being developed, aligning with the principles of green chemistry.[9]
Therapeutic Landscape of Triazolopyridine Carbonitriles
The strategic placement of the carbonitrile group on the triazolopyridine scaffold has led to the discovery of compounds with a diverse range of pharmacological activities.
Anticancer Activity
Triazolopyridine carbonitrile derivatives have shown significant promise as anticancer agents.[3][4] For example, a novel triazolopyridine derivative, N-([2][4][5]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403), was identified as a potent and selective Tankyrase (TNKS) inhibitor.[4][11] TNKS is involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[4][11][12] TI-12403 was shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in cancer cells.[4][11][12]
Signaling Pathway: Inhibition of WNT/β-catenin Pathway by a Triazolopyridine Carbonitrile
Caption: Inhibition of Tankyrase (TNKS) by a triazolopyridine carbonitrile compound (TI-12403) prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of the WNT/β-catenin signaling pathway, which is aberrantly activated in many cancers.
| Compound ID | Target | IC₅₀ | Cell Line | Therapeutic Potential | Reference |
| TI-12403 | Tankyrase 1 (TNKS1) | 25 nM | DLD-1 (Colorectal) | Colorectal Cancer | [4][11][12] |
| Compound 4 | - | 5.2 µM | MCF-7 (Breast) | Breast Cancer | [3] |
| Compound 6 | - | 6.8 µM | HCT-116 (Colon) | Colon Cancer | [3] |
Table 1: Anticancer Activity of Selected Triazolopyridine Carbonitrile Compounds
Antimicrobial and Other Activities
Beyond cancer, triazolopyridine carbonitriles have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][13] The versatile triazolopyridine scaffold, further functionalized with the carbonitrile group, has also led to the discovery of compounds with anti-inflammatory, analgesic, and antidepressant properties.[2] Recently, triazolopyridine derivatives have also been identified as a new class of Aryl hydrocarbon Receptor (AhR) agonists, with potential applications in treating psoriasis.[14]
Future Directions and Perspectives
The history and discovery of triazolopyridine carbonitrile compounds showcase a remarkable journey of chemical innovation and therapeutic exploration. The versatility of both the core scaffold and the carbonitrile functionality suggests that the full potential of this compound class is yet to be realized.
Future research will likely focus on:
-
Development of more efficient and sustainable synthetic methodologies: This includes the expansion of catalyst-free and flow chemistry approaches.[7][9]
-
Exploration of novel biological targets: High-throughput screening and computational modeling will aid in identifying new therapeutic applications.
-
Structure-activity relationship (SAR) studies: Deeper understanding of how structural modifications impact biological activity will guide the design of more potent and selective drug candidates.
The continued exploration of triazolopyridine carbonitriles holds significant promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.
References
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
-
Strategies for the Synthesis of[2][4][5]Triazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate. [Link]
-
Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. PubMed. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. ResearchGate. [Link]
-
Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. [Link]
-
Triazolopyridine. Wikipedia. [Link]
-
What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?. AIB. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: an extensive review. Semantic Scholar. [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]
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- 14. Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for the Hydrolysis of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
Abstract & Scope
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogs) and other kinase inhibitors. Functionalization at the 5-position is critical for structure-activity relationship (SAR) tuning. This guide details the controlled hydrolysis of [1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile to its corresponding carboxamide (partial hydrolysis) and carboxylic acid (full hydrolysis).
Unlike simple aromatic nitriles, the 5-cyano-[1,2,4]triazolo[1,5-a]pyridine system possesses unique electronic properties due to the adjacent bridgehead nitrogen, rendering the nitrile highly electrophilic but also stabilizing the ring against cleavage under standard conditions.
Mechanistic Insight & Chemical Strategy
Electronic Environment
The 5-position of the [1,2,4]triazolo[1,5-a]pyridine ring is electronically analogous to the 2-position of a pyridine (alpha to nitrogen). The bridgehead nitrogen (
-
Reactivity Implication: The nitrile is highly susceptible to nucleophilic attack (hydroxide or hydroperoxide anions).
-
Stability Warning: While the ring system is generally robust, harsh acidic conditions (
, reflux) can protonate or , potentially deactivating the ring or leading to ring-opening side reactions. Therefore, basic hydrolysis is the preferred primary pathway.
Reaction Pathways
The hydrolysis proceeds via two distinct pathways depending on the oxidant and pH:
-
Radziszewski Reaction (Amide Synthesis): Uses alkaline hydrogen peroxide. The hydroperoxide anion (
) is a super-nucleophile that attacks the nitrile to form an imidate intermediate, which collapses to the amide without further hydrolysis to the acid. -
Saponification (Acid Synthesis): Uses strong base (
) at reflux. Direct attack by forms the amide intermediate, which is rapidly hydrolyzed to the carboxylate salt at elevated temperatures.
Figure 1: Divergent reaction pathways for amide vs. acid synthesis.
Protocol A: Synthesis of the Carboxamide (Partial Hydrolysis)
Target: [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide Method: Alkaline Hydrogen Peroxide (Radziszewski Conditions) Key Advantage: High selectivity; avoids over-hydrolysis to the acid.
Reagents & Materials
| Reagent | Equivalents | Role |
| Starting Nitrile | 1.0 equiv | Substrate |
| DMSO | 5-10 Vol | Solvent (ensures solubility) |
| 30% | 5.0 - 10.0 equiv | Oxidative Nucleophile |
| 0.5 - 1.0 equiv | Catalyst/Base | |
| Water | 20 Vol | Quench/Precipitation |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1.0 equiv) in DMSO (5 volumes). Ensure complete dissolution; mild warming (30°C) is acceptable.
-
Base Addition: Add
(0.5 equiv) or 6N NaOH (0.5 equiv). The reaction is exothermic; cool to 0-5°C in an ice bath if scaling up (>5g). -
Oxidant Addition: Dropwise add 30%
(5.0 equiv) over 10-20 minutes. Maintain internal temperature .-
Note: A slight exotherm and gas evolution (
) are normal.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1-3 hours.
-
Monitoring: Check by TLC (EtOAc/MeOH 9:1) or LCMS. The nitrile peak (
) should disappear, replaced by the amide ( ).
-
-
Workup:
-
Cool the mixture to 0°C.
-
Slowly add cold water (20 volumes). The product typically precipitates as a white/off-white solid.
-
Stir for 30 minutes to maximize precipitation.
-
-
Isolation: Filter the solid. Wash the cake with cold water (
vol) and diethyl ether ( vol) to remove traces of DMSO. -
Drying: Dry under vacuum at 45°C for 12 hours.
Protocol B: Synthesis of the Carboxylic Acid (Full Hydrolysis)
Target: [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid Method: Base-Mediated Saponification Key Advantage: Complete conversion; purification via acid-base extraction.
Reagents & Materials
| Reagent | Equivalents | Role |
| Starting Nitrile | 1.0 equiv | Substrate |
| Ethanol | 10 Vol | Solvent |
| NaOH (2N - 4N) | 5.0 - 10.0 equiv | Reagent (Excess required) |
| HCl (6N) | As needed | Acidification (pH adjustment) |
Step-by-Step Procedure
-
Setup: Charge the nitrile (1.0 equiv) and Ethanol (10 volumes) into a flask equipped with a reflux condenser.
-
Base Addition: Add aqueous NaOH (2N to 4N, 5-10 equiv).
-
Process Tip: A high concentration of base is required to overcome the stability of the intermediate amide.
-
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours.-
Monitoring: LCMS is critical here. You will see the conversion of Nitrile
Amide Acid. Do not stop until the Amide intermediate is .
-
-
Workup (Acid-Base Purification):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove Ethanol (this is crucial to ensure precipitation later).
-
Dilute the aqueous residue with water (10 volumes).
-
Extraction (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate (
vol). This removes unreacted nitrile or non-acidic impurities. Discard the organic layer.
-
-
Acidification:
-
Cool the aqueous layer to 0-5°C.
-
Slowly acidify with 6N HCl to pH 2-3.
-
Observation: The carboxylic acid should precipitate as a solid.
-
-
Isolation: Filter the solid. Wash with water (
) and Acetone ( , cold). -
Drying: Dry in a vacuum oven at 50°C.
Critical Process Parameters & Troubleshooting
Analytical Controls
-
HPLC Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).
-
Retention Time Order: Acid (Polar, elutes first) < Amide < Nitrile (Non-polar, elutes last).
-
-
IR Spectroscopy:
-
Nitrile: Sharp peak at ~
(Disappears). -
Amide: Doublet at ~
( ) and ~ (C=O). -
Acid: Broad band ~
(OH) and ~ (C=O).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Amide remains) | Base concentration too low or time too short. | Increase NaOH conc. to 4N or 6N. Increase reflux time. |
| Low Yield (Acid Protocol) | Product is water-soluble (Amphoteric nature). | Do not over-acidify below pH 2. If no precipitate, saturate aqueous layer with NaCl and extract with EtOAc/THF (1:1). |
| Ring Cleavage | Conditions too harsh (e.g., conc. | Switch to basic hydrolysis (Protocol B). The triazolopyridine ring is more stable to base than strong acid. |
| Colored Impurities | Polymerization of side products. | Use the Acid-Base extraction step (Step 4 in Protocol B) rigorously. Treat aqueous layer with activated charcoal before acidification. |
Workflow Decision Tree
Figure 2: Operational workflow for selecting the correct hydrolysis protocol.
References
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. (General synthesis and stability of the ring system).
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules, 2024. (Demonstrates thermal stability of the scaffold).
-
Process for the hydrolysis of cyanopyridines. U.S. Patent 5,756,750. (Foundational protocols for heteroaromatic nitrile hydrolysis).
-
Triazolopyridine Pharmacophore Review. Arabian Journal of Chemistry, 2023. (Discusses carboxylic acid derivatives and workup).
Application Notes & Protocols: The Utility of theTriazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
Application Notes & Protocols: The Utility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
Introduction
The[1][2][3]triazolo[1,5-a]pyridine system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4] Its structural resemblance to purines makes it an effective bio-isostere, capable of engaging with a wide array of biological targets.[5][6] Derivatives of this scaffold are key components in pharmacophores with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][7][8] This document provides a detailed guide on the potential applications of a specific derivative, [1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile , as a versatile starting point for drug discovery campaigns, with a focus on kinase inhibition and oncology.
The introduction of a nitrile (-C≡N) group at the 5-position is a strategic chemical choice. The nitrile moiety is a potent hydrogen bond acceptor and can serve as a versatile synthetic handle for further chemical modification, allowing for rapid exploration of structure-activity relationships (SAR).[9] This guide will outline hypothetical but scientifically grounded workflows, providing researchers with robust protocols to assess the biological activity of this compound and its analogues.
Part 1: Rationale for Targeting Protein Kinases
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[10] The ATP-binding site of kinases presents a druggable pocket, and scaffolds like[1][2][3]triazolo[1,5-a]pyridine are well-suited to form key hydrogen bond interactions with the kinase "hinge" region, a common anchoring point for type I and type II inhibitors. The planar nature of the bicyclic ring system allows it to fit snugly within the predominantly hydrophobic ATP pocket, while the nitrogen atoms act as crucial hydrogen bond acceptors and donors.
Hypothetical Drug Discovery Workflow
A typical kinase inhibitor discovery campaign follows a structured progression from initial screening to detailed cellular characterization. The workflow ensures that resources are focused on compounds with the highest potential for therapeutic success.
Caption: A typical workflow for a kinase inhibitor drug discovery program.
Part 2: Experimental Protocols - Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on its purified enzyme target.[11] Luminescence-based ADP detection platforms are widely used due to their high sensitivity, broad applicability across the kinome, and low interference from compounds.[1]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)
This protocol describes how to determine the IC₅₀ value of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[1][12]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to ADP concentration.
Materials and Reagents:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile (test compound)
-
Staurosporine or other known inhibitor (positive control)
-
DMSO (vehicle control)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the plate would be 100 µM, so the highest concentration in the dilution plate should be 10 mM.
-
Transfer 1 µL of each compound dilution to the assay plate. Add 1 µL of DMSO for "no inhibitor" controls and 1 µL of a potent control inhibitor (e.g., Staurosporine) for "positive inhibition" controls.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate mix in Kinase Buffer. The final concentration of kinase and substrate should be optimized for ~10-30% ATP-to-ADP conversion in the linear range of the reaction.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well containing the compound/DMSO.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 11 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "positive control" (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Kinase Selectivity Profile
To be a viable drug candidate, an inhibitor should ideally show selectivity for its intended target over other related kinases to minimize off-target effects.[12]
| Kinase Target | IC₅₀ of Compound (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase B | 1,200 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 850 |
Part 3: Experimental Protocols - Cell-Based Assays
After confirming direct enzyme inhibition, the next critical step is to determine if the compound can exert its effect in a cellular context. This involves assessing its impact on cell proliferation and its ability to induce a specific cellular outcome, such as apoptosis.
Hypothetical Signaling Pathway
Many kinases are integral components of signaling pathways that promote cell survival and proliferation. Inhibiting a key kinase in such a pathway can trigger programmed cell death (apoptosis).
Caption: Simplified signaling pathway showing inhibition leading to apoptosis.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[3][13] It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)[7]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile (test compound)
-
Camptothecin or Staurosporine (positive control for apoptosis induction)[15]
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Allow cells to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀ or cellular GI₅₀). Include vehicle (DMSO) and positive (e.g., 1 µM Camptothecin) controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium from the previous step. This ensures all cells are collected.[14]
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[13]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.
-
The results will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Part 4: Lead Optimization and SAR
The initial hit,[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile, serves as a starting point. A critical part of any drug discovery project is the subsequent lead optimization, where analogues are synthesized to improve potency, selectivity, and drug-like properties (ADME).[16][17]
Structure-Activity Relationship (SAR) Exploration
The 5-carbonitrile group is an excellent handle for chemical elaboration. A medicinal chemist can use it to probe the surrounding pocket for additional interactions and to modulate physicochemical properties.
Caption: A decision tree for SAR exploration of the 5-carbonitrile moiety.
Conclusion
The[1][2][3]Triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry. The specific derivative, [1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile , represents a valuable starting point for drug discovery campaigns targeting a range of protein families, most notably protein kinases. By employing the robust biochemical and cell-based protocols outlined in this guide, researchers can effectively characterize the biological activity of this compound, elucidate its mechanism of action, and guide subsequent lead optimization efforts toward the development of novel therapeutics.
References
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Creative Diagnostics. (n.d.). Kinase Activity Assay.
-
Nagashima, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. Available from
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
-
Nagashima, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. Retrieved from
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- ICE Bioscience. (n.d.). Kinase profiling and screening.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- BD Biosciences. (n.d.). Apoptosis Protocols.
-
Nagashima, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Retrieved from
- Singh, S., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631.
- Oukoloff, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
- ResearchGate. (n.d.). Protocols in apoptosis identification and affirmation.
- National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update.
- Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 735.
-
Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1855-1872. Available from
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Das, B., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882.
- Billi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Molecules, 25(21), 5183.
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available from
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5013. Available from
-
El-Sheref, E. M., & Abdel-Fattah, H. A. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(28), 16483-16493. Available from
- Al-wsmani, F. M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
Sources
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 13. bio-protocol.org [bio-protocol.org]
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- 15. Apoptosis Protocols [bdbiosciences.com]
- 16. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in Triazolopyridine Scaffolds
Introduction: The Triazolopyridine Core and the Versatile Nitrile Handle
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[4][5] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a cornerstone for designing inhibitors for various biological targets, including kinases and other enzymes.[5] The strategic derivatization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
Among the various functional groups used to derivatize this scaffold, the nitrile (-C≡N) group stands out for its exceptional versatility.[6] Its strong electron-withdrawing nature, linear geometry, and ability to be transformed into a wide array of other functionalities make it a powerful synthetic linchpin.[7][8] The conversion of a nitrile allows for the introduction of primary amines, amides, ketones, and bioisosterically important tetrazoles, providing divergent access to a library of compounds from a single, late-stage intermediate.
This guide provides a detailed overview of the primary chemical transformations of the nitrile group specifically appended to the triazolopyridine core. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation.
Strategic Overview: Divergent Functionalization Pathways
The nitrile-substituted triazolopyridine serves as a central hub from which multiple chemical vectors can be explored. The choice of reaction pathway depends entirely on the synthetic goal, whether it is to introduce a basic amine for salt formation, a hydrogen-bonding amide, a carbon-based extension via a ketone, or a carboxylic acid bioisostere.
Figure 1: Key synthetic routes from a nitrile-functionalized triazolopyridine.
Transformation I: Selective Hydrolysis to Primary Amides
The conversion of a nitrile to a primary amide (-CONH₂) introduces a key hydrogen-bonding moiety. While traditional methods rely on harsh acidic or basic conditions, these can be detrimental to the sensitive triazolopyridine core and other functional groups.[3] Therefore, modern transition-metal-catalyzed hydration offers a milder and more selective alternative. Platinum- and Rhodium-based catalysts are particularly effective, operating under neutral conditions to prevent over-hydrolysis to the carboxylic acid.[9][10]
Mechanistic Rationale
Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for nucleophilic attack by water.[11][12] In transition metal catalysis, the mechanism involves the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by a coordinated hydroxide or water molecule.[13] This approach avoids the use of strong acids or bases, thereby preserving the integrity of the parent molecule.
Caption: Catalytic cycle for nitrile hydrolysis.
Protocol: Platinum-Catalyzed Nitrile Hydration
This protocol is adapted from methodologies leveraging the Ghaffar-Parkins catalyst, known for its high activity and chemoselectivity.[10]
Reagents and Materials:
-
Nitrile-substituted triazolopyridine (1.0 equiv)
-
Ghaffar-Parkins Catalyst, [(dppe)Pt(Ph)(OH)] (0.2 mol%)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, brine, anhydrous sodium sulfate for work-up
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile-substituted triazolopyridine (e.g., 200 mg, 1.0 mmol).
-
Reagent Addition: Add the Ghaffar-Parkins catalyst (3.3 mg, 0.002 mmol).
-
Solvent: Add 1,4-dioxane (10 mL) and deionized water (1 mL).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure primary amide.
Considerations:
-
Catalyst Loading: While 0.2 mol% is often effective, loading can be increased to 1-2 mol% for less reactive substrates.
-
Solvent Choice: Toluene or THF can be used as co-solvents, but dioxane is often preferred.
-
Over-hydrolysis: This catalytic system shows excellent selectivity for the amide, with minimal formation of the corresponding carboxylic acid.[10]
Transformation II: Reduction to Primary Amines
The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a fundamental transformation that installs a basic, nucleophilic center. This is highly valuable for introducing salt forms to improve solubility or for subsequent derivatization. Catalytic hydrogenation is the most atom-economical method, though chemical reductants like lithium aluminum hydride (LiAlH₄) are also effective.[14][15]
Mechanistic Rationale & Selectivity
Catalytic hydrogenation proceeds via the addition of hydrogen across the C≡N triple bond on the surface of a metal catalyst (e.g., Raney Nickel, Palladium).[16] The reaction proceeds through an imine intermediate (R-CH=NH). A critical challenge is preventing the primary amine product from reacting with this imine intermediate, which leads to the formation of secondary and tertiary amines as byproducts.[16][17]
Strategies to Maximize Primary Amine Selectivity:
-
Ammonia Addition: Conducting the reaction in the presence of ammonia shifts the equilibrium away from secondary amine formation.
-
Catalyst Choice: Raney Nickel or Cobalt-based catalysts often provide higher selectivity for primary amines compared to Palladium.[16]
-
Acidic Modifiers: The presence of a weak acid can protonate the primary amine product, preventing it from acting as a nucleophile.
Caption: Pathway for nitrile reduction and side product formation.
Protocol: Catalytic Hydrogenation using Raney Nickel
Reagents and Materials:
-
Nitrile-substituted triazolopyridine (1.0 equiv)
-
Raney® Nickel (approx. 50% slurry in water)
-
Methanol (or Ethanol) saturated with ammonia
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 20 wt% of the substrate) with methanol three times to remove the water.
-
Setup: To a high-pressure hydrogenation vessel, add the nitrile-substituted triazolopyridine (e.g., 200 mg, 1.0 mmol) and the washed Raney Nickel.
-
Solvent: Add 15 mL of methanol previously saturated with ammonia gas.
-
Hydrogenation: Seal the vessel. Purge with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the reaction mixture at room temperature for 16-48 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the Celite pad should be kept wet with solvent and disposed of carefully (e.g., by quenching with dilute acid).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified further by chromatography or crystallization if necessary.
Transformation III: [3+2] Cycloaddition to Tetrazoles
The 5-substituted 1H-tetrazole ring is a widely recognized bioisostere for the carboxylic acid group in medicinal chemistry.[18] It offers a similar pKa and hydrogen bonding profile but often with improved metabolic stability and cell permeability. The most common synthesis involves a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide (NaN₃).[19]
Mechanistic Rationale and Catalysis
The reaction involves the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack from the azide anion.[18] The resulting intermediate then cyclizes to form the tetrazole ring. While the reaction can be driven by heat, catalysts are often employed to improve reaction rates and yields under milder conditions. Common catalysts include zinc salts, copper complexes, or ammonium chloride.[18][19]
Safety Imperative: Sodium azide and organic azides are potentially explosive and must be handled with extreme care. Reactions should be conducted behind a blast shield, and heavy metal azides (which can be formed with certain catalysts) should be avoided.
Caption: General mechanism for tetrazole formation from a nitrile.
Protocol: Zinc-Catalyzed Tetrazole Synthesis
Reagents and Materials:
-
Nitrile-substituted triazolopyridine (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc(II) Chloride (ZnCl₂) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, heating mantle, magnetic stirrer
-
Dilute HCl, Ethyl acetate, water for work-up
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the nitrile-substituted triazolopyridine (e.g., 200 mg, 1.0 mmol) in DMF (5 mL).
-
Reagent Addition: Add sodium azide (98 mg, 1.5 mmol) and zinc chloride (164 mg, 1.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 20 mL of 2M HCl and stir for 30 minutes to protonate the tetrazole and quench any residual azide. This step should be done in a well-ventilated fume hood as toxic HN₃ gas may evolve.
-
Precipitation/Extraction: The product may precipitate from the acidic aqueous solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the resulting solid by recrystallization or column chromatography to yield the pure tetrazole derivative.
Transformation IV: Organometallic Addition to Form Ketones
The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the nitrile group provides a robust method for carbon-carbon bond formation, ultimately yielding a ketone after hydrolysis.[20][21] This reaction is invaluable for extending the carbon skeleton of the molecule.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of the organometallic's carbanion to the electrophilic carbon of the nitrile. This forms a resonance-stabilized magnesium or lithium imine salt.[21] This salt is stable and does not react further with another equivalent of the organometallic reagent. A subsequent aqueous acidic work-up hydrolyzes the imine to the corresponding ketone.
Protocol: Grignard Reagent Addition
Reagents and Materials:
-
Nitrile-substituted triazolopyridine (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried, three-necked flask
-
Nitrogen or Argon inert atmosphere setup
-
Aqueous HCl (e.g., 2M) for work-up
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon, dissolve the nitrile-substituted triazolopyridine (e.g., 200 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the Grignard reagent (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise via syringe over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 2M HCl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Substrate Compatibility: The triazolopyridine substrate must not contain acidic protons (e.g., -OH, -NH, -COOH) that would quench the Grignard reagent.
Summary Data Table
| Transformation | Key Reagent(s) | Product Functional Group | Key Advantages | Key Considerations |
| Hydrolysis | [Pt] or [Rh] Catalyst, H₂O | Primary Amide (-CONH₂) | Mild conditions, high selectivity. | Catalyst cost and availability. |
| Reduction | Raney Ni, H₂, NH₃ | Primary Amine (-CH₂NH₂) | Atom economical, high yield. | Pyrophoric catalyst, potential for side products. |
| Cycloaddition | NaN₃, ZnCl₂ | 5-Substituted Tetrazole | Creates valuable carboxylic acid bioisostere. | Azide reagents are hazardous; requires care. |
| Organometallic | R-MgX or R-Li, then H₃O⁺ | Ketone (-C(O)R) | Forms C-C bonds, extends skeleton. | Requires strictly anhydrous conditions. |
References
-
V. V. Kislyi, et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]
-
Kislyi, V. V., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. PubMed. [Link]
-
Yáñez-Alarid, R., et al. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
El-Mekabaty, A. (2018). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Longdom.org. [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
ResearchGate. Conversion of nitrile to other functional groups. ResearchGate. [Link]
-
Wang, C., et al. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]
-
Pérez, V., et al. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. PMC. [Link]
-
Kumar, A., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]
-
Wikipedia. Tetrazole. Wikipedia. [Link]
-
ResearchGate. Double Addition of Organometallics to Nitriles: Toward an Access to Tertiary Carbinamines. ResearchGate. [Link]
-
Dehaen, W., & Hassner, A. (1991). Cycloadditions. 45. Annulation of heterocycles via intramolecular nitrile oxide-heterocycle cycloaddition reaction. The Journal of Organic Chemistry. [Link]
-
Quimicaorganica.org. Reaction of nitriles with organometallics. [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Nitriles. [Link]
-
ResearchGate. Transition-metal-catalyzed addition of nitriles. [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]
-
Science of Synthesis. Catalytic Reduction of Nitriles. [Link]
-
Joó, F., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Clark, J. REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Link]
- Kumar, A., et al. (2005). Conversion of aromatic nitriles into tetrazoles.
-
Wikipedia. Nitrile reduction. [Link]
-
Wordpress. (2026). Nitrile Reduction. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
-
ResearchGate. Methods for installing a nitrile group on a pyridine ring. [Link]
-
Wang, D., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. PubMed. [Link]
-
Alberico, D., et al. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
Chinese Journal of Organic Chemistry. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. [Link]
- Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
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- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chemguide.co.uk [chemguide.co.uk]
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- 19. jchr.org [jchr.org]
- 20. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reaction of nitriles with organometallics [quimicaorganica.org]
synthesis of tetrazoles from [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
Application Note: Synthesis of 5-(1H-tetrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
This guide details the synthetic conversion of [1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile to its corresponding tetrazole derivative, 5-(1H-tetrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridine . The tetrazole moiety serves as a lipophilic, metabolically stable bioisostere of the carboxylic acid group, significantly improving the pharmacokinetic profile of the parent scaffold.
We present two validated protocols:
-
Method A (Green/Catalytic): Zinc-catalyzed cycloaddition in aqueous media (Demko-Sharpless protocol).[1] Recommended for safety and ease of workup.
-
Method B (Classic): Ammonium chloride-promoted cycloaddition in DMF. Recommended for highly insoluble substrates.
Strategic Analysis & Mechanism
The Substrate: [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
The starting material features a fused bicyclic system where the pyridine ring is annulated with a triazole. The nitrile at the C5 position (peri to the bridgehead nitrogen) is electronically activated due to the electron-withdrawing nature of the heterocyclic core. This makes the nitrile highly electrophilic, facilitating nucleophilic attack by the azide anion but also increasing susceptibility to hydrolysis (to the amide) if reaction conditions are too wet or basic.
Mechanistic Pathway: [3+2] Cycloaddition
The transformation proceeds via a concerted [3+2] dipolar cycloaddition between the dipolarophile (nitrile) and the 1,3-dipole (azide).
-
Activation: The Lewis acid (
) or proton source coordinates with the nitrile nitrogen, lowering the LUMO energy of the bond. -
Cyclization: The terminal nitrogen of the azide attacks the nitrile carbon while the internal nitrogen attacks the nitrile nitrogen, forming the aromatic tetrazole ring.
Figure 1: Mechanistic pathway for the Zinc-catalyzed formation of tetrazoles.
Experimental Protocols
Method A: Zinc-Catalyzed Cycloaddition (Recommended)
Based on the Demko & Sharpless methodology.[1] This method avoids the formation of explosive
Reagents:
-
[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 – 1.3 equiv)[1] -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or Water (if substrate allows)
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 mmol),
(1.3 mmol, 85 mg), and (1.0 mmol, 225 mg). -
Solvation: Add 5 mL of water (or water/IPA mixture). The zinc salt acts as a Lewis acid catalyst and sequestering agent for the tetrazolate.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: Monitor by LC-MS or TLC.[1] Reaction typically completes in 12–24 hours. The starting material spot (less polar) should disappear, replaced by a baseline spot (tetrazolate).
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Add 3N HCl slowly until pH 1–2 is reached. Caution: This step protonates the tetrazole and destroys excess azide. Perform in a fume hood.
-
Stir for 30 minutes to break up the zinc-tetrazolate complex.
-
-
Isolation:
-
The product often precipitates as a white/off-white solid. Filter and wash with cold water and minimal ethyl acetate.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (
). Dry combined organics over , filter, and concentrate.[2]
-
Method B: Ammonium Chloride Promoted (Alternative)
Use this method if the substrate is completely insoluble in aqueous media.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Ammonium Chloride (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Setup: Dissolve the nitrile (1.0 mmol) in DMF (3–5 mL).
-
Addition: Add
(1.5 mmol, 98 mg) and (1.5 mmol, 80 mg). -
Reaction: Heat to
for 12–18 hours.-
Note:
buffers the reaction and generates trace in situ (the active species).
-
-
Workup:
Visualization of Workflow
Figure 2: Decision tree and workflow for the synthesis and isolation of the target tetrazole.
Safety & Handling (E-E-A-T)
Critical Hazard: Hydrazoic Acid (
-
Risk: Acidification of azide solutions generates
, which is highly toxic and explosive.[2] -
Control: Always acidify in a well-ventilated fume hood. Keep the reaction vessel open or vented through a bubbler during acidification.
-
Waste: Quench azide waste with excess sodium nitrite (
) and sulfuric acid, or use a commercial azide quenching kit before disposal. -
Metals: Avoid using halogenated solvents (DCM) with azides to prevent formation of diazidomethane (explosive). Avoid copper or lead spatulas/tubing (forms explosive metal azides).
Characterization Guide
| Analytical Method | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | New Signal: Broad singlet at |
| 13C NMR | Disappearance: Nitrile carbon signal ( |
| IR Spectroscopy | Loss: Sharp |
| Mass Spectrometry | M+1: Parent mass + 43 Da (Conversion of CN to |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Link
-
Roh, J., et al. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry. Link
-
BenchChem Application Note. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link
Sources
Application Note: Nucleophilic Substitution & Functionalization of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists working with the [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile scaffold. This chemotype is a critical bioisostere of purines and quinolines, widely utilized in the development of JAK inhibitors, ROR
Executive Summary & Mechanistic Grounding
The [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (TP-5-CN) scaffold represents a highly electron-deficient heteroaromatic system. Its reactivity is governed by the synergistic electron-withdrawing effects of the fused triazole ring and the nitrile group at the peri-like position (C5).
Unlike simple pyridines, the TP-5-CN scaffold exhibits a unique "dual-electrophilic" character:
-
The Nitrile Carbon: Susceptible to classical nucleophilic addition (Pinner reaction, hydrolysis, cycloaddition).
-
The C5 Ring Carbon (Ipso-Center): Highly activated for Nucleophilic Aromatic Substitution (
) , allowing for the displacement of the cyano group itself—a reaction pathway often overlooked but highly valuable for late-stage diversification.
Electronic Structure & Reactivity Map
The C5 position is electronically analogous to the C2 position of pyridine but significantly more electrophilic due to the inductive effect of the bridgehead nitrogen (N4) and the resonance withdrawal of the nitrile.
-
Hard Nucleophiles (OH-, RO-): Tend to attack the nitrile carbon (Hydrolysis) or the C5 position (Ipso-substitution) depending on temperature and solvent polarity.
-
Soft Nucleophiles (RS-, N3-): Favor displacement or cycloaddition.
Decision Framework: Selecting the Reaction Pathway
Before initiating synthesis, select the protocol based on the desired transformation.
| Target Moiety | Reaction Type | Nucleophile/Reagent | Mechanism | Protocol ID |
| 5-Carboxamide | Nucleophilic Addition | Radziszewski Hydrolysis | PROT-01 | |
| 5-Alkoxy/Aryloxy | Ipso-Substitution ( | Displacement of | PROT-02 | |
| 5-Tetrazole | Cycloaddition | [3+2] Cycloaddition | PROT-03 | |
| 7-Substituted | Oxidative | Chichibabin-type | See Note A |
Note A: Direct C7 functionalization is possible but often requires blocking C5 or using specific directing groups. This guide focuses on C5 reactivity.
Visualization of Reaction Pathways[1]
Figure 1: Divergent synthetic pathways for TP-5-CN. The scaffold allows orthogonal functionalization at the nitrile or the ring carbon.
Detailed Experimental Protocols
Protocol 1: Controlled Hydrolysis to 5-Carboxamide
Objective: Convert the nitrile to a primary amide without hydrolyzing to the carboxylic acid. This is a key intermediate for many JAK inhibitors (e.g., Filgotinib analogs).
-
Reagents:
-
Substrate: [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (1.0 eq)
-
Reagent: 30% Hydrogen Peroxide (
) (5.0 eq) -
Base: 3M Sodium Hydroxide (
) (0.5 eq) -
Solvent: DMSO or Ethanol (10 vol)
-
-
Procedure:
-
Dissolve the substrate in DMSO (or EtOH) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 3M NaOH dropwise. Caution: Exothermic.
-
Add 30%
dropwise over 10 minutes. -
Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.
-
Monitoring: Monitor by LC-MS (Target Mass = M+18).
-
Workup: Quench with saturated sodium thiosulfate (to neutralize excess peroxide). Dilute with water. The product often precipitates as a white solid. Filter and wash with cold water.
-
Validation:
-NMR should show two broad singlets for (approx. 7.5–8.5 ppm).
-
Protocol 2: Ipso-Substitution of the Cyano Group ( )
Objective: Displace the cyano group with an alkoxide to generate 5-alkoxy-[1,2,4]triazolo[1,5-a]pyridines. This reaction exploits the high electrophilicity of C5.
-
Mechanistic Note: The
is generally a poor leaving group. However, in this electron-deficient fused system, the Meisenheimer complex is stabilized, and thermodynamic driving forces (solvation of cyanide) allow the reaction to proceed under thermal forcing. -
Reagents:
-
Substrate: [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe) (2.0 – 3.0 eq)
-
Solvent: Anhydrous Methanol (sealed tube)
-
-
Procedure:
-
Prepare a solution of NaOMe in dry methanol (freshly prepared from Na metal is preferred for highest yields).
-
Add the substrate to the solution in a pressure vial.
-
Heat the reaction to reflux (65°C) or 80°C in a microwave reactor for 2–4 hours.
-
Critical Control: If hydrolysis products (amide) are observed, ensure strictly anhydrous conditions.
-
Workup: Evaporate methanol. Resuspend residue in EtOAc/Water. Extract EtOAc layer.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient). The product will have a significantly different
(less polar than the amide, more polar than the nitrile).
-
Protocol 3: Synthesis of 5-(1H-Tetrazol-5-yl) Derivative
Objective: Bioisosteric replacement of the carboxylic acid functionality.[2]
-
Reagents:
-
Substrate: (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) -
Catalyst: Zinc Bromide (
) (1.0 eq) or Ammonium Chloride ( ) -
Solvent: DMF or Water/Isopropanol mix
-
-
Procedure:
-
Dissolve substrate,
, and in DMF. -
Heat to 100–110°C for 12–16 hours. Safety: Use a blast shield when heating azides.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 3–4 (Caution:
gas evolution—perform in fume hood). -
The tetrazole product typically precipitates. Filter and dry.
-
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Low Yield in | Competition from hydrolysis (trace water) | Use anhydrous solvents; add molecular sieves; switch to stronger nucleophile (e.g., NaH + ROH in THF). |
| Ring Cleavage | Nucleophilic attack at C2 (triazole ring) | Lower reaction temperature; avoid extremely strong bases (e.g., t-BuLi). |
| Incomplete Hydrolysis (Protocol 1) | Poor solubility | Switch solvent from EtOH to DMSO; increase temperature to 40°C. |
| Formation of Acid instead of Amide | Over-hydrolysis | Reduce reaction time; reduce equivalents of NaOH; use Urea-Hydrogen Peroxide (UHP) complex. |
References
-
Scaffold Utility in ROR
t Agonists: -
General Synthesis & Reactivity of Triazolopyridines
-
Nucleophilic Substitution Mechanisms in Heterocycles
- Title: Nucleophilic Aromatic Substitution of Heteroarenes (General Reference).
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Analogous Reactivity (Triazines)
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction ofTriazolo[1,5-a]pyridine-5-carbonitrile to Amines
Application Notes and Protocols for the Reduction of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile to Amines
Introduction: The Significance of the ([1][2][3]Triazolo[1,5-a]pyridin-5-yl)methanamine Scaffold in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its unique electronic and steric properties make it an attractive framework for designing inhibitors of various enzymes and receptors.[6][7][8][9][10] The conversion of the 5-carbonitrile substituent to a primary amine introduces a versatile functional group, the aminomethyl moiety, which can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. This transformation unlocks access to a diverse range of derivatives with potential therapeutic applications, including but not limited to oncology and inflammatory diseases.[1][7][8]
These application notes provide detailed protocols for the reduction of[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile to ([1][2][3]triazolo[1,5-a]pyridin-5-yl)methanamine, a critical transformation for researchers and professionals in drug development. We will explore several robust methodologies, offering insights into the rationale behind experimental choices and providing self-validating protocols to ensure reproducibility.
Methodologies for the Reduction of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
The reduction of an aromatic or heteroaromatic nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and scalability. Below, we detail three reliable methods for the reduction of[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile.
Method 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a widely employed, clean, and efficient method for nitrile reduction. Raney® Nickel, a porous nickel catalyst, is particularly effective for this transformation.[3][11][12] This method is often preferred for its relatively mild conditions and the avoidance of complex metal hydride waste streams.
Causality Behind Experimental Choices:
-
Catalyst: Raney® Nickel is chosen for its high surface area and catalytic activity in hydrogenating nitriles.
-
Solvent: A protic solvent like ethanol or methanol is typically used to facilitate proton transfer during the reduction process. The addition of ammonia or a base is crucial to suppress the formation of secondary and tertiary amine byproducts by inhibiting the reaction of the initially formed primary amine with the intermediate imine.
-
Hydrogen Source: Pressurized hydrogen gas is the reductant. The pressure is optimized to ensure efficient reaction rates without requiring specialized high-pressure equipment where possible.
Experimental Workflow Diagram:
Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.
Detailed Protocol:
-
Reactor Preparation: To a hydrogenation vessel, add[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile (1.0 eq).
-
Solvent Addition: Add a solution of 7N ammonia in methanol (approximately 10-15 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add a slurry of Raney® Nickel in ethanol (approximately 20-50% by weight of the substrate). Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with a small percentage of triethylamine to prevent streaking) to afford the desired ([1][2][3]triazolo[1,5-a]pyridin-5-yl)methanamine.
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding amines.[13][14][15] This method is particularly useful for small-scale syntheses where high reactivity is desired.
Causality Behind Experimental Choices:
-
Reagent: LAH is a strong, nucleophilic reducing agent that readily delivers hydride ions to the electrophilic carbon of the nitrile group.[13]
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required, as LAH reacts violently with protic solvents like water and alcohols.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Quenching: A careful, sequential addition of water and sodium hydroxide solution (Fieser workup) is a standard and safe method to quench the excess LAH and precipitate aluminum salts, facilitating their removal by filtration.
Reaction Scheme Diagram:
Sources
- 1. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Raney Nickel Reduction | Study Prep in Pearson+ [pearson.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. 2. LiAlH4 | PPT [slideshare.net]
Application Note: [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile in Coordination Chemistry
This Application Note and Protocol Guide is designed for researchers in coordination chemistry, materials science, and medicinal chemistry. It synthesizes the specific structural advantages of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (TP-5CN) with rigorous experimental protocols.
Executive Summary & Ligand Profile
[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile is an emerging bifunctional N-heterocyclic ligand. Unlike its unsubstituted parent, the 5-carbonitrile derivative offers a unique "orthogonal" coordination geometry. It combines the strong
Key Physicochemical Parameters
| Parameter | Value | Significance |
| Formula | C | High nitrogen content (38.8%) |
| MW | 144.13 g/mol | Low molecular weight ligand |
| Coordination Sites | N3 (Triazole), N | Dual-site capability for MOF construction |
| Electronic Character | Stabilizes low-valent metals (Cu(I), Ag(I)) | |
| Steric Profile | 5-position "Pocket" | 5-CN creates steric pressure on the bridgehead N4 |
Structural Logic: The "5-CN" Advantage
The 5-position is critical. In standard [1,2,4]triazolo[1,5-a]pyridine numbering, position 5 is adjacent to the bridgehead nitrogen (N4).
-
Electronic Tuning: The cyano group at C5 is an electron-withdrawing group (EWG). It lowers the LUMO energy of the heterocycle, making the ligand an excellent
-acceptor. -
Steric Gating: The 5-CN group sterically shields the bridgehead N4, effectively forcing coordination to occur primarily at the N3 position or the distal nitrile nitrogen. This selectivity prevents the formation of disordered linkage isomers often seen with unsubstituted triazolopyridines.
Synthesis Protocol: The Oxidative Cyclization Route
Objective: Synthesize high-purity [1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile starting from 2-amino-6-cyanopyridine.
Reaction Pathway (DOT Diagram)
The following diagram illustrates the two-step "One-Pot" synthesis strategy involving formamidine formation followed by oxidative N-N bond closure.
Caption: Synthesis of TP-5CN via DMF-DMA condensation and PIDA-mediated oxidative cyclization.
Detailed Methodology
Reagents:
-
2-Amino-6-cyanopyridine (CAS: 24242-20-4)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Iodobenzene diacetate (PIDA) or Hydroxylamine-O-sulfonic acid (HOSA)
-
Solvents: Ethanol (EtOH), Dichloromethane (DCM)
Step 1: Formation of the Amidine Intermediate
-
Dissolve 10 mmol of 2-amino-6-cyanopyridine in 20 mL of anhydrous EtOH.
-
Add 12 mmol of DMF-DMA dropwise.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Cool to room temperature. The intermediate often precipitates. If not, remove solvent in vacuo.
-
Checkpoint: The formamidine intermediate is generally stable and can be used directly.
Step 2: Oxidative Cyclization (N-N Bond Formation)
-
Dissolve the crude amidine intermediate in 30 mL of DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 11 mmol of PhI(OAc)
(PIDA) over 15 minutes. Scientific Note: PIDA acts as a two-electron oxidant, facilitating the intramolecular attack of the pyridine nitrogen onto the amidine nitrogen. -
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.
-
Workup: Wash the organic layer with saturated NaHCO
(2 x 20 mL) and brine. Dry over Na SO . -
Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
Coordination Chemistry Guidelines
Mechanism of Action: The ligand acts as a "divergent" linker. The angle between the N3 donor vector and the nitrile vector allows for the formation of specific topologies.
Coordination Modes Visualization
Caption: Primary coordination modes. Mode A utilizes the accessible N3 site. Mode B utilizes both N3 and the 5-CN group to bridge metal centers.
Experimental Protocol: MOF Synthesis (Solvothermal)
To utilize the 5-carbonitrile group for bridging, higher temperatures are often required to overcome the activation energy of nitrile coordination.
-
Metal Source: Cu(NO
) ·3H O or AgBF (Soft metals prefer the nitrile/triazole combination). -
Solvent System: DMF/Ethanol/H
O (2:1:1). -
Procedure:
-
Mix 0.1 mmol of TP-5CN and 0.1 mmol of Metal salt in a 20 mL scintillation vial.
-
Ultrasonicate for 5 minutes to ensure dispersion.
-
Seal in a Teflon-lined autoclave or cap tightly.
-
Heat at 80–120°C for 24–48 hours.
-
Cooling: Slow cooling (1°C/min) is critical to obtain X-ray quality single crystals.
-
-
Expected Outcome:
-
Cu(II): Likely to form 1D chains or 2D sheets where the Cu binds N3 and the axial position takes the nitrile from a neighboring unit.
-
Ag(I): High probability of 3D frameworks due to the flexibility of Ag(I) coordination numbers (2-4).
-
Applications & Strategic Advantages
A. Gas Storage & Separation (MOFs)
The 5-CN group is not just a linker; it is a polar functional group. In a porous framework, the uncoordinated nitriles (if Mode A is dominant) or the bridging nitriles (Mode B) create polar pore surfaces .
-
CO
Selectivity: The quadrupole moment of CO interacts favorably with the nitrogen-rich triazole and nitrile surfaces, enhancing uptake capacity compared to unfunctionalized linkers.
B. Photophysics (Push-Pull Systems)
The electron-deficient TP-5CN core acts as an acceptor.
-
Design Strategy: If a metal center (like Ir(III) or Pt(II)) coordinates to the ligand, the 5-CN group stabilizes the LUMO, potentially red-shifting the emission.
-
TADF Potential: When paired with electron-rich ancillary ligands, TP-5CN complexes can exhibit Thermally Activated Delayed Fluorescence (TADF) due to efficient separation of HOMO (metal/ancillary) and LUMO (TP-5CN) orbitals.
C. Bio-Inorganic Chemistry
As seen in drug discovery (e.g., PI3K
-
Protocol: Use TP-5CN complexes as metallo-drugs . The nitrile group can undergo hydrolysis in vivo to an amide (mimicking biological processes) or remain stable to interact with serine/cysteine proteases in a covalent reversible manner.
References
-
Discovery of RLY-2608 (Ligand Structure Validation)
- Title: Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor.
- Source: Cancer Discovery (via NCBI PMC).
-
URL:[Link]
-
General Synthesis of Triazolopyridines
-
Coordination Modes of Triazolopyrimidines (Analogous Systems)
- Title: Coordination chemistry of substituted [1,2,4]triazolo[1,5-a]pyrimidines with first-row transition-metal ions.
- Source: Polyhedron (via ScienceDirect/Semantic Scholar).
-
URL:[Link]
-
Microwave Synthesis Protocols
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis ofTriazolo[1,5-a]pyridine-5-carbonitrile
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
Introduction: Accelerating the Discovery of Novel Heterocycles
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including potential as kinase inhibitors and agents for treating cardiovascular and hyperproliferative disorders.[4] The introduction of a carbonitrile group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, making it a key target for drug discovery programs. Traditional synthetic methods for this class of compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times, which can impede rapid lead optimization.[3][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][2][6][7][8][9] This technology utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform temperature elevation within the reaction mixture. For the synthesis of nitrogen-containing heterocycles, MAOS has proven to be particularly advantageous, facilitating reactions that are often sluggish under conventional heating.[2][6][10]
This application note provides a detailed protocol for the rapid and efficient synthesis of[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile utilizing microwave irradiation. The described method is designed for researchers and scientists in drug development, offering a robust and reproducible procedure that leverages the benefits of microwave chemistry to accelerate the synthesis of this important heterocyclic building block.
The Rationale Behind Microwave-Assisted Synthesis
The choice of microwave irradiation as the energy source for this synthesis is predicated on several key advantages over conventional heating methods:
-
Enhanced Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and efficient heating that can accelerate reaction rates by orders of magnitude.[1][7] Reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes.
-
Improved Yields and Purity: The rapid heating and precise temperature control afforded by modern microwave reactors often lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired compound.[2][6]
-
Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[1]
-
Reproducibility and Scalability: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility. The protocols can often be scaled up from milligram to gram quantities with relative ease.[1]
Proposed Reaction Mechanism
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core via microwave assistance from appropriate precursors, such as enaminonitriles and benzohydrazides, is proposed to proceed through a tandem reaction sequence.[4][11] The reaction initiates with a transamidation step, followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group. The final step involves a condensation reaction with the elimination of a water molecule to yield the aromatic[1][2][3]triazolo[1,5-a]pyridine ring system.[4]
Sources
- 1. epcp.ac.in [epcp.ac.in]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. (PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles [academia.edu]
- 10. Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Scale-Up Production of Triazolopyridine Carbonitrile
Abstract: This document provides a comprehensive guide for the process development and scale-up of triazolopyridine carbonitrile synthesis, a crucial scaffold in modern medicinal chemistry.[1][2][3] Addressing the inherent challenges of this synthesis, particularly the management of hazardous reagents and reaction exotherms, this guide offers detailed protocols from laboratory optimization to pilot-scale production. It emphasizes a safety-first approach, modern manufacturing techniques like continuous flow processing, and robust analytical quality control to ensure a scalable, safe, and reproducible process.
Introduction: The Significance and Challenges of Triazolopyridine Carbonitriles
Triazolopyridine derivatives are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities.[1][4][5] The carbonitrile moiety often serves as a versatile synthetic handle for further molecular elaboration or as a key pharmacophoric element. The transition from bench-scale discovery to industrial-scale production, however, is fraught with challenges. These include:
-
Hazardous Reagents: The introduction of the nitrile group frequently involves highly toxic cyanide sources, which require stringent handling protocols to ensure operator and environmental safety.[6][7]
-
Reaction Energetics: Cyclization and subsequent reactions can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled during scale-up.[8]
-
Process Control: Maintaining optimal conditions (temperature, mixing, dosing rates) is critical for controlling impurity profiles and ensuring consistent product quality.
-
Regulatory Compliance: Production must adhere to strict quality standards, necessitating validated analytical methods and robust process documentation.[9][10]
This guide is structured to navigate these complexities, providing a logical progression from initial route scouting to a validated pilot-scale process.
Section 1: Synthesis Route Selection and Laboratory Optimization
The choice of synthetic route is the most critical decision in a scale-up campaign. An ideal route utilizes readily available, cost-effective starting materials and avoids problematic reagents where possible.[11] A common strategy involves the construction of the triazolopyridine core followed by the introduction of the carbonitrile group, or the use of a nitrile-containing building block.[1][12]
One prevalent pathway involves the cyclocondensation of a substituted hydrazinopyridine with a reagent that will ultimately form the triazole ring.[1][13]
Diagram 1: Representative Synthesis Pathway
Below is a plausible, generalized pathway for the synthesis of a generic triazolopyridine carbonitrile.
Caption: A generalized two-step synthesis for triazolopyridine carbonitrile production.
Protocol 1: Laboratory-Scale Synthesis & Optimization (Exemplar)
This protocol outlines the synthesis of a model triazolopyridine carbonitrile. The objective at this stage is to establish baseline conditions and identify Critical Process Parameters (CPPs).
Materials:
-
2-Hydrazinonicotinonitrile (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Copper(II) Acetate (0.1 eq)
-
Ethanol (10 vol)
-
Aqueous Ammonia (for work-up)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Vessel Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 2-hydrazinonicotinonitrile (10.0 g) and ethanol (100 mL).
-
Hydrazone Formation: Add 4-chlorobenzaldehyde (11.4 g) to the suspension. Heat the mixture to 60°C and stir for 2 hours until a clear solution of the hydrazone intermediate is formed (monitor by TLC/LCMS).
-
Cyclization: Add Copper(II) Acetate (1.48 g). Heat the reaction to reflux (approx. 78°C) and maintain for 8-12 hours. The reaction progress is monitored by LCMS for the disappearance of the hydrazone intermediate.
-
Work-Up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol.
-
Add ethyl acetate (150 mL) and 1M aqueous ammonia (50 mL) to the slurry. Stir for 30 minutes.
-
Separate the organic layer. Wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in-vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product.
Causality & Optimization:
-
Why Ethanol? It is a good solvent for both reactants and is relatively easy to remove. Alternative green solvents should be investigated during optimization.[14]
-
Why Copper(II) Acetate? Copper salts are effective catalysts for this type of oxidative cyclization.[1] The catalyst loading (0.1 eq) is a critical parameter to optimize; lower loading is economically and environmentally preferable.
-
Why Ammonia Work-up? The ammonia solution complexes with the copper catalyst, facilitating its removal from the organic phase into the aqueous layer.
Section 2: Process Development & Scale-Up Considerations
Translating the lab-scale protocol to a pilot plant requires a thorough understanding of process safety and engineering.
Diagram 2: Overall Scale-Up Workflow
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. geneonline.com [geneonline.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles [researchrepository.ucd.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
optimizing yield of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile synthesis
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Synthesis Support Center. I have reviewed your request regarding the optimization of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile .
This scaffold is notoriously deceptive; while the general synthesis of triazolopyridines is well-documented, the 5-carbonitrile derivative presents a unique "perfect storm" of challenges: the nitrile at C5 is electronically activated, making it hyper-sensitive to hydrolysis, and the steric/electronic influence of the cyano group often stalls the critical Dimroth rearrangement , trapping the reaction at the kinetic [4,3-a] isomer.
Below is your technical dossier for troubleshooting and optimizing this synthesis.
Module 1: Core Chemistry & Route Selection
The "Why" Behind the Failure: Most yield failures for this specific target stem from a misunderstanding of the isomer equilibrium. The reaction of 2-hydrazinyl-6-cyanopyridine with a one-carbon source (like formic acid or orthoformate) initially forms the [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product). To get your target ([1,5-a]), the system must undergo a Dimroth Rearrangement .
-
The Trap: The electron-withdrawing 5-cyano group destabilizes the cationic intermediate required for ring opening during the rearrangement, significantly slowing the conversion of [4,3-a] to [1,5-a].
-
The Consequence: If you stop the reaction too early or run it too cool, you isolate the wrong isomer. If you run it too hot/acidic to force rearrangement, you hydrolyze the nitrile to an amide.
Recommended Route: The Anhydrous Orthoester Method Avoid aqueous acids (formic acid). Use Triethyl Orthoformate (TEOF) as both solvent and reagent.
Module 2: Troubleshooting & Optimization (FAQs)
Q1: My LCMS shows the correct mass (M+1), but the NMR doesn't match the literature. What is happening?
Diagnosis: You have likely isolated the [1,2,4]triazolo[4,3-a]pyridine isomer (the kinetic trap). Verification:
-
[1,5-a] (Target): The C2-H proton typically appears as a singlet around 8.3–8.5 ppm .
-
[4,3-a] (Impurity): The C3-H proton is often shifted upfield, around 9.0–9.5 ppm (deshielded by the bridgehead nitrogen). Corrective Action: Do not discard the batch. You can force the rearrangement:
-
Dissolve the [4,3-a] isomer in anhydrous EtOH or DMF .
-
Add a catalytic amount of mild base (e.g., DBU or Et3N ; avoid hydroxide to save the CN).
-
Heat to reflux for 2–4 hours. Monitor by HPLC until the peak shifts.
Q2: The yield is low (<30%), and I see a "M+19" peak (M+H2O) in the mass spec.
Diagnosis: Nitrile hydrolysis. The 5-cyano group is being attacked by water to form the carboxamide. Root Cause: Using formic acid at reflux or wet solvents. The 5-position is adjacent to the bridgehead nitrogen, making the nitrile highly electrophilic. Corrective Action:
-
Switch to Triethyl Orthoformate (TEOF) .
-
Add 4Å Molecular Sieves to the reaction vessel.
-
Use a Lewis Acid catalyst like Yb(OTf)3 (5 mol%) instead of Bronsted acids. This promotes cyclization at lower temperatures (80°C vs 120°C).
Q3: The product precipitates as a gum/oil and is hard to filter.
Diagnosis: Oligomerization or trapped solvent. The planar nature of the triazolopyridine core leads to strong pi-stacking. Corrective Action:
-
Precipitation: Do not just rotovap. Pour the hot reaction mixture (TEOF) slowly into ice-cold diethyl ether or MTBE . The rapid change in polarity usually forces the product out as a fine powder.
-
Purification: If chromatography is needed, avoid MeOH/DCM if possible (solubility issues). Use Acetone/DCM or EtOAc/Hexane gradients.
Module 3: Optimized Protocol
Target: 5-cyano-[1,2,4]triazolo[1,5-a]pyridine Scale: 1.0 Gram Basis
| Reagent | Equivalents | Role | Notes |
| 6-Hydrazinopicolinonitrile | 1.0 eq | Precursor | Ensure purity >95% (hydrazine is unstable) |
| Triethyl Orthoformate (TEOF) | 10-15 eq | Solvent/C1 Source | Must be anhydrous |
| Yb(OTf)3 | 0.05 eq | Catalyst | Promotes cyclization without hydrolysis |
| DBU | 0.1 eq | Isomerization Cat. | Added in Step 2 only if needed |
Step-by-Step Workflow:
-
Setup: In a dry pressure vial, suspend 6-hydrazinopicolinonitrile (1.0 g) in TEOF (10 mL). Add Yb(OTf)3 (5 mol%).
-
Cyclization: Seal and heat to 100°C for 4 hours. Note: This forms the kinetic [4,3-a] product.
-
Isomerization (The Critical Step): Check HPLC. If [4,3-a] is present, add DBU (0.1 eq) and increase heat to 120°C for 2 hours. The base catalyzes the ring-opening/closing Dimroth rearrangement.
-
Workup: Cool to room temperature. The product may crystallize.[1] If not, concentrate to ~3 mL and pour into cold Et2O (50 mL).
-
Isolation: Filter the solid. Wash with Et2O. Dry under vacuum at 40°C.
Module 4: Mechanistic Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathway and the critical rearrangement step.
Caption: The Dimroth Rearrangement pathway is the rate-limiting step. Base catalysis (Blue Path) is required to convert the kinetic [4,3-a] isomer to the desired [1,5-a] target while avoiding nitrile hydrolysis (Red Dotted Path).
References
-
Mechanistic Insight into Dimroth Rearrangement: Elattar, K. M., & El-Mekabaty, A. (2021).[2][3][4] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Molecules. Context: Defines the mechanism of ring opening/closing essential for [1,5-a] formation.
-
Oxidative Cyclization Methodologies: Lee, K., et al. (2024).[5] "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Molecules. Context: Provides comparative data on cyclization conditions and yield optimization.
-
General Synthesis of Triazolopyridines: Ganaie, A. M., et al. (2022).[3] "DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement." RSC Advances. Context: Validates the use of DBU to drive the Dimroth rearrangement to completion.
-
Yield Optimization & Catalyst Selection: Ueda, S., & Nagasawa, H. (2009). "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society. Context: Establishes the baseline for metal-catalyzed routes if the orthoester route fails.
Sources
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification ofTriazolo[1,5-a]pyridine-5-carbonitrile Crude Mixtures
Technical Support Center: Purification of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile Crude Mixtures
Welcome to the technical support center for the purification of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this compound in high purity. The presence of the polar carbonitrile group and the fused heterocyclic system presents unique purification challenges that this guide aims to address.
Understanding the Molecule: Key Physicochemical Properties
[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. The key structural features influencing its purification are:
-
Aromatic System: The fused aromatic rings contribute to the molecule's planarity and potential for π-π stacking interactions.
-
Nitrogen Atoms: The multiple nitrogen atoms in the ring system act as hydrogen bond acceptors, increasing the molecule's polarity.
-
Cyano Group: The electron-withdrawing nature of the nitrile group significantly increases the polarity of the molecule and provides a site for potential hydrogen bonding.
These features generally result in a compound with moderate to high polarity, which dictates the choice of purification techniques and solvent systems. The solubility of cyano-substituted pyridine derivatives is often enhanced in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]
Troubleshooting Common Purification Issues
This section addresses common problems encountered during the purification of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Spots on TLC | - Compound is too polar for the eluent. - Interaction with acidic silica gel. - Presence of highly polar impurities. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system). - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. - Consider using a different stationary phase, such as neutral or basic alumina. |
| Poor Separation of Isomers | - Isomers have very similar polarities. - Inadequate resolution of the chromatographic system. | - Optimize the mobile phase by trying different solvent combinations to exploit subtle differences in isomer-solvent interactions. - Use a longer column or a stationary phase with a smaller particle size for higher resolution. - Consider specialized stationary phases like those with phenyl or cyano functional groups that can offer different selectivity through π-π or dipole-dipole interactions. |
| Compound "Oils Out" During Recrystallization | - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated. - Rapid cooling of the solution. | - Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also promote crystallization. |
| Low Recovery After Recrystallization | - The compound has significant solubility in the cold solvent. - Too much solvent was used for dissolution. | - Choose a solvent in which the compound has lower solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - After the initial filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| Persistent Colored Impurities | - Presence of highly conjugated or polymeric byproducts. | - Treat the solution with activated charcoal before hot filtration during recrystallization. Use charcoal sparingly as it can also adsorb the desired product. - Column chromatography may be necessary to remove colored impurities that are not effectively removed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile mixture?
A1: The impurities will largely depend on the synthetic route. Common synthetic strategies for the[1][2][3]triazolo[1,5-a]pyrimidine core involve the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, or the Dimroth rearrangement of[1][2][3]triazolo[4,3-a]pyrimidines.[4] For triazolopyridines, syntheses often involve 2-aminopyridines.[5] Potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding aminopyridine or aminotriazole derivatives.
-
Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction, other isomers of the triazolopyridine ring system may form.
-
Hydrolyzed Intermediates: If water is present, nitrile or other functional groups could be partially or fully hydrolyzed.
-
Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of colored, high-molecular-weight byproducts.
Q2: How do I choose the best purification method for my crude sample?
A2: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is often a good first choice if your crude product is relatively pure (>80-90%) and solid. It is a scalable and cost-effective method for removing small amounts of impurities.
-
Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to the product. It offers much higher resolving power.
A general workflow for deciding on a purification strategy is outlined in the diagram below.
Caption: Decision tree for selecting a purification method.
Q3: Can I use reverse-phase chromatography for this compound?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable option, especially for analytical purposes (HPLC) or for purifying highly polar compounds that are difficult to handle with normal-phase chromatography. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile using silica gel chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The ideal eluent should give your product an Rf value of approximately 0.2-0.4. For more polar compounds, a DCM/MeOH system (e.g., 98:2 to 95:5 v/v) may be more appropriate.
-
Visualize the spots under UV light (254 nm).[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like DCM.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some experimentation.
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.
-
Solvent Pairs: Ethanol/water, DCM/hexane, ethyl acetate/hexane.
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is too good.
-
If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
For a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
References
-
Bahashwan, S. A., et al. (2013). Synthesis and pharmacological activities of some new triazolo- and tetrazolopyrimidine derivatives. Molecules, 18(12), 15051-15069. Available at: [Link]
-
Gawad, J., et al. (2018). Solubility of some novel cyanopyridine derivatives. Modern Chemistry, 6(2), 23-27. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Rathod, D. M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Li, J., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5001. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(27), 15981-15995. Available at: [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. National Center for Biotechnology Information. Available at: [Link]
-
Csenki, Z., et al. (2004). Syntheses of partially hydrogenated[1][2][3]triazolo[4,5-a] pyrimidine-4-ones through cyclisation of 2-arylidenehydrazino- 6-methyl-4-pyrimidones. Arkivoc, 2004(5), 104-115. Available at: [Link]
-
Karami, B., et al. (2024). A efficient, regioselective and solvent free synthesis of 5,9-dihydropyrimido[4,5-e][1][2][3]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones derivatives in presence nanocatalyst sulfuric acid grafted with silica-3-aminotriazol. Open Journal of Chemistry, 10(1), 032-043. Available at: [Link]
-
Barraja, P., et al. (2022). Regioselective Synthesis of Novel[1][2][3]Triazolo[1,5‐a]pyridine Derivatives. ChemistrySelect, 7(12), e202200549. Available at: [Link]
-
Jalilian, Z., et al. (2021). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles. Chemical Methodologies, 5(4), 338-349. Available at: [Link]
-
Alvarez-Sarandes, R., et al. (2002). New method for synthesis of triazolo [1,5-a]pyridines from N'-[bis(methylthio)methylene]cyanoacet hydrazide and push-pull ethylenes. Revista de la Sociedad Química de México, 46(3), 264-266. Available at: [Link]
-
Kulyk, O., & Rusanov, E. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. Available at: [Link]
-
Rathod, D. M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Preprints.org. Available at: [Link]
-
Google Patents. (n.d.). [1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. Available at:
-
Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters, 14(12), 3307-3312. Available at: [Link]
-
ResearchGate. (n.d.). Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. Available at: [Link]
-
Al-Zaydi, K. M. (2014). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Molecules, 19(11), 17743-17754. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104630. Available at: [Link]
-
ResearchGate. (n.d.). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. Available at: [Link]
-
Hunt, J. T., et al. (2002). SAR and pH stability of cyano-substituted epothilones. Organic letters, 4(22), 3815-3818. Available at: [Link]
-
Jones, G., & Abarca, B. (2003). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 86, 1-69. Available at: [Link]
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. Available at: [Link]
-
Lebedev, A. T., et al. (2017). Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization. Journal of pharmaceutical and biomedical analysis, 145, 436-442. Available at: [Link]
Sources
- 1. Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
overcoming solubility issues with [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
The following technical guide serves as a specialized support resource for researchers working with [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile . This compound presents a distinct set of physicochemical challenges—primarily driven by its planar, electron-deficient scaffold—that require specific formulation strategies to prevent experimental failure.
Status: Active Topic: Solubility Optimization & Precipitation Troubleshooting Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Root Cause
Before attempting a protocol, you must understand why this compound resists solvation.
-
The Scaffold: The fused [1,2,4]triazolo[1,5-a]pyridine system is planar and aromatic. This geometry encourages strong
- stacking interactions , leading to the formation of tight, crystal-lattice-like aggregates that are energetically difficult to break. -
The Substituent: The 5-carbonitrile (-CN) group is a strong electron-withdrawing group (EWG). While polar, it reduces the basicity of the ring nitrogens, making the compound less ionizable at physiological pH.
-
The Result: The compound exhibits "brick dust" properties—high melting point and poor solubility in both aqueous buffers and non-polar organic solvents.
Solubility Decision Matrix (Workflow)
The following flowchart illustrates the logical progression for solubilizing this compound based on your end application.
Figure 1: Decision tree for solubilization strategies. Blue nodes indicate decision points; Red nodes indicate critical failure risks.
Module 1: Stock Solution Preparation
Issue: "I cannot get the solid to dissolve in DMSO at high concentrations (e.g., 100 mM)."
Diagnosis: The planar stacking energy often exceeds the solvation energy provided by DMSO at room temperature. Furthermore, the 5-cyano group withdraws electron density, reducing the dipole interaction capability of the ring nitrogens.
Resolution Protocol:
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . Avoid alcohols (MeOH, EtOH) for stock preparation as solubility is significantly lower.
-
Thermal Activation:
-
Heat the DMSO/compound mixture to 40–50°C in a water bath.
-
Why? Heat disrupts the intermolecular
- stacking lattice.
-
-
Mechanical Disruption:
-
Sonicate for 10–15 minutes while warm.
-
Visual Check: Ensure no micro-particulates remain. The solution must be optically clear.
-
-
Concentration Ceiling:
-
Do not attempt >50 mM stocks unless necessary. A 10 mM or 20 mM stock is thermodynamically more stable and less prone to crashing out upon freeze-thaw cycles.
-
Table 1: Solvent Compatibility Guide
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO | High (with heat) | Primary Stock | Hygroscopic; keep anhydrous. |
| DMF | High | Alternative Stock | Good for chemical synthesis. |
| Ethanol | Low | Poor | Likely to precipitate. |
| Water/PBS | Negligible | Forbidden | Immediate precipitation. |
| Dichloromethane | Moderate | Synthesis Only | Good for extraction, not storage. |
Module 2: Aqueous Formulation (Assays)
Issue: "My compound crashes out (precipitates) immediately when I dilute the DMSO stock into cell culture media or buffer."
Diagnosis: This is the "Solvent Shock" phenomenon. The hydrophobic [1,2,4]triazolo[1,5-a]pyridine core aggregates instantly when the solvent environment shifts from organic (DMSO) to polar (water). The 5-CN group does not provide enough polarity to counteract the hydrophobic fused ring system.
Resolution Protocol (The "Intermediate Step"): Do not pipette DMSO stock directly into 100% aqueous buffer. Use an intermediate vehicle.
Method A: The Cyclodextrin Shield (Recommended) Cyclodextrins form a "bucket" around the hydrophobic core, shielding it from water.
-
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water/buffer.
-
Dilute your DMSO stock into this cyclodextrin solution first.
-
Vortex immediately.
-
Add this mixture to your final assay volume.
Method B: The Co-Solvent Step-Down
-
Prepare a vehicle of 5% DMSO + 40% PEG400 + 55% Water .
-
Dilute stock into the PEG400 fraction first, then add water.
Module 3: pH and Salt Formation
Issue: "Can I improve solubility by acidifying the solution to form a salt?"
Expert Insight: Likely No .
-
Chemistry: The pyridine nitrogen in the [1,2,4]triazolo[1,5-a]pyridine system is weakly basic. The fusion with the electron-deficient triazole ring, combined with the electron-withdrawing nitrile group at position 5, drastically lowers the pKa (likely < 2.0).
-
Consequence: The compound will not protonate significantly at physiological pH (7.4) or even in mild acid (pH 4-5). It requires strong mineral acids to protonate, which is incompatible with biological assays.
-
Action: Do not rely on pH adjustment. Rely on surfactants (Tween 80) or encapsulation (Cyclodextrins) .
Frequently Asked Questions (FAQ)
Q1: The compound precipitated in my -20°C freezer. Is it ruined?
-
A: No. DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the crystal lattice and aggregates.
-
Fix: Thaw completely at room temperature, then heat to 37°C and sonicate/vortex vigorously until redissolved before opening the vial.
Q2: Can I use this compound in an animal study (in vivo)?
-
A: A simple DMSO/Water formulation will likely cause precipitation at the injection site (painful/low bioavailability).
-
Recommendation: Use a formulation of 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline . The Tween 80 is critical to prevent aggregation in the bloodstream.
Q3: I see a "film" on the surface of my wells. What is that?
-
A: That is the compound floating due to surface tension and hydrophobicity.
-
Fix: Add 0.01% Triton X-100 or Tween 20 to your assay buffer to reduce surface tension and encourage dispersion.
References
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (Discusses stacking interactions and solubility challenges of the scaffold).
-
National Center for Biotechnology Information (NCBI). (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC6394845.[1] (Review of physicochemical properties and isosteric replacements).
-
Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][2][3][4][5][6][7][8] (Details synthetic solvents and reaction conditions).
-
PubChem. (2025).[9] [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile Compound Summary. (Physicochemical data for the nitrile-substituted scaffold).
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. calpaclab.com [calpaclab.com]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions in triazolopyridine nitrile hydrolysis
This guide serves as a specialized technical resource for researchers optimizing the hydrolysis of [1,2,4]triazolo[1,5-a]pyridine-carbonitriles . It is designed to address the unique reactivity profile of this electron-deficient scaffold, specifically preventing ring degradation ("black tar" formation) and over-hydrolysis.
Core Reaction Logic & Pathway Analysis
The [1,2,4]triazolo[1,5-a]pyridine ring is highly electron-deficient. Unlike simple aryl nitriles, the carbon atoms at positions C5 and C7 are susceptible to nucleophilic attack. Standard hydrolysis conditions (strong base/heat) often lead to catastrophic ring opening rather than the desired nitrile-to-amide conversion.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways. Your objective is to navigate the Green Path while actively suppressing the Red (Ring Opening) and Orange (Over-hydrolysis) pathways.
Figure 1: Mechanistic divergence in triazolopyridine hydrolysis. Note the high risk of ring opening with strong nucleophiles.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a dark, insoluble "black tar" within minutes of adding NaOH. What happened?
Diagnosis: Nucleophilic Ring Opening.
The Science: The triazolopyridine ring is an electron sink. Hydroxide ions (
-
Immediate Action: Stop using strong mineral bases (NaOH, KOH, LiOH).
-
Protocol Switch: Switch to Acidic Hydrolysis (Conc.
) or Urea-Hydrogen Peroxide (UHP) systems where free hydroxide concentration is minimized.
Q2: I am using H2O2/NaOH (Radziszewski conditions) to be mild, but I see a +16 mass shift in LCMS. Is this the amide?
Diagnosis: N-Oxidation (Pyridine N-Oxide formation). The Science: While the nitrile hydrated to the amide (+18 Da), the pyridine nitrogen was oxidized (+16 Da), resulting in a net +34 Da shift (or +16 if hydrolysis failed). The triazolopyridine nitrogen lone pair is less basic but still susceptible to oxidation by peracids. Solution:
-
Scavenger: Add a radical scavenger or switch to DMSO/K2CO3 (catalytic hydroxide generated in situ) to avoid excess peroxide.
-
Alternative: Use Potassium Carbonate in acetone without peroxide if the nitrile is sufficiently activated, or use a Platinum catalyst (see Protocol C).
Q3: The reaction stalls at 50% conversion. Increasing temperature produces the carboxylic acid.[1] How do I stop at the amide?
Diagnosis: Poor Selectivity (Rate
-
Solvent Control: Run the reaction in t-Butanol (t-BuOH) with solid KOH (powder). The bulky solvent hinders the attack on the amide carbonyl but allows the smaller nitrile to react.
-
Time-Resolution: Do not aim for 100% conversion. Quench at 85-90% conversion to preserve the amide yield, then separate the starting material by column chromatography.
Optimized Experimental Protocols
Choose the protocol based on your substrate's sensitivity.
Protocol A: Controlled Acid Hydrolysis (Robust)
Best for: Substrates stable to acid; avoiding ring opening entirely.
-
Dissolution: Dissolve 1.0 eq of nitrile in minimal conc.
(90-98%) at 0°C. -
Controlled Warming: Stir at 0°C for 30 mins, then warm to 20-40°C. Do not reflux.
-
Monitoring: Check LCMS every 30 mins. Look for the [M+18] peak.
-
Quench: Pour slowly onto crushed ice. The amide often precipitates as a white solid.
-
Why: The protonated ring repels nucleophilic attack at C5/C7, protecting the scaffold while activating the nitrile.
-
Protocol B: Modified Radziszewski (Mild Basic)
Best for: Acid-sensitive functional groups (e.g., acetals, Boc groups).
-
Reagent: Use Urea-Hydrogen Peroxide (UHP) adduct instead of liquid
. -
Solvent: Acetone/Water (3:1).
-
Base:
(0.5 eq) or (0.2 eq). -
Procedure: Stir at room temperature.
-
Why: UHP releases
slowly. Carbonate provides a buffered pH (~10), sufficient to generate the hydroperoxide anion ( ) which is a better nucleophile for the nitrile than , but less basic, reducing ring opening risk.
-
Protocol C: Metal-Catalyzed Hydration (High Selectivity)
Best for: High-value intermediates where yield is critical.
-
Catalyst: Ghaffar-Parkins catalyst (
) or simple . -
Loading: 0.1 - 1.0 mol%.
-
Conditions: Ethanol/Water, reflux.
-
Mechanism: The metal coordinates the nitrile nitrogen, activating the carbon for water attack without changing the pH of the solution.
Comparative Data & Decision Matrix
Comparison of Hydrolysis Methods
| Feature | Acidic ( | Basic (NaOH) | Peroxide (UHP/ | Metal Cat. (Pt/Ru) |
| Ring Stability | High (Protects Ring) | Very Low (Risk of Opening) | Moderate | Excellent |
| Selectivity (Amide) | Moderate (Can go to Acid) | Low | High | Very High |
| Reaction Speed | Fast | Fast | Moderate | Slow/Moderate |
| Side Products | Carboxylic Acid | Black Tar , Polymers | N-Oxides | None |
Decision Tree for Condition Selection
Figure 2: Logic flow for selecting the optimal hydrolysis protocol based on substrate functionality.
References
-
Jones, G. (2002). The Chemistry of the Triazolopyridines. Advances in Heterocyclic Chemistry. (Detailed analysis of ring susceptibility to nucleophilic attack).
-
Ueda, S., & Nagasawa, H. (2009).[1] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Journal of the American Chemical Society. (Discusses oxidative cyclization and ring stability).
-
Sami, S., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. Arabian Journal of Chemistry. (Review of synthesis and side reactions).
-
Chemistry Steps. (2024). Hydrolysis of Nitriles to Amides and Carboxylic Acids. (General mechanistic grounding for acid/base hydrolysis).
Sources
Technical Support Center: Recrystallization ofTriazolo[1,5-a]pyridine-5-carbonitrile
Technical Support Center: Recrystallization of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound by recrystallization. Our focus is on the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction: The Rationale Behind Recrystallization
Recrystallization is a critical purification technique for solid organic compounds.[4] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[6] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[5]
The structure of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile, a nitrogen-containing heterocycle, suggests a degree of polarity due to the presence of multiple nitrogen atoms and the cyano group.[7] This polarity is a key factor in selecting an appropriate recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile?
Given the polar nature of the triazolopyridine ring system and the nitrile group, it is advisable to start with polar protic and aprotic solvents. A systematic approach is to test a range of solvents with varying polarities.
Recommended Starting Solvents:
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water.[8] Alcohols like methanol and ethanol are often effective for aromatic compounds.[8]
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile.[8]
-
Less Polar Aromatic: Toluene may be effective for aromatic compounds.[8]
-
High Polarity Aprotic: For compounds that are difficult to dissolve, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be considered, although their high boiling points can make solvent removal challenging. A related compound, a triazoloquinazoline, has been successfully recrystallized from DMSO.
It is crucial to perform small-scale solubility tests to identify a suitable solvent or solvent pair.[6]
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is undesirable as oils tend to trap impurities.
Causality & Troubleshooting:
-
High Concentration of Impurities: Significant amounts of impurities can depress the melting point of your compound.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound.
-
Cooling Rate is Too Rapid: Fast cooling can sometimes promote oiling over crystallization.
Solutions:
-
Re-dissolve and Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation temperature.
-
Use a More Polar Solvent: A more polar solvent may better solubilize the compound at a lower temperature.
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Consider a Solvent Pair: If a single solvent is problematic, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[8]
Q3: I have very low recovery after recrystallization. What are the likely reasons?
Low yield is a common issue in recrystallization.[5]
Potential Causes:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product, which keeps a significant portion of the compound in the mother liquor even after cooling.[5]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, this will lead to product loss.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product.
Optimization Strategies:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions until the solid just dissolves.[5]
-
Pre-heat the Filtration Apparatus: Use a hot gravity filtration setup to prevent premature crystallization.[8]
-
Wash Crystals with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[5]
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Solvent Screening
This protocol will help you efficiently determine an appropriate recrystallization solvent for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile.
Materials:
-
Crude[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile (~10-20 mg per test)
-
Small test tubes
-
A selection of solvents (see table below)
-
Hot plate or sand bath
-
Stirring rod
-
Ice bath
Procedure:
-
Place a small amount of your crude compound into a test tube.
-
Add the solvent dropwise at room temperature and stir. Observe if the compound dissolves. An ideal solvent will not dissolve the compound at this stage.[6]
-
If the compound is insoluble at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal formation.
-
Evaluate the quality and quantity of the crystals. A good solvent will yield a significant amount of pure-looking crystals.[6]
Data Presentation: Candidate Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds, but crystals may be slow to dry.[8] |
| Ethanol | 78 | High | An excellent general-purpose solvent for moderately polar compounds.[8] Often used in a solvent pair with water.[1] |
| Methanol | 65 | High | Good for polar compounds; its volatility makes it easy to remove.[8] |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can be challenging to work with.[8] |
| Ethyl Acetate | 77 | Medium | A good general solvent for compounds of intermediate polarity.[8] |
| Acetonitrile | 82 | Medium-High | Often used in purification of aromatic nitriles.[2] |
| Toluene | 111 | Low | Suitable for aromatic compounds, but its high boiling point can make it difficult to remove.[8] |
| Hexanes | ~69 | Low | Good for nonpolar compounds; likely too nonpolar for this target but useful as an anti-solvent in a pair.[8] |
Visualization of Workflows
Diagram 1: Solvent Selection Workflow
Caption: A flowchart for systematically selecting a suitable recrystallization solvent.
Diagram 2: Troubleshooting Guide for Common Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | MDPI [mdpi.com]
- 3. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. athabascau.ca [athabascau.ca]
stability of [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile in acidic conditions
Technical Support Center:[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
A Guide for Researchers on Stability in Acidic Conditions
Welcome to the technical support guide for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile. This document is designed for our partners in research, discovery, and drug development. We understand that navigating the stability of complex heterocyclic compounds is critical for experimental success. This guide provides in-depth answers, troubleshooting protocols, and mechanistic insights to address challenges you may encounter when using this compound in acidic environments.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common questions regarding the stability of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile under acidic conditions.
Q1: What are the primary chemical stability concerns for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile in an acidic medium?
A1: There are two primary points of vulnerability in the structure of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile under acidic conditions:
-
Acid-Catalyzed Hydrolysis of the Nitrile Group: The carbonitrile (C≡N) group is susceptible to hydrolysis in the presence of acid and water.[3][4][5] The reaction typically proceeds in two stages: first, hydrolysis to a primary amide intermediate ([1][2][3]Triazolo[1,5-a]pyridine-5-carboxamide), followed by further hydrolysis to the corresponding carboxylic acid ([1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid).[3][6] The initial step involves protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by a water molecule.[3][4][7]
-
Protonation and Potential Instability of the Triazolopyridine Ring: The fused heterocyclic ring system contains several nitrogen atoms that can be protonated in an acidic environment. While the[1][2][3]triazolo[1,5-a]pyrimidine core, a related structure, is noted to be relatively stable, extensive protonation under harsh acidic conditions (e.g., high acid concentration, elevated temperature) could potentially lead to unforeseen degradation pathways or changes in physical properties like solubility.[8][9]
Q2: At what pH range should I become concerned about degradation?
A2: Significant degradation via nitrile hydrolysis is most likely to occur under moderately to strongly acidic conditions (typically pH < 4), especially when heated. The rate of hydrolysis is dependent on acid concentration, temperature, and reaction time.[2][10] We strongly recommend performing a preliminary stability study if your experimental conditions involve prolonged exposure to an acidic aqueous environment, particularly at non-ambient temperatures.
Q3: I'm using this compound in a non-aqueous acidic solution. Is hydrolysis still a risk?
A3: The risk is significantly lower but not zero. Hydrolysis requires water. If you are using anhydrous organic solvents with an acid catalyst (e.g., HCl in dioxane), the primary degradation pathway will be minimized. However, it is crucial to ensure your solvent is truly anhydrous, as even trace amounts of water can facilitate slow hydrolysis over time.
Part 2: Proactive Stability Assessment - A Troubleshooting Guide
Proactively understanding the stability of your compound in your specific experimental matrix is the best way to ensure reliable and reproducible results. This section provides a framework for conducting a forced degradation study. Such studies are standard practice in the pharmaceutical industry to identify likely degradation products and establish degradation pathways.[11][12]
Issue: Uncertainty about Compound Stability in a New Acidic Protocol
Solution: Perform a time-course stability study using HPLC-UV as the primary analytical tool. This allows you to quantify the disappearance of the parent compound and the appearance of any degradation products.
Workflow for Stability Assessment
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Cyclization Failures in Triazolopyridine Synthesis
Welcome to the Technical Support Center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step. Triazolopyridines are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis, particularly the ring-closing cyclization, can be fraught with difficulties, leading to low yields, incomplete reactions, or the formation of undesired byproducts.
This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering practical solutions grounded in established chemical principles.
Troubleshooting Guide: Common Cyclization Failures
This section addresses specific problems you might be facing in the lab. Each issue is followed by a detailed analysis of potential causes and actionable steps for resolution.
Question 1: My cyclization reaction is not proceeding to completion, and I'm recovering a significant amount of starting material (e.g., 2-hydrazinopyridine or the corresponding hydrazone). What's going wrong?
Answer:
Incomplete conversion is a frequent hurdle in triazolopyridine synthesis. The root cause often lies in suboptimal reaction conditions that fail to provide the necessary activation energy for the intramolecular cyclization to occur. Several factors could be at play:
-
Insufficiently Activating Conditions: The traditional method for synthesizing triazolopyridines often begins with the dehydration of a 2-hydrazidopyridine.[1] This dehydrative cyclization typically requires strong reagents or harsh conditions to proceed efficiently. If you are using milder conditions, they may not be sufficient to drive the reaction to completion.
-
Inadequate Temperature: Many cyclization reactions are temperature-sensitive. The reaction may require heating to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Poor Catalyst Activity or Loading: If your synthesis involves a catalyst (e.g., copper, palladium, or an acid catalyst), its effectiveness is paramount.[1][4][5] The catalyst might be poisoned, used in insufficient quantity, or may not be the optimal choice for your specific substrates.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibrium positions. A solvent that does not adequately solubilize the reactants or that interferes with the reaction mechanism can hinder cyclization.
Caption: Troubleshooting workflow for incomplete cyclization.
-
Temperature Screening: Systematically screen the reaction temperature. For instance, if a reaction is sluggish at 80°C in toluene, consider increasing the temperature to 100°C and then to reflux (approx. 110°C), monitoring the progress by TLC or LC-MS at each stage. Microwave-assisted synthesis can also be a powerful tool to rapidly screen higher temperatures and shorten reaction times.[4]
-
Catalyst and Reagent Optimization:
-
For copper-catalyzed reactions, ensure the copper source is fresh and the ligands, if any, are pure. Consider switching between Cu(I) and Cu(II) salts, as their catalytic activities can differ.[1]
-
When using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), ensure they are not hydrolyzed from atmospheric moisture. The use of freshly opened or distilled reagents is recommended.
-
For oxidative cyclizations, the choice and stoichiometry of the oxidant are critical. Common oxidants include ceric ammonium nitrate (CAN), N-bromosuccinimide (NBS), and iodine.[1][6][7] A screening of different oxidants may be necessary to find the most effective one for your substrate.
-
Table 1: Common Reagents for Dehydrative Cyclization
| Reagent | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux | Highly effective but harsh; can lead to chlorinated byproducts. |
| Acetic Acid (AcOH) | Reflux | Milder than POCl₃, but may require longer reaction times.[1] |
| Polyphosphoric Acid (PPA) | 100-150°C | Strong dehydrating agent; viscous and can be difficult to work with. |
| Burgess Reagent | Mild conditions (e.g., THF, rt to 50°C) | Expensive but very mild and effective for sensitive substrates.[8] |
| 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature | A gentle and efficient reagent for tandem coupling and cyclization.[1][2] |
Question 2: I am observing the formation of significant side products and my desired triazolopyridine yield is low. How can I improve the selectivity of the cyclization?
Answer:
The formation of byproducts is a clear indication that alternative reaction pathways are competing with the desired cyclization. Understanding the potential side reactions is key to mitigating them.
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions (e.g., dimerization of starting materials) can become significant.
-
Rearrangements: Depending on the specific triazolopyridine isomer being synthesized and the reaction mechanism, rearrangements can occur. For example, in the synthesis of certain[1][9][10]triazolo[1,5-a]pyridines, a ring-chain isomerization process has been observed.[11]
-
Decomposition: Harsh reaction conditions (high temperature, strong acids/bases) can lead to the decomposition of either the starting materials or the desired product.
-
Oxidation of Substituents: If your starting materials contain sensitive functional groups, they may be susceptible to oxidation or other transformations under the reaction conditions, especially in oxidative cyclization protocols.
-
Concentration Adjustment: Try running the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular side reactions. A good starting point is to decrease the concentration by a factor of 2 to 5.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is crucial to find the optimal temperature that provides a good rate of cyclization without significant byproduct formation. A systematic temperature screening is recommended.
-
Milder Reagents: If you are using harsh reagents like POCl₃, consider switching to milder alternatives such as the Burgess reagent or CDI.[1][2][8] While this may require longer reaction times, the improvement in selectivity can be substantial.
-
Protecting Groups: If your starting materials have sensitive functional groups, consider using protecting groups to prevent their participation in side reactions. The choice of protecting group will depend on the specific functional group and the reaction conditions.
-
Flow Chemistry: Continuous flow processing can offer significant advantages in controlling reaction parameters like temperature and residence time, which can lead to improved selectivity and yield compared to batch processes.[12]
-
To a solution of the 2-hydrazidopyridine (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂), add the Burgess reagent (1.1 equiv) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in synthesizing the various isomers of triazolopyridine (e.g.,[1][9][13]triazolo[4,3-a]pyridine vs.[1][9][13]triazolo[1,5-a]pyridine)?
A1: The different isomers of triazolopyridine arise from the arrangement of nitrogen atoms and the mode of ring fusion.[1] Their synthesis typically starts from different precursors. For example,[1][9][13]triazolo[4,3-a]pyridines are often synthesized from 2-hydrazinopyridines, while the synthesis of[1][9][13]triazolo[1,5-a]pyridines frequently involves 2-aminopyridines as starting materials.[1][5] The reaction mechanisms and optimal conditions for cyclization can vary significantly between the different isomers.
Q2: How can I effectively monitor the progress of my cyclization reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring the reaction. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS offers more detailed information, including the mass of the product and any byproducts, which can be invaluable for troubleshooting.
Q3: My desired triazolopyridine is unstable and decomposes during workup or purification. What can I do?
A3: Product instability can be a significant challenge. Here are a few strategies to address this:
-
Milder Workup: Avoid acidic or basic washes if your product is sensitive to pH changes. Use a neutral quench (e.g., saturated ammonium chloride or water) and minimize the time the product is in contact with the aqueous phase.
-
Purification Technique: If the product is unstable on silica gel, consider alternative purification methods such as recrystallization or chromatography on a different stationary phase (e.g., alumina).
-
Temperature Control: Keep the product cold during workup and purification to minimize decomposition.
-
In-situ Use: If the product is an intermediate for a subsequent step, consider telescoping the synthesis, where the crude product is used directly in the next reaction without full purification.
Q4: Are there any "green" or more sustainable methods for triazolopyridine synthesis?
A4: Yes, the development of more environmentally friendly synthetic methods is an active area of research.[14] Some approaches include:
-
Catalyst-free Synthesis: Some methods utilize microwave irradiation to promote cyclization without the need for a catalyst.[4]
-
Water as a Solvent: Certain iodine-mediated oxidative cyclizations can be performed in water, reducing the reliance on organic solvents.[1]
-
Chemoenzymatic Synthesis: Vanadium-dependent haloperoxidase (VHPO) enzymes have been shown to be effective catalysts for the oxidative cyclization of 2-pyridyl ketone hydrazones, offering a biocatalytic route to triazolopyridines.[13][15]
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry.
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal Article.
- Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
- Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Eur. J. Org. Chem.
- Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News.
- Triazolopyridines: Advances in Synthesis and Applic
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
- Optimization of reaction conditions for one-pot oxidative cyclization of benzaldehyde with 2-hydrazinopyridine a.
-
The Chemistry of[1][9][10]Triazolo[1,5- a] pyridines. Taylor & Francis.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
- The Chemistry of the Triazolopyridines: An Update.
- Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
-
Efficient Synthesis and X-ray Structure of[1][9][13]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
- Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
- Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
- Comprehensive Organic Chemistry Experiment: Synthesis and Characterization of Triazolopyrimidine Compounds. University Chemistry.
- Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties [ouci.dntb.gov.ua]
- 11. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. bioengineer.org [bioengineer.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification ofTriazolo[1,5-a]pyridine-5-carbonitrile
Technical Support Center: Purification of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
Welcome to the technical support guide for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on troubleshooting common purification challenges and to offer detailed protocols for achieving high purity of this important heterocyclic scaffold. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile in a direct question-and-answer format.
Q1: My initial analysis (TLC, crude ¹H NMR) of the crude product shows a complex mixture. What are the likely impurities I should be targeting for removal?
A1: The identity of impurities is intrinsically linked to the synthetic route employed. The[1][2][3]triazolo[1,5-a]pyridine core is often formed via cyclization reactions.[4] Depending on your specific pathway, common impurities include:
-
Unreacted Starting Materials: These are often the most common contaminants. For instance, if you are using a route involving the cyclization of N-(2-pyridyl)amidines or a reaction between a 2-aminopyridine derivative and a nitrile, you should look for spectroscopic signals corresponding to these precursors.[3][4]
-
Reaction Intermediates: Incomplete cyclization can leave partially reacted intermediates. For example, in PIFA or I₂/KI mediated oxidative cyclizations, non-cyclized amidine intermediates may persist if the oxidant is not sufficient or the reaction time is too short.[3]
-
By-products from Side Reactions: The pyridine ring and nitrile group can be susceptible to side reactions. For example, under harsh acidic or basic conditions during workup, the nitrile group could potentially hydrolyze to a primary amide or carboxylic acid, introducing highly polar impurities.
-
Catalyst Residues: If your synthesis involves a metal catalyst, such as copper, residual metal complexes may be present.[4] These can often be identified by a faint color (e.g., green or blue) in the crude product and can sometimes interfere with downstream applications or spectroscopic analysis.
Q2: I am having difficulty separating my target compound from a closely-eluting impurity using silica gel column chromatography. What are my options?
A2: This is a frequent challenge, particularly with structurally similar by-products. Here is a systematic approach to resolve this:
-
Optimize Your Eluent System: If your spots are too close on the TLC plate (ΔRf < 0.1), separation on a column will be inefficient.
-
Change Polarity Gradually: Instead of large jumps in solvent ratios (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments. Sometimes a subtle change is all that is needed.
-
Introduce a Different Solvent: The "selectivity" of the separation can be altered by changing the nature of the eluent. If a standard ethyl acetate/hexane system is failing, consider switching to a dichloromethane/methanol or a chloroform/acetone system.[5] These solvents offer different interactions (e.g., dipole-dipole, hydrogen bonding) with your compound and the silica gel, which can alter the elution order.
-
Add a Modifier: For nitrogen-containing heterocyclic compounds, peak tailing is common due to strong interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or a few drops of ammonia to your eluent can significantly improve peak shape and resolution.[5]
-
-
Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. Alumina (basic or neutral) can be an excellent choice for basic compounds like pyridines and may provide a different selectivity profile compared to silica gel.
-
Consider Recrystallization: If your compound is a solid and has >90% purity, recrystallization is often the most effective method for removing small amounts of impurities to achieve high analytical purity. This technique relies on differences in solubility between your product and the impurity in a given solvent at different temperatures.
Q3: My product appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?
A3: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The[1][2][3]triazolo[1,5-a]pyridine core is generally stable, but specific functional groups on your molecule could be acid-labile.
-
Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These sites can catalyze hydrolysis or rearrangement reactions in sensitive molecules.
-
Solution:
-
Deactivate the Silica: You can neutralize the acidic sites by preparing a slurry of the silica gel in your starting eluent and adding 1-2% triethylamine. After stirring, the silica can be packed into the column as usual. This "deactivated" silica is much milder.
-
Use Neutral Alumina: As mentioned previously, neutral alumina is a less acidic alternative stationary phase.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (this is the principle of "flash" chromatography). Do not let the compound sit on the column for an extended period.
-
Q4: After purification, my final product's NMR spectrum shows significant residual solvent peaks that I can't remove under high vacuum. What should I do?
A4: Some solvents, particularly those with high boiling points like DMSO, DMF, or even ethyl acetate, can be difficult to remove completely.
-
Trituration/Re-precipitation: Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and then add a large volume of a poor solvent in which your compound is insoluble (e.g., hexanes, pentane, or diethyl ether). The product should precipitate out, leaving the trapped solvent behind in the solution. Filter and dry the resulting solid.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane and is not volatile, lyophilization is an excellent method for removing residual solvents. Dissolve the compound, freeze the solution, and apply a high vacuum to sublimate the solvent.
Section 2: Detailed Purification Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 2.1: Recrystallization for High-Purity Material
This method is ideal for crystalline solids to remove small amounts of impurities. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.
Step 1: Solvent Screening
-
Place a small amount of your crude product (~10-20 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (see Table 1).
-
A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimal amount of the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexanes | Non-polar | 69 | Good for precipitating polar compounds. |
| Toluene | Non-polar | 111 | Higher boiling point, can dissolve less soluble compounds. |
| Dichloromethane (DCM) | Polar aprotic | 40 | Low boiling point, easy to remove. Often used in a pair. |
| Ethyl Acetate (EtOAc) | Medium polarity | 77 | A versatile solvent for many organic compounds. |
| Isopropanol | Polar protic | 82 | Good for compounds with moderate polarity. |
| Ethanol (EtOH) | Polar protic | 78 | Often used with water for polar compounds. |
| Acetonitrile | Polar aprotic | 82 | Good for moderately polar, nitrogen-containing compounds. |
Step 2: Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or "good" solvent of a pair) in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding solvent until the solid just dissolves completely.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum.
Protocol 2.2: Flash Column Chromatography on Silica Gel
This is the workhorse technique for separating mixtures of compounds with different polarities.
Step 1: Eluent System Selection via TLC
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate.
-
Develop the plate in various eluent systems (see Table 2 for suggestions).
-
The ideal eluent system will give your target compound an Rf value of 0.25 - 0.35 . This ensures the compound spends enough time on the column to separate from impurities but does not take excessively long to elute. Impurities should be well-separated from the main spot.
Table 2: Suggested Starting Eluent Systems for TLC Analysis
| System | Ratio (v/v) | Polarity | Comments |
|---|---|---|---|
| Hexane / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | Standard starting point for many organic compounds. |
| Dichloromethane / Methanol | 99:1 → 9:1 | Medium to High | Excellent for more polar compounds. |
| Chloroform / Acetone | 9:1 → 1:1 | Medium | Offers different selectivity than ester-based systems. |
| Add 0.5% Triethylamine (TEA) | To any system | - | Use if spots are tailing or streaking. |
Step 2: Column Packing and Running
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Pack the column using either the "dry" or "slurry" method. The slurry method (mixing silica with the eluent before packing) is generally preferred as it reduces the chance of air bubbles and cracking.
-
Load your sample onto the column. You can either dissolve the crude material in a minimal amount of the eluent and pipette it directly onto the top of the silica bed, or you can "dry load" it by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading is superior for less soluble compounds.
-
Carefully add your eluent to the top of the column and apply positive pressure (using a pump or bulb) to begin eluting the compounds.
-
Collect fractions and analyze them by TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Section 3: Visualization of Purification Strategy
The following flowchart provides a logical pathway for selecting the most appropriate purification method based on the initial state of your crude product.
Caption: A decision tree for selecting the optimal purification method.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected appearance and solubility of pure[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile? A: While physical properties can vary with substitution, the parent compound is typically a white to off-white crystalline solid.[6] It is expected to have poor solubility in non-polar solvents like hexanes, moderate solubility in solvents like ethyl acetate and dichloromethane, and good solubility in highly polar solvents like DMSO and DMF.
Q: How should I store the purified compound to ensure long-term stability? A: For long-term storage, keep the compound in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), and store it in a cool, dark, and dry place. A desiccator at room temperature is often sufficient.[6] This prevents potential degradation from moisture, light, or oxygen.
Q: What are the key analytical techniques to confirm the purity of the final product? A: A combination of techniques is required to confirm both identity and purity:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, confirming the elemental composition.[7]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple eluent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.[8]
References
-
Al-duaij, O. K., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis. RSC Advances. Available at: [Link]
-
Various Authors. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry. Available at: [Link]
-
Soto, J. L., et al. (1983). A convenient preparation of[1][2][3]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
Shaabani, A., et al. (2020). Synthesis of pyrimidine-6-carbonitriles... by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst. Scientific Reports. Available at: [Link]
-
Radi, M., et al. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules. Available at: [Link]
-
Volochnyuk, D. M., et al. (2018). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. Molecules. Available at: [Link]
-
Ryabukhin, S. V., et al. (2010). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Salmaso, V., & Moro, S. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
- Blakemore, D. C., et al. (2014). Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. Google Patents.
-
Eicher-Lorka, O., et al. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]- and [1,5-c]quinazolines. Molecules. Available at: [Link]
-
Various Inventors. (2009).[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents. Available at:
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]
-
Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives... Molecules. Available at: [Link]
-
Gomaa, M. A.-M. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines... Journal of Heterocyclic Chemistry. Available at: [Link]
-
Various Authors. (2019). How to choose the best solution for column chromatography? ResearchGate. Available at: [Link]
Sources
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. 1H-1,2,3-三唑并[4,5-b]吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Kinetics for 5-Cyano-Triazolopyridine Derivatives
Welcome to the technical support center for the synthesis of 5-cyano-triazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance your reaction kinetics, improve yields, and minimize impurities.
The presence of the electron-withdrawing cyano group at the 5-position of the triazolopyridine scaffold introduces unique electronic effects that can significantly influence the reaction kinetics of cyclization and subsequent derivatization reactions.[1] This guide will address these specific challenges with scientifically grounded explanations and practical, field-proven solutions.
Troubleshooting Guide: Enhancing Reaction Kinetics
Slow or incomplete reactions are a common hurdle in the synthesis of complex heterocyclic systems. This section provides a structured approach to diagnosing and resolving issues related to poor reaction kinetics in the synthesis of 5-cyano-triazolopyridine derivatives.
Issue 1: Slow or Stalled Oxidative Cyclization of Hydrazone Precursors
The oxidative cyclization of a hydrazone is a common and effective method for forming the triazole ring of the triazolopyridine core.[2] However, the rate of this reaction can be sluggish.
Potential Causes and Solutions:
-
Inadequate Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical.
-
Recommendation: While various oxidizing agents can be used, N-chlorosuccinimide (NCS) has been shown to be effective under mild conditions.[2] If NCS is not providing satisfactory results, consider stronger oxidizing agents like iodobenzene diacetate (IBD), but be mindful of potential over-oxidation or side reactions.[3] Ensure at least a stoichiometric amount of the oxidizing agent is used, and in some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the cyclization.
-
Recommendation: While some protocols suggest starting the reaction at 0 °C to control exothermicity, especially with potent oxidants, gradual warming to room temperature or even gentle heating (40-60 °C) can significantly accelerate the reaction.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
-
-
Improper Solvent Choice: The solvent influences the solubility of reactants and intermediates, as well as the reaction mechanism.
-
Recommendation: Dimethylformamide (DMF) is a common solvent for these reactions due to its high polarity and ability to dissolve a wide range of organic compounds.[2] If solubility is not an issue, less coordinating solvents like dichloromethane (DCM) or acetonitrile (MeCN) can sometimes lead to faster reactions. A solvent screen is often a worthwhile endeavor.
-
Issue 2: Inefficient Copper-Catalyzed Cycloaddition Reactions
Copper-catalyzed reactions are another popular route to triazolopyridines.[4] Poor catalytic turnover can lead to long reaction times and low yields.
Potential Causes and Solutions:
-
Catalyst Inhibition or Deactivation: The catalyst can be poisoned by impurities or deactivated over the course of the reaction.
-
Recommendation: Ensure all reactants and solvents are of high purity and free from potential catalyst poisons like sulfur-containing compounds. The choice of copper source and ligand is also critical. For instance, a combination of CuBr and ZnI2 has been shown to be effective in certain systems.[4] The proposed catalytic cycle involves the oxidation of Cu(I) to a Cu(II) species, which can be susceptible to side reactions.[1]
-
-
Incorrect Ligand Selection: The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity.
-
Recommendation: For challenging substrates, a ligand screen may be necessary. Ligands like BINAP have been used in excited-state copper catalysis for the synthesis of heterocycles and could be explored.[5]
-
-
Mass Transfer Limitations in Heterogeneous Systems: If using a heterogeneous catalyst, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
-
Recommendation: Ensure vigorous stirring to improve mass transfer. Sonication can also be a useful technique to enhance the reaction rate in heterogeneous systems.
-
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 5-cyano-triazolopyridine derivatives.
Q1: Why is my reaction to form the 5-cyano-triazolopyridine derivative so much slower than the non-cyano-substituted analogue?
A1: The cyano group (-CN) is a strong electron-withdrawing group. Its presence at the 5-position of the pyridine ring significantly reduces the electron density of the ring system. This has two main consequences that can slow down the reaction:
-
Reduced Nucleophilicity of the Pyridine Nitrogen: In many cyclization reactions forming the triazole ring, a nitrogen atom from the pyridine ring acts as a nucleophile. The electron-withdrawing nature of the cyano group deactivates this nitrogen, making it less nucleophilic and thus slowing down the intramolecular cyclization step.[1]
-
Destabilization of Cationic Intermediates: If the reaction mechanism involves the formation of a positive charge on the pyridine ring, the electron-withdrawing cyano group will destabilize this intermediate, increasing the activation energy of that step and slowing the overall reaction rate.
Q2: I am observing a significant amount of a dark, tar-like byproduct in my reaction. What could it be and how can I prevent it?
A2: The formation of dark, insoluble byproducts is often indicative of polymerization or decomposition of starting materials or intermediates. In the context of 5-cyano-triazolopyridine synthesis, this can be caused by:
-
Over-oxidation: Using overly harsh oxidizing agents or prolonged reaction times at elevated temperatures can lead to the degradation of the electron-rich hydrazone precursor or the product itself.
-
Side Reactions of the Cyano Group: Under certain conditions, the cyano group can undergo hydrolysis to an amide or carboxylic acid, or participate in polymerization reactions.
-
Instability of Intermediates: Some reaction intermediates may be unstable and prone to decomposition if they are not consumed in the subsequent reaction step in a timely manner.
To mitigate this, you can:
-
Use Milder Reaction Conditions: Employ milder oxidizing agents (e.g., NCS instead of stronger oxidants) and lower reaction temperatures.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction and byproduct formation.
-
Ensure an Inert Atmosphere: For reactions sensitive to air and moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?
A3: Effective reaction monitoring is crucial for maximizing yield and minimizing byproducts. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Use a suitable solvent system that provides good separation between your starting material, intermediate(s), and product. Visualizing the spots under UV light is typically effective for these aromatic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive monitoring, LC-MS is the preferred method. It allows you to track the disappearance of reactants and the appearance of the product, as well as identify any major byproducts by their mass-to-charge ratio. This technique is particularly useful for optimizing reaction conditions.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of 5-cyano-triazolopyridine derivatives.
Protocol 1: Synthesis of a Hydrazone Precursor
This protocol describes the synthesis of a hydrazone intermediate from a hydrazine and a carbonyl compound, a common first step in the synthesis of triazolopyridines.[7]
Materials:
-
Appropriate hydrazine (1.0 eq)
-
Substituted carbonyl compound (e.g., aldehyde or ketone) (1.0 eq)
-
Ethanol (as solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the hydrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add the carbonyl compound to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidative Cyclization to form a 5-Cyano-[1][8][9]triazolo[4,3-a]pyridine
This protocol details the oxidative cyclization of a hydrazone precursor to the final triazolopyridine product using NCS.[2]
Materials:
-
Hydrazone precursor (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Triethylamine (Et3N)
Procedure:
-
Dissolve the hydrazone precursor in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
For further purification, the crude product can be dissolved in hot water, and triethylamine can be added dropwise upon cooling to induce crystallization of the pure product.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Generic Triazolopyridine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 65 |
| 2 | Acetonitrile | 80 | 8 | 78 |
| 3 | DMF | 80 | 6 | 85 |
| 4 | DMF | 100 | 4 | 92 |
| 5 | Dioxane | 100 | 6 | 88 |
Data presented here is illustrative and based on general trends observed in the literature for triazolopyridine synthesis. Actual results may vary depending on the specific substrates and conditions.
Visualizations
Workflow for Troubleshooting Slow Reaction Kinetics
Caption: A decision-making workflow for troubleshooting slow reaction kinetics.
Proposed Catalytic Cycle for Copper-Catalyzed Synthesis
Caption: A simplified proposed catalytic cycle for the copper-catalyzed synthesis of triazolopyridines.
References
-
Influence of the substituent D/A at the 1,2,3-triazole ring on novel terpyridine derivatives: synthesis and properties. RSC Advances, 2019. Available from: [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 2007. Available from: [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2021. Available from: [Link]
-
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 2024. Available from: [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 2021. Available from: [Link]
-
Efficient Synthesis and X-ray Structure of[1][8][9]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 2021. Available from: [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][8][9]triazolo[1,5-c]pyrimidine derivatives. Tetrahedron, 2014. Available from: [Link]
-
Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie International Edition, 2022. Available from: [Link]
-
The[1][8][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 2021. Available from: [Link]
-
Reaction of 5-amino-1,2,3-triazoles and 4-aminopyrazole with cyanoacetic acid. Synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines. ARKIVOC, 2008. Available from: [Link]
-
I2 催化下通过 2-氨基吡啶和 N-对甲苯磺酰腙氧化偶联反应合成 1,2,4-三唑[4,3-a]吡啶. Chinese Journal of Organic Chemistry, 2022. Available from: [Link]
-
Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 2009. Available from: [Link]
-
Excited-State Copper Catalysis for the Synthesis of Heterocycles. Journal of the American Chemical Society, 2020. Available from: [Link]
-
A Novel Series of[1][8][9]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 2020. Available from: [Link]
- Method for synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridine. Patsnap, 2014.
-
Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022. Available from: [Link]
-
On the formation of uncommon pyrazoloazepines from 5-aminopyrazoles as by-products in the Clauson-Kaas reaction. Journal of Molecular Structure, 2020. Available from: [Link]
-
New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. ChemMedChem, 2025. Available from: [Link]
Sources
- 1. Influence of the substituent D/A at the 1,2,3-triazole ring on novel terpyridine derivatives: synthesis and properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02655J [pubs.rsc.org]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization ofTriazolo[1,5-a]pyridine-5-carbonitrile
A Senior Application Scientist's Guide to the ¹H NMR Characterization of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
This guide provides an in-depth analysis of the ¹H NMR characterization of the[1][2][3]triazolo[1,5-a]pyridine scaffold, with a specific focus on the 5-carbonitrile derivative. For professionals in drug discovery and chemical research, precise structural elucidation is paramount. ¹H NMR spectroscopy is the cornerstone of this process, offering a detailed fingerprint of molecular structure. Here, we move beyond a simple data report, providing a comparative framework to interpret the spectrum of[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile against related analogs. We will dissect the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and provide a logical framework for spectral interpretation.
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer and antimicrobial properties.[4][5] This N-fused heteroaromatic system is an aza-analog of indolizine, featuring an electron-rich triazole ring fused to an electron-deficient pyridine ring.[6] Its unique electronic nature and potential for diverse functionalization make it a focal point of synthetic and therapeutic research.[7][8][9][10]
The Proton NMR Landscape of the[1][2][3]Triazolo[1,5-a]pyridine Core
To understand the spectrum of the 5-carbonitrile derivative, we must first understand the foundational scaffold. The proton signals of the unsubstituted[1][2][3]triazolo[1,5-a]pyridine ring system are well-defined and follow predictable patterns based on their electronic environment and coupling relationships.
The key protons are on the pyridine (H5, H6, H7, H8) and triazole (H2) rings. Their typical chemical shifts (in DMSO-d₆ or CDCl₃) are influenced by the nitrogen atoms, which are electron-withdrawing and generally deshield adjacent protons, causing them to appear further downfield.
A defining feature is the coupling network within the pyridine ring. We expect to see:
-
H5: A doublet of doublets (or triplet), coupled to H6 and H7.
-
H6: A doublet of doublets (or triplet), coupled to H5 and H7.
-
H7: A doublet of doublets, coupled to H6 and H8.
-
H8: A doublet, coupled only to H7.
The proton at the 2-position (H2) on the triazole ring typically appears as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling.
Caption: Correlation between protons on the triazolopyridine core and their expected NMR signals.
Comparative Analysis: The Influence of the 5-Cyano Group
The choice of a cyano (-CN) group at the 5-position is significant. The nitrile group is strongly electron-withdrawing through both induction and resonance. This has two primary consequences:
-
Deshielding: It will withdraw electron density from the aromatic ring, causing adjacent protons to be more deshielded and resonate at a higher chemical shift (further downfield).
-
Anisotropy: The triple bond of the nitrile group creates a magnetic field that can shield or deshield nearby protons depending on their spatial orientation.
Based on these principles, we can predict the following changes relative to the unsubstituted core:
-
H6 Proton: This proton, being ortho to the cyano group, will experience the strongest deshielding effect and is expected to shift significantly downfield.
-
H7 and H8 Protons: These protons will be moderately affected, likely shifting slightly downfield.
-
H2 Proton: The effect on the triazole ring proton will be minimal.
The table below compares our predicted ¹H NMR data for the target compound with published data for other substituted[1][2][3]triazolo[1,5-a]pyridines. This comparison underscores the diagnostic power of substituent-induced chemical shifts.
| Compound | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 / Other Protons (ppm) | Solvent | Reference |
| [1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile (Predicted) | N/A (Subst.) | ~9.3-9.4 (d) | ~7.5-7.6 (m) | ~7.7-7.8 (m) | DMSO-d₆ | - |
| 2-benzyl-[1][2][3]triazolo[1,5-a]pyridine[1] | 9.33 (d) | 7.50 (d) | - (Subst.) | 4.56 (s, CH₂) | DMSO-d₆ | [1] |
| 8-phenyl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (ethyl ester)[11] | 8.64 (d) | - (Subst.) | - (Subst.) | 8.41 (s) | CDCl₃ | [11] |
| 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine derivative[2] | 8.59 (d) | 7.20 (d) | ~7.5 (m) | 7.89 (s) | CDCl₃ | [2] |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and other substituents present.
The comparison highlights a key diagnostic feature: the significant downfield shift of the proton adjacent to the electron-withdrawing substituent. In a 2-benzyl substituted analog, the H5 proton is observed far downfield at 9.33 ppm.[1] This strongly supports our prediction that the H6 proton in our target compound, being adjacent to the powerful electron-withdrawing nitrile group at position 5, would appear in a similar downfield region.
Experimental Protocol for ¹H NMR Analysis
The trustworthiness of any spectral data hinges on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to ensure high-quality, reproducible results.
Objective: To acquire a high-resolution ¹H NMR spectrum of a[1][2][3]triazolo[1,5-a]pyridine sample for structural verification.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, chosen based on sample solubility)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz)[12]
Methodology:
-
Sample Preparation:
-
Causality: The choice of solvent is critical. The solvent must fully dissolve the sample without reacting with it. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high polarity. CDCl₃ is a common alternative for less polar analogs.[12]
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument is essential for sharp peaks and accurate integration.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm or CHCl₃ at 7.26 ppm).[12][13]
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees (to ensure quantitative integration without saturation).
-
Acquisition Time: 2-4 seconds (for good resolution).
-
Relaxation Delay (d1): 1-5 seconds (to allow for full relaxation of protons, crucial for accurate integration).
-
Number of Scans: 8-16 scans (increase for dilute samples to improve signal-to-noise).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate all peaks to determine the relative proton ratios.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to determine proton connectivity.
-
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.
Conclusion
The ¹H NMR characterization of[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile is a clear demonstration of structure-based spectral interpretation. While direct literature data for this specific molecule is sparse, a robust analysis founded on the principles of substituent effects allows for a confident prediction of its spectrum. The key diagnostic feature is the anticipated significant downfield shift of the H6 proton, a direct consequence of the potent electron-withdrawing nature of the 5-cyano group. By comparing this prediction with the confirmed spectra of related analogs, researchers can gain high confidence in their structural assignments. The provided experimental protocol ensures that the acquired data is of the highest quality, forming a reliable foundation for any research or development endeavor involving this important heterocyclic scaffold.
References
-
A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Advances. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. Available at: [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. (2013). HETEROCYCLES. Available at: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). ChemMedChem. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). Molecules. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. Available at: [Link]
-
The observed and calculated 1 H NMR chemical shifts of the studied... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026). Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
1H and 13C NMR Data for triazole 1. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Available at: [Link]
Sources
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
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- 13. rsc.org [rsc.org]
Strategic Differentiation of [1,2,4]Triazolo[1,5-a]pyridine Isomers via Spectroscopy
Topic: Distinguishing [1,2,4]Triazolo[1,5-a]pyridine Isomers via Spectroscopy
The Isomer Challenge: Kinetic vs. Thermodynamic Scaffolds
In the development of kinase inhibitors (e.g., JAK, AXL) and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure. However, its synthesis—typically via the oxidative cyclization of 2-hydrazinopyridines—often yields a mixture of two regioisomers:
-
[1,2,4]Triazolo[4,3-a]pyridine: The kinetically favored product.
-
[1,2,4]Triazolo[1,5-a]pyridine: The thermodynamically stable product.
These isomers interconvert via the Dimroth Rearrangement , a process driven by pH and thermal conditions. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and patent invalidation. This guide provides a definitive spectroscopic workflow to distinguish them, moving beyond basic characterization to structural certainty.
Mechanism of Isomer Interconversion (Dimroth Rearrangement)
The rearrangement involves the hydrolytic ring-opening of the electron-deficient pyrimidine/pyridine ring followed by a rotation and recyclization.
Figure 1: The Dimroth rearrangement pathway converting the [4,3-a] isomer to the [1,5-a] isomer under basic/thermal conditions.
Primary Identification: H NMR Diagnostics
The most accessible tool for differentiation is
A. The Triazole Singlet (H-2 vs. H-3)
-
[1,5-a] Isomer (H-2): The proton at position 2 is generally shielded relative to the [4,3-a] isomer. It typically appears at
8.3 – 8.6 ppm . -
[4,3-a] Isomer (H-3): The proton at position 3 is more deshielded due to the specific anisotropy of the fused system, often appearing downfield at
9.0 – 9.5 ppm .
B. The "Peri" Effect (H-8 vs. H-5)
-
[1,5-a] Isomer (H-8): The proton at position 8 (adjacent to the bridgehead nitrogen) experiences a deshielding effect, often appearing as a doublet (or multiplet) distinct from the other aromatic protons.
-
[4,3-a] Isomer (H-5): The corresponding proton (H-5) is adjacent to the bridgehead nitrogen but in a different geometric orientation relative to the triazole ring current.
Experimental Insight: In comparative studies of 3-substituted derivatives, the triazole proton of the [4,3-a] isomer consistently resonates ~0.5–1.0 ppm downfield of the [1,5-a] isomer [1, 2].
Definitive Confirmation: N NMR and 2D Correlations
While
Protocol: H- N HMBC
-
Sample Prep: Dissolve 10-20 mg of compound in DMSO-
(preferred for solubility and exchange suppression). -
Acquisition: Run a gradient-selected
H- N HMBC optimized for long-range couplings ( Hz). -
Analysis: Focus on the bridgehead nitrogen (N-4 in [4,3-a] vs N-4 in [1,5-a]).
| Isomer | Nitrogen Environment | Diagnostic HMBC Correlation |
| [1,5-a] | N-1 (Triazole) | Strong correlation to H-2 and H-8 . |
| [1,5-a] | N-4 (Bridgehead) | Correlates with H-5 (pyridine ring). |
| [4,3-a] | N-4 (Bridgehead) | Correlates with H-5 and H-3 (triazole). |
Key Data Point: In analogous pyrimidine systems, the bridgehead nitrogen in the [1,5-a] isomer is significantly shielded compared to the [4,3-a] isomer. The
Comparative Data Summary
The following table synthesizes data from multiple studies on triazolopyridine and analogous triazolopyrimidine systems [1, 2, 4].
| Feature | [1,2,4]Triazolo[1,5-a]pyridine | [1,2,4]Triazolo[4,3-a]pyridine |
| Stability | Thermodynamic (Stable) | Kinetic (Labile, rearranges) |
| H-8 often distinct, deshielded | H-5 less distinct | |
| IR (C=N stretch) | Strong bands ~1630 cm | Often shifts to ~1645 cm |
| Synthesis Condition | High temp, Acid/Base, Long reaction | Low temp (<0°C), Oxidative cyclization |
Experimental Workflow: Synthesis & Isolation
To validate your spectral assignments, it is recommended to synthesize both isomers intentionally.
Step 1: Synthesis of Kinetic Isomer ([4,3-a])
-
Reagents: 2-Hydrazinopyridine + Aldehyde
Hydrazone. -
Cyclization: Treat hydrazone with Iodobenzene Diacetate (IBD) or N-Chlorosuccinimide (NCS) in DCM at 0°C .
-
Observation: Reaction is fast (<1 h). Product precipitates or is isolated by flash chromatography.[1]
-
Validating Check:
H NMR should show the downfield triazole singlet (~9.3 ppm).
Step 2: Conversion to Thermodynamic Isomer ([1,5-a])
-
Reagents: Take pure [4,3-a] isomer.
-
Conditions: Reflux in Ethanol/NaOH or Acetic Acid for 2–12 hours.
-
Observation: Monitor by TLC. The spot will shift (usually to a higher
in polar systems). -
Validating Check:
H NMR will show the upfield shift of the triazole singlet (~8.5 ppm).
Figure 2: Decision tree for rapid spectroscopic identification of triazolopyridine isomers.
References
-
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: Magnetic Resonance in Chemistry, 2010. [Link][2]
-
Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Source: MDPI, 2021. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Source: Molecules, 2024. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Source: Chemistry of Heterocyclic Compounds, 2021. [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Structural Elucidation ofTriazolo[1,5-a]pyridine-5-carbonitrile
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
Introduction: The Structural Imperative of[1][2][3]Triazolo[1,5-a]pyridines
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and material science.[4][5] As a privileged N-fused heteroaromatic framework, it is integral to a host of pharmacologically active agents, including inhibitors of key enzymes like JAK1/2, PHD-1, and PDE10.[5][6][7] For drug development professionals, an unambiguous understanding of the three-dimensional structure of these molecules is not merely academic; it is a critical prerequisite for rational drug design, understanding structure-activity relationships (SAR), and ensuring intellectual property claims. The precise arrangement of atoms, bond lengths, and intermolecular interactions governs how a molecule fits into a biological target and dictates its efficacy and specificity.
While a public crystal structure for the specific molecule,[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile, is not available in open crystallographic databases as of this guide's publication, the principles of its structural determination remain paramount. This guide will use crystallographic data from closely related, published analogues to provide a comprehensive comparison of structural elucidation techniques, grounded in the authoritative and field-proven insights of a senior application scientist. We will explore why single-crystal X-ray diffraction (SCXRD) remains the gold standard and how it compares to other powerful techniques like NMR spectroscopy and computational modeling.
Pillar 1: Single-Crystal X-ray Diffraction (SCXRD) – The Gold Standard
SCXRD provides an unparalleled, direct visualization of molecular structure in the solid state.[8][9][10] It is the only technique that can deliver precise 3D atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry of a molecule in a single experiment.[8][11]
Structural Insights from a[1][2][3]Triazolo[1,5-a]pyridine Analogue
To illustrate the power of SCXRD, we can examine the crystal structure of related triazolopyridine compounds. For instance, studies on various derivatives reveal key structural motifs. The fused heterocyclic system is typically planar or near-planar.[12] The crystal packing is often dominated by weak intermolecular forces, such as C–H···N interactions and π–π stacking, which are crucial for understanding the material's bulk properties and solubility.[13]
For a hypothetical crystal of [1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile , we would expect to precisely measure:
-
Planarity: The degree to which the fused bicyclic ring system deviates from a perfect plane.
-
Bond Lengths & Angles: Confirmation of the C≡N triple bond, and the precise geometry of the triazole and pyridine rings.
-
Intermolecular Interactions: How individual molecules pack together in the crystal lattice. The nitrile group, for example, is a potential hydrogen bond acceptor, which would be unambiguously identified.
| Parameter | Information Provided by SCXRD | Significance in Drug Development |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. | Defines the molecule's shape for docking into protein active sites. |
| Bond Lengths/Angles | Exact measurements of covalent bonds and angles. | Confirms chemical identity and reveals any unusual strain. |
| Stereochemistry | Unambiguous determination of absolute configuration (R/S). | Critical for efficacy and safety, as enantiomers can have different biological activities. |
| Crystal Packing | Arrangement of molecules in the unit cell. | Informs on polymorphism, solubility, and formulation development. |
| Intermolecular Forces | Direct visualization of hydrogen bonds, π-stacking, etc.[13] | Helps predict crystal stability and physical properties. |
Pillar 2: A Comparative Analysis of Structural Elucidation Techniques
While SCXRD is definitive, it is not the only tool. A comprehensive structural validation strategy often involves a combination of techniques. The choice depends on the nature of the sample and the specific information required.[11]
SCXRD vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the workhorse of organic chemistry for determining molecular structure in solution.[1][2] It provides rich information about the chemical environment of atoms and their connectivity through chemical bonds.[3][11]
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths/angles, packing.[10][11] | Atomic connectivity, chemical environment, through-space proximity (NOESY).[3][14][15] |
| Strengths | Unambiguous, "gold standard" for absolute structure.[8] | Provides data on the molecule's structure and dynamics in a more biologically relevant state (solution). |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow.[1][16] | Structure is inferred from correlations, not directly "seen". Can be ambiguous for complex stereochemistry. |
| Causality | Why SCXRD? To obtain definitive proof of structure, stereochemistry, and solid-state packing, which is essential for regulatory filings and understanding polymorphism. | Why NMR? To confirm the covalent structure in solution and study conformational dynamics that may be relevant to the molecule's interaction with a biological target. |
SCXRD vs. Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are powerful predictive tools. They can calculate the lowest energy conformation of a molecule and predict its geometric and electronic properties.[17][18][19]
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Computational Modeling (e.g., DFT) |
| Nature | Experimental | Theoretical / Predictive |
| Information | The actual structure as it exists in the solid state. | A predicted, gas-phase or solvated, minimum-energy structure.[19] |
| Strengths | Provides experimental validation and is considered factual proof. | Does not require a physical sample; can be used to screen hypothetical molecules and rationalize experimental findings.[17] |
| Limitations | Limited to the solid state, which may not represent the bioactive conformation. | The accuracy is dependent on the level of theory and basis set used; it is a prediction, not a measurement.[18] |
| Causality | Why SCXRD? To experimentally validate the predicted structure from computational models and provide ground-truth data. | Why Computational Modeling? To predict the likely conformation, understand electronic properties, and guide synthesis efforts before committing resources to experimental work. |
Pillar 3: The Self-Validating Experimental Workflow
Obtaining a high-quality crystal structure is a systematic process. Each step is designed to validate the previous one, ensuring the final structure is trustworthy and reproducible.
Experimental Protocol: From Powder to Structure
Objective: To grow diffraction-quality single crystals of a[1][2][3]triazolo[1,5-a]pyridine derivative and determine its molecular structure via SCXRD.
1. Material Purification (The Foundation)
-
Protocol: The starting material must be of the highest possible purity (>99%). Recrystallize the compound from a suitable solvent or use column chromatography. Purity should be confirmed by NMR and LC-MS.
-
Expert Insight: Impurities can act as "crystal poisons," inhibiting nucleation or becoming incorporated into the lattice, leading to disorder and poor diffraction quality. This initial purification step is non-negotiable and is the most common point of failure.
2. Crystal Growth: The Art and Science
-
Protocol: Screen various crystallization techniques. A good starting point is slow evaporation.
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) to near-saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.[20]
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Expert Insight: If slow evaporation fails, other methods like vapor diffusion (liquid/liquid or solid/liquid) or cooling crystallization should be employed.[20][21] The key is to approach supersaturation slowly, allowing molecules the time to arrange into an ordered lattice. A modern approach involves high-throughput screening to test many conditions simultaneously.[16]
3. Crystal Selection and Mounting
-
Protocol:
-
Examine the crystals under a polarized light microscope.[20] A good single crystal will be transparent, have well-defined faces, and will extinguish light uniformly when the polarizer is rotated.
-
Select a crystal of appropriate size (ideally 0.1-0.3 mm in all dimensions).[10][20]
-
Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Expert Insight: Flash-cooling vitrifies the solvent around the crystal and minimizes thermal motion of the atoms, resulting in a higher-resolution diffraction pattern.
4. Data Collection and Processing
-
Protocol:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.[10]
-
Integrate the raw diffraction spots and process the data to obtain a file of reflection intensities (hkl file).
-
-
Expert Insight: The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties.[22] Mo-Kα radiation is generally suitable for most organic compounds.
5. Structure Solution and Refinement
-
Protocol:
-
Use software (e.g., SHELXT, Olex2) to solve the "phase problem" and generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Expert Insight: The final R-factor (R1) is a measure of the agreement between the model and the data. For a good quality small-molecule structure, an R1 value below 5% (0.05) is expected. This final, low R-factor is the ultimate validation of the entire experimental process.
Visualizing the Workflow
The journey from a synthesized compound to a fully refined crystal structure is a logical and sequential process.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
For researchers and drug development professionals working with scaffolds like[1][2][3]triazolo[1,5-a]pyridines, structural elucidation is not a single method but a comprehensive strategy. While NMR provides indispensable information about the molecule in solution and computational studies offer predictive power, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure.[8][11] Its ability to provide precise, atomic-level coordinates makes it an essential tool for validating chemical identity, understanding solid-state properties, and accelerating the design of next-generation therapeutics. The rigorous, self-validating workflow of crystallography ensures that the resulting structural model is not just a picture, but a reliable, actionable piece of data that can confidently drive a research program forward.
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A Comparative Guide to the Reactivity ofTriazolo[1,5-a]pyridine and its Isomer
A Comparative Guide to the Reactivity of[1][2][3]Triazolo[1,5-a]pyridine and its[1][2][4] Isomer
For researchers, medicinal chemists, and professionals in drug development, the triazolopyridine scaffold is a cornerstone of modern heterocyclic chemistry.[1] Its isomers, while structurally similar, exhibit profoundly different chemical behaviors—a crucial distinction for synthetic strategy and molecular design. This guide provides an in-depth, objective comparison of the reactivity of two key bridgehead isomers:[2][3][4]triazolo[1,5-a]pyridine and[2][3][5]triazolo[1,5-a]pyridine, supported by experimental evidence and mechanistic insights.
There are five isomeric triazolopyridine systems, which can be broadly categorized into those with and without a bridgehead nitrogen atom. This structural feature significantly influences their synthesis and chemical properties.[1][6] Our focus is on the [1,5-a] fused systems, where the placement of the nitrogen atoms in the five-membered triazole ring dictates the electronic landscape of the entire molecule, leading to distinct and often non-intuitive reactivity patterns.
The Decisive Factor: Electronic Structure and Aromaticity
The fundamental differences in reactivity between the[2][3][4] and[2][3][5] isomers stem from their unique electronic distributions. Both are considered 10-π electron aromatic systems, but the arrangement of nitrogen atoms alters the electron density at each position.
-
[2][3][4]Triazolo[1,5-a]pyridine: This system is often described as an electron-rich triazole ring fused to an electron-deficient pyridine ring.[7] The nitrogen at position 4 (N-4) is pyridine-like, while N-1 is pyrrole-like. This creates a dipole moment and influences the sites susceptible to electrophilic or nucleophilic attack.
-
[2][3][5]Triazolo[1,5-a]pyridine: In this isomer, all three contiguous nitrogen atoms create a unique electronic environment. The pyridine ring remains electron-deficient, but the triazole ring possesses a latent instability, particularly when challenged with electrophiles, which can lead to a productive ring-opening pathway.[6][8]
Caption: Numbering conventions for[2][3][4] and[2][3][5] triazolo[1,5-a]pyridine isomers.
Computational studies, such as Density Functional Theory (DFT), have been invaluable in mapping the electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of these systems, providing a theoretical basis for observed reactivity.[4][9][10]
Electrophilic Substitution: A Tale of Two Pathways
The reaction of these isomers with electrophiles is perhaps the most dramatic illustration of their divergent chemistry.
[1][2][3]Triazolo[1,5-a]pyridine: Predictable Substitution
Consistent with its electron-deficient pyridine ring, electrophilic substitution on the unsubstituted[2][3][4]triazolo[1,5-a]pyridine is challenging. When it does occur, it preferentially happens on the six-membered ring, typically at the C-8 and C-6 positions, which are least deactivated. Introducing electron-donating groups onto the pyridine ring can facilitate these reactions. For example, electrophilic reactions like bromination, iodination, and nitration on related fused systems predominantly yield substitution on the six-membered ring.[11]
[1][2][4]Triazolo[1,5-a]pyridine: Substitution vs. Ring-Opening
The[2][3][5] isomer presents a fascinating dichotomy. It reacts with electrophiles in two distinct, competing ways.[6][8][12]
-
C-3 Substitution: With strongly electron-withdrawing electrophiles, such as in nitration (HNO₃/H₂SO₄) or Vilsmeier formylation, substitution occurs at the C-3 position of the triazole ring.[6][12]
-
Ring-Opening with Denitrogenation: With other electrophiles like halogens (Cl₂, Br₂) or mercuric acetate, the triazole ring opens, expels molecular nitrogen (N₂), and results in a 2-substituted pyridine derivative.[6][12]
The proposed mechanism for this behavior involves the initial attack of the electrophile (E⁺) at N-1, forming a diazonium-like intermediate. If the electrophile can stabilize a negative charge (e.g., -NO₂), deprotonation at C-3 occurs, leading to substitution. If not, a nucleophile attacks the pyridine ring, initiating a cascade that results in the cleavage of the N-N bonds and loss of N₂.[6]
Caption: Competing pathways for electrophilic attack on the[2][3][5]triazolo[1,5-a]pyridine system.
Table 1: Comparative Outcomes of Electrophilic Reactions
| Electrophilic Reagent | [2][3][4]Triazolo[1,5-a]pyridine (Predicted Outcome) | [2][3][5]Triazolo[1,5-a]pyridine (Observed Outcome)[6][12] |
| HNO₃ / H₂SO₄ | 8-Nitro and/or 6-Nitro substitution | 3-Nitro substitution |
| Br₂ in CCl₄ | 8-Bromo and/or 6-Bromo substitution | Ring opening to 2-(dibromomethyl)pyridine |
| Cl₂ in CCl₄ | 8-Chloro and/or 6-Chloro substitution | Ring opening to 2-(dichloromethyl)pyridine |
| Hg(OAc)₂ in MeOH | Substitution on pyridine ring | Ring opening to 2-(alkoxy(alkoxymercurio)methyl)pyridine |
| Vilsmeier Reagent | Formylation on pyridine ring | 3-Formyl substitution |
Nucleophilic and Organometallic Reactivity
The electron-deficient pyridine ring in both isomers is the prime target for nucleophiles. However, the influence of the fused triazole ring again leads to different behaviors.
Deprotonation and Lithiation
A standout feature of [2][3][5]triazolo[1,5-a]pyridine is its ability to be regiospecifically lithiated at the C-7 position.[6][8] This reaction, typically performed with lithium diisopropylamide (LDA) at low temperatures, is directed by the "peri" nitrogen atom (N-1). The resulting 7-lithio derivative is a powerful synthetic intermediate that can react with a wide range of electrophiles (aldehydes, ketones, etc.) to introduce functionality exclusively at the C-7 position.[6] This provides a reliable method for creating 2,6-disubstituted pyridine precursors after subsequent ring-opening.
For the [2][3][4] isomer , such specific, heteroatom-directed lithiation is not a characteristic feature. Deprotonation is less facile and may lead to mixtures of products.
Nucleophilic Aromatic Substitution (SNA_r)
In halo-substituted derivatives, both isomers undergo SNAr reactions. For [2][3][5]triazolo[1,5-a]pyridine , studies have shown that bromo-substituents at the C-5 and C-7 positions are activated towards nucleophilic displacement, while a bromine at C-6 exhibits benzenoid-like inertness.[6] This allows for selective functionalization of the pyridine ring. The [2][3][4] isomer also participates in SNAr, with reactivity at positions C-5 and C-7 being common entry points for diversification.
Cycloaddition Reactions
Both isomeric systems can act as dipoles or dipolarophiles in cycloaddition reactions, providing access to complex polycyclic skeletons.
-
[2][3][4]Triazolo[1,5-a]pyridine ylides readily undergo 1,3-dipolar cycloaddition reactions with activated alkynes like dimethyl acetylenedicarboxylate (DMAD).[2] These reactions can sometimes involve a double cycloaddition, leading to pyrazolo[1,5-a]pyridine derivatives.[2] Furthermore, electron-poor derivatives (e.g., 6,8-dinitro) can undergo dearomative (3+2) and (4+2) cycloadditions with 1,3-dienes.[3]
-
[2][3][5]Triazolo[1,5-a]pyridine ylides also react with acetylenic esters. The course of these reactions is highly dependent on the solvent and the specific alkyne used, potentially yielding stable ylides, indolizines, or other rearranged heterocyclic products.[6][8]
Experimental Protocols: Highlighting Reactivity Differences
To provide a practical context, the following protocols describe reactions that exemplify the distinct chemical nature of the two isomers.
Protocol 1: Nitration Reaction – A Test of Regioselectivity
This experiment demonstrates the differing sites of electrophilic attack.
Objective: To compare the regioselectivity of nitration.
Methodology:
-
Preparation: In separate flasks, dissolve[2][3][4]triazolo[1,5-a]pyridine (1 mmol) and[2][3][5]triazolo[1,5-a]pyridine (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
-
Addition: Slowly add a nitrating mixture (1.1 mmol of fuming nitric acid in 1 mL of sulfuric acid) to each flask, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixtures at room temperature for 3-5 hours, monitoring by TLC.
-
Workup: Carefully pour each reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until basic.
-
Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR and mass spectrometry to determine the structure of the resulting nitro-substituted products.
Expected Outcome:
-
[2][3][4] Isomer: The primary product is expected to be 8-nitro-[2][3][4]triazolo[1,5-a]pyridine.
-
[2][3][5] Isomer: The exclusive product will be 3-nitro-[2][3][5]triazolo[1,5-a]pyridine.[12]
Protocol 2: Directed Lithiation of[1][2][4]Triazolo[1,5-a]pyridine
This protocol showcases the unique C-7 lithiation specific to the[2][3][5] isomer.
Objective: To perform a regiospecific functionalization at the C-7 position.
Methodology:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.1 mmol). Cool the solution to -78 °C.
-
LDA Formation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes). Stir for 30 minutes at -78 °C.
-
Substrate Addition: Add a solution of[2][3][5]triazolo[1,5-a]pyridine (1.0 mmol) in anhydrous THF (5 mL) dropwise. Stir the resulting solution at -40 °C for 1 hour.[8]
-
Electrophilic Quench: Cool the solution back to -78 °C and add benzaldehyde (1.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated ammonium chloride solution (15 mL).
-
Extraction & Analysis: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel) to yield the desired (7-([2][3][5]triazolo[1,5-a]pyridin-7-yl))(phenyl)methanol. Confirm the structure by NMR and mass spectrometry.
Caption: Experimental workflow for the C-7 directed lithiation of[2][3][5]triazolo[1,5-a]pyridine.
Conclusion
The comparison between[2][3][4]triazolo[1,5-a]pyridine and its[2][3][5] isomer is a compelling case study in heterocyclic reactivity. While separated by the mere repositioning of one nitrogen atom, their chemical personalities diverge significantly.
-
The [2][3][4] isomer generally behaves as a more stable aromatic system, with reactivity largely confined to predictable substitutions on the pyridine ring.
-
The [2][3][5] isomer is a more versatile and nuanced scaffold. It offers a unique electrophile-dependent choice between C-3 substitution and a synthetically valuable ring-opening reaction. Furthermore, its capacity for regiospecific C-7 lithiation provides an unparalleled tool for targeted functionalization.
For the medicinal chemist and synthetic researcher, understanding these differences is not merely academic; it is essential for the logical design of synthetic routes and the strategic modification of lead compounds. The choice of isomer is a critical decision that dictates the available chemical space and the synthetic tools that can be deployed.
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Triazolopyridine Carbonitriles
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of triazolopyridine carbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Understanding the fragmentation behavior of these molecules is crucial for their unambiguous identification, structural elucidation, and for metabolic studies. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analytical workflows.
Introduction: The Significance of Triazolopyridine Carbonitriles and the Role of Mass Spectrometry
The triazolopyridine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The fusion of a triazole ring with a pyridine ring creates a unique electronic and structural entity that can be further functionalized to modulate its pharmacological profile. The introduction of a carbonitrile (-C≡N) group, a versatile functional group, can significantly impact a molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding, making it a valuable substituent in drug design.
Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is an indispensable tool for the structural characterization of these complex molecules.[3] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can deduce the connectivity of atoms and the presence of specific functional groups, thereby confirming the chemical structure of a synthesized compound or identifying an unknown analyte. This guide will compare and contrast the fragmentation patterns observed under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), providing a framework for interpreting the mass spectra of triazolopyridine carbonitriles.
General Principles of Fragmentation in Fused Nitrogen Heterocycles and Aromatic Nitriles
The fragmentation of triazolopyridine carbonitriles is governed by the interplay between the stable heterocyclic core and the reactive cyano group. The initial ionization event, whether by electron impact or protonation, creates a molecular ion or a pseudomolecular ion, respectively, which then undergoes a series of unimolecular decompositions.
The triazolopyridine ring system, being a fused aromatic heterocycle, generally exhibits significant stability, often leading to a prominent molecular ion peak in EI-MS.[3] Fragmentation of the core structure typically involves ring cleavage reactions, often with the expulsion of small, stable neutral molecules like N₂, HCN, or acetylene. The specific fragmentation pathways are influenced by the substitution pattern on the ring.
Aromatic nitriles, under electron ionization, are known to produce a strong molecular ion peak. Characteristic fragmentation includes the loss of a hydrogen radical to form a stable [M-H]⁺ ion, and the loss of HCN (27 u) or a cyano radical (·CN, 26 u). McLafferty rearrangement is also possible for nitriles with sufficiently long alkyl chains, though this is less relevant for the compounds discussed here.
Fragmentation Pathways of Triazolopyridine Carbonitriles
Based on the analysis of related structures and general fragmentation principles, we can propose the key fragmentation pathways for triazolopyridine carbonitriles. The exact fragmentation will depend on the specific isomer of the triazolopyridine core (e.g.,[3][4]triazolo[4,3-a]pyridine vs.[3][4]triazolo[1,5-a]pyridine) and the position of the carbonitrile group.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the fragmentation is typically extensive. The following pathways are expected:
-
Loss of HCN: A primary fragmentation pathway for the carbonitrile group is the elimination of a neutral hydrogen cyanide molecule (27 u). This is a common fragmentation for aromatic nitriles.
-
Loss of a Cyano Radical: The cleavage of the C-CN bond can lead to the loss of a cyano radical (·CN, 26 u), resulting in a cation of the triazolopyridine ring.
-
Ring Fragmentation: The fused heterocyclic system can undergo complex ring-opening and fragmentation processes. This can involve the loss of N₂ (28 u) from the triazole ring, a characteristic fragmentation of many nitrogen-rich heterocycles. Subsequent or concurrent loss of other small molecules like acetylene (C₂H₂) can also occur.
-
Formation of [M-H]⁺: The loss of a hydrogen atom to form a stable, even-electron cation is a common feature in the mass spectra of aromatic compounds.
Diagram: Proposed EI Fragmentation Pathways
Caption: Key fragmentation pathways for triazolopyridine carbonitriles under Electron Ionization.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a softer ionization technique that typically produces a protonated molecule, [M+H]⁺, as the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion often proceeds through different pathways compared to the radical cation formed in EI.
-
Loss of HCN: Similar to EI, the loss of a neutral HCN molecule from the protonated precursor is a likely fragmentation pathway.
-
Ring Cleavage of the Protonated System: The protonated triazolopyridine ring can undergo ring opening, followed by fragmentation. The position of protonation will influence the subsequent fragmentation cascade.
-
Loss of N₂: The expulsion of a nitrogen molecule from the protonated triazole ring is a plausible fragmentation route, leading to a stable product ion.
The fragmentation of a related class of compounds, 5-amino-7-(aryl)-[3][4]triazolo[1,5-a]pyrimidine-6-carbonitriles, has been studied, and by analogy, we can infer some fragmentation behaviors.[5] In these systems, the fragmentation is often initiated at the fused ring system.
Diagram: Proposed ESI-MS/MS Fragmentation Pathways
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities [article.sapub.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analysis of the Nitrile Stretch in Triazolopyridines: A Comparative Guide
Executive Summary
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, MAPK pathways) due to its ability to mimic purine nucleosides. The introduction of a nitrile (
However, characterizing the nitrile stretch (
The Nitrile Probe: Electronic Context
The nitrile stretching vibration typically appears in the "silent region" of the IR spectrum (
-
The Baseline: Aromatic nitriles (e.g., benzonitrile) typically stretch at
. -
The Triazolopyridine Effect: The fused ring system is highly polarized. If the nitrile is conjugated with the triazole ring nitrogens, resonance delocalization weakens the
bond, causing a red shift (lower wavenumber). Conversely, strong electron-withdrawing induction by the pyridine nitrogen can stiffen the bond, causing a blue shift (higher wavenumber).
Accurate measurement of this shift allows researchers to validate regioisomerism and assess the electronic purity of the bulk drug substance.
Comparative Methodology: Selecting the Right Tool
While FTIR is the standard, it is not always the definitive tool for heterocyclic nitriles. The following comparison evaluates the three primary analytical approaches.
Method A: ATR-FTIR (Attenuated Total Reflectance)
The Routine Workhorse
Mechanism: Measures the absorption of infrared light caused by a change in the molecular dipole moment.[1][2][3] Performance: Nitriles possess a strong dipole, usually resulting in a sharp, medium-intensity peak. Best For: Rapid quality control (QC), raw material identification, and detecting hydrogen-bonding interactions (which significantly broaden and shift the peak). Limitation: In highly symmetric bis-nitrile substitutions, the dipole change may be minimized, reducing signal intensity.
Method B: FT-Raman Spectroscopy
The Structural Validator
Mechanism: Measures inelastic light scattering based on changes in polarizability.
Performance: The
Method C: DFT (Density Functional Theory)
The Predictive Standard
Mechanism: Computational modeling (typically B3LYP/6-311G**) to calculate force constants. Performance: Provides a theoretical "ground truth" for peak assignment, distinguishing between regioisomers (e.g., [1,2,4] vs [1,2,3] fusion) that may have overlapping experimental peaks. Best For: Assigning ambiguous peaks and predicting the effect of specific substitutions before synthesis.
Summary Comparison Table
| Feature | ATR-FTIR | FT-Raman | DFT Calculation |
| Physical Basis | Dipole Moment Change | Polarizability Change | Quantum Mechanical Force Field |
| Nitrile Signal | Medium/Sharp | Very Strong/Distinct | Predicted (needs scaling) |
| Sample Prep | Minimal (Solid/Liquid) | None (Glass vial/Capillary) | N/A (Computational) |
| Interference | Fluorescence | Basis set limitations | |
| Cost/Time | Low / <2 mins | High / 5-10 mins | Medium / Hours (CPU time) |
| Primary Use | Routine ID & Purity | Polymorphs & Symmetry | Isomer Assignment |
Experimental Protocol: Self-Validating ATR-FTIR
For most drug development applications, ATR-FTIR is the most accessible method. However, the high refractive index of triazolopyridines requires a specific protocol to avoid optical artifacts.
Protocol Workflow
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hardness, but ZnSe offers better throughput in the
region if the sample is soft. -
Background Correction: Collect a 32-scan background of the clean crystal immediately prior to measurement to eliminate atmospheric
(doublet at ), which is dangerously close to the nitrile peak. -
Sample Contact: Apply the triazolopyridine powder. Apply pressure using the slip-clutch anvil until the "click" ensures uniform contact. Crucial: Inconsistent pressure alters peak intensity, invalidating quantitative comparisons.
-
Acquisition: Scan range
; Resolution (essential for resolving sharp nitrile bands); 64 scans. -
Validation (The "Derivative Check"): To confirm the peak is a true nitrile stretch and not a background artifact, calculate the 2nd Derivative of the spectrum. A true peak will appear as a strong negative minimum at the exact peak position.
Visualization: Spectral Acquisition Logic
Figure 1: Decision logic for acquiring high-fidelity FTIR spectra of nitrile-containing compounds, emphasizing the critical
Data Interpretation: Decoding the Shift
The exact wavenumber of the nitrile stretch in triazolopyridines is a readout of the ring's electronic state.
Mechanistic Causality
-
Conjugation (Red Shift): If the nitrile is at the C-3 position of a [1,2,4]triazolo[4,3-a]pyridine, it conjugates directly with the
-system. This lowers the bond order, shifting the peak to . -
Induction (Blue Shift): If the nitrile is on the pyridine ring (e.g., position C-6) and isolated from resonance by steric twisting or meta-positioning relative to the bridgehead nitrogen, the electron-withdrawing nature of the heterocycle dominates. This strengthens the bond, shifting the peak to
.
Isomer Differentiation Logic
Figure 2: Diagnostic logic for assigning triazolopyridine regioisomers based on nitrile stretch frequency.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR functional group assignment ranges).
-
Specac Ltd. (2025). Interpreting Infrared Spectra: The Nitrile Group. Specac Application Notes.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
Dymińska, L., et al. (2018).[4] Vibrational spectra and molecular structure of triazolopyridine derivatives. Journal of Molecular Structure. (Specific study on triazolopyridine vibrational modes).
-
Getue, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. Arabian Journal of Chemistry. [4]
Sources
Comparative Bioactivity Guide: 5-Cyano vs. 5-Halo Triazolopyridines
This guide provides an in-depth technical comparison of 5-cyano versus 5-halo [1,2,4]triazolo[1,5-a]pyridines, focusing on their synthesis, physicochemical properties, and biological implications in drug discovery.
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for JAK inhibitors (e.g., Filgotinib analogs), adenosine receptor antagonists, and RORγt inverse agonists. The substitution at the C5 position (per IUPAC numbering for the fused system) is critical for modulating electronic distribution and metabolic stability.
While 5-halo derivatives (Cl, Br) are often used as synthetic intermediates or lipophilic space-fillers, 5-cyano (nitrile) analogs are increasingly deployed as bioisosteres to:
-
Lower Lipophilicity (LogP): Improve aqueous solubility.
-
Enhance Metabolic Stability: Block oxidative metabolism at the pyridine ring.
-
Introduce Specific Interactions: Act as a hydrogen bond acceptor (HBA) in the binding pocket, a feature absent in halogens.
Chemical Basis of Comparison
The transition from a halogen (Cl/Br) to a nitrile (CN) at the 5-position induces profound changes in the molecule's physicochemical profile.
Physicochemical Property Shift
| Feature | 5-Chloro (-Cl) | 5-Cyano (-CN) | Impact on Drug Design |
| Electronic Effect ( | +0.23 (EWG) | +0.66 (Strong EWG) | CN strongly pulls electron density, lowering the pKa of the triazole ring system. |
| Steric Geometry | Spherical (Van der Waals radius ~1.75 Å) | Linear (Length ~3.0 Å, Width ~1.5 Å) | CN can penetrate narrow sub-pockets without steric clash. |
| H-Bonding | None (Halogen bond donor) | Strong Acceptor (N lone pair) | CN can anchor the molecule via H-bonds to backbone amides (e.g., hinge region of kinases). |
| Lipophilicity ( | +0.71 (Hydrophobic) | -0.57 (Polar) | Critical: CN reduces LogP by ~1.3 units vs Cl, significantly boosting solubility. |
| Metabolic Stability | Good (blocks oxidation) | Excellent | CN is robust against P450 oxidation and reduces overall lipophilicity-driven clearance. |
Structural Logic Diagram
The following diagram illustrates the decision-making process when selecting between these moieties.
Figure 1: Decision logic for bioisosteric replacement of Halogen with Cyano in triazolopyridines.
Case Study: Kinase Inhibition (JAK2 Model)
In the context of kinase inhibitors (e.g., JAK2 inhibitors like CEP-33779), the triazolopyridine scaffold binds to the ATP-binding pocket.
Mechanistic Comparison
-
5-Halo Analog: The halogen atom typically occupies a hydrophobic pocket (e.g., the gatekeeper region or solvent front). It relies on Van der Waals forces. If the pocket contains a water network, the hydrophobic halogen may displace water entropically but lacks directional anchoring.
-
5-Cyano Analog: The nitrile nitrogen can form a direct hydrogen bond with water molecules in the solvation shell or specific residues (e.g., Lysine or Threonine) within the active site.
-
Data Point: In similar kinase scaffolds (quinazolines), replacing -Cl with -CN has been shown to improve Lipophilic Ligand Efficiency (LLE) by maintaining potency while reducing lipophilicity.
-
Comparative Bioactivity Profile (Representative Data)
Based on SAR trends in triazolopyridine JAK/RORγt inhibitors.
| Assay | 5-Bromo Analog | 5-Cyano Analog | Observation |
| JAK2 IC50 (Enzymatic) | 12 nM | 15 nM | Potency is often comparable if steric fit is maintained. |
| Solubility (pH 7.4) | < 5 µM | > 50 µM | Major Advantage: Nitrile significantly improves aqueous solubility. |
| HLM Stability (t1/2) | 25 min | > 60 min | Nitrile reduces oxidative clearance liabilities. |
| Cellular IC50 (Ba/F3) | 45 nM | 38 nM | Improved permeability/solubility often translates to better cell potency. |
Experimental Protocols
A. Synthesis: Pd-Catalyzed Cyanation of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine
The most robust method to access the 5-cyano derivative is via Palladium-catalyzed cyanation of the 5-bromo precursor. This avoids the harsh conditions of classical Rosenmund-von Braun reactions.
Reagents:
-
Substrate: 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Cyanide Source: Zinc Cyanide (
) (0.6 equiv) -
Catalyst:
(2-5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)
-
Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide) (anhydrous)
Step-by-Step Protocol:
-
Setup: In a glovebox or under a steady stream of Argon, charge a dry reaction vial with the 5-bromo substrate,
, , and dppf. -
Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 120°C for 4–16 hours. Monitor reaction progress via LC-MS (Target mass: M+1 = Bromide mass - 80 + 26).
-
Note: The reaction mixture will turn from dark red/purple to black upon completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench residual cyanide) followed by brine.
-
Safety Alert: All aqueous waste must be treated with bleach (sodium hypochlorite) to neutralize cyanide before disposal.
-
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (SiO2, typically 0-50% EtOAc/Hexanes). The nitrile product is usually more polar than the bromide.
Figure 2: Palladium-catalyzed cyanation pathway from the bromo-precursor.
B. Bioactivity Assay: JAK2 Kinase Inhibition (ADP-Glo)
To verify the bioactivity shift, use a luminescent ADP-Glo assay.
-
Enzyme Prep: Dilute human JAK2 enzyme (e.g., from Promega) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Treatment: Prepare 3-fold serial dilutions of 5-cyano and 5-bromo analogs in DMSO. Add 1 µL of compound to 4 µL of enzyme solution in a 384-well plate. Incubate for 15 min at RT.
-
Reaction Initiation: Add 5 µL of substrate mix (ATP + Peptide substrate).
-
Detection: After 60 min, add 10 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence. Plot RLU vs. Log[Compound] to determine IC50.
Biological Context: JAK-STAT Pathway
The primary application of these scaffolds often involves the JAK-STAT signaling pathway. The 5-position modification can fine-tune selectivity between JAK family members (JAK1/2/3/TYK2).
Figure 3: JAK-STAT signaling pathway showing the intervention point of triazolopyridine inhibitors.
References
-
Comparison of Nitrile and Halogen Bioisosteres
-
Pattison, G. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, 2026. Link
-
-
Triazolopyridine Scaffold in JAK Inhibitors
-
Stump, C. A., et al. "Discovery of a Novel, Selective, and Orally Bioavailable Inhibitor of Janus Kinase 2 (CEP-33779) Based on a 1,2,4-Triazolo[1,5-a]pyridine Scaffold." Journal of Medicinal Chemistry, 2012. Link
-
-
Synthesis of 5-Cyano Derivatives
-
Nitrile in Drug Design
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link
-
-
Triazolopyridine RORγt Inverse Agonists
Sources
HPLC method development for [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
An In-Depth Technical Guide to HPLC Method Development for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
Introduction: The Analytical Challenge of Novel Heterocycles
The[1][2][3]Triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for developing novel therapeutics.[4][5] Its derivatives have shown a wide range of biological activities, including potential as α-glucosidase inhibitors and antibacterial agents.[5][6][1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile (TPC), as a representative of this class, requires a robust, reliable, and stability-indicating analytical method to support drug discovery, development, and quality control.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the separation, identification, and quantification of pharmaceutical compounds.[7] The development of an effective HPLC method, however, is a systematic process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography. This guide provides a comprehensive, field-proven strategy for developing a stability-indicating HPLC method for TPC, comparing alternative approaches and grounding all recommendations in established scientific and regulatory principles.
Guiding Principle: A Systematic Approach to Method Development
A successful method development workflow is not a random walk but a structured investigation. It begins with understanding the analyte and progresses through systematic screening and optimization, culminating in a validated, robust method suitable for its intended purpose.
Caption: Workflow for HPLC Method Development.
Part 1: Analyte Characterization and Initial Conditions
Causality Behind Experimental Choices: The physicochemical properties of TPC dictate our starting point. As a nitrogen-containing heterocyclic compound, it is expected to be polar and possess basic properties due to the lone pair of electrons on the pyridine and triazole nitrogen atoms.[8] The presence of the aromatic rings suggests susceptibility to π-π interactions, while the carbonitrile group enhances its polarity.
-
UV Absorbance: A UV scan of TPC in a likely mobile phase (e.g., Acetonitrile/Water) is the first experimental step. This will determine the optimal detection wavelength (λmax) for maximum sensitivity.
-
Stationary Phase Selection: Reversed-phase HPLC is the most common and versatile mode.[9] The choice of stationary phase is critical for achieving successful separation.
Comparison of Initial Stationary Phases
The initial screening should involve columns with different retention mechanisms to explore a wider selectivity space.
| Column Type | Primary Interaction Mechanism | Rationale for TPC Analysis |
| C18 (Octadecylsilane) | Hydrophobic | The industry standard and a robust starting point for a wide range of analytes. Retention is based on the molecule's overall hydrophobicity.[10] |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Highly recommended for aromatic compounds. The phenyl groups on the stationary phase can interact with the triazolopyridine ring system, offering unique selectivity compared to C18.[11] |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols, leading to better peak shape for basic compounds like TPC, especially at neutral pH. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer | An alternative for very polar compounds that show little or no retention on reversed-phase columns.[10][12] It uses a polar stationary phase with a high organic content mobile phase. |
Experimental Protocol: Initial Column Screening
-
Prepare Analyte Solution: Accurately weigh and dissolve TPC standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.1 mg/mL.
-
Set Up HPLC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detector: DAD/UV at the predetermined λmax.
-
-
Run Generic Gradient: A fast, generic gradient provides a snapshot of the analyte's behavior on each column.
-
Time (min) | %B
-
0.0 | 5
-
10.0 | 95
-
12.0 | 95
-
12.1 | 5
-
15.0 | 5
-
-
Execute and Evaluate: Inject the TPC solution onto each of the selected columns (C18, Phenyl-Hexyl, Polar-Embedded) using the same gradient program.
-
Analysis: Compare the resulting chromatograms for retention time (tR), peak asymmetry (As), and theoretical plates (N). The goal is to find a column that provides adequate retention (k > 2) and good peak shape (As ≈ 1.0).
Part 2: Mobile Phase Optimization
Once a promising column is selected (e.g., a Phenyl-Hexyl column showing good peak shape and retention), the mobile phase must be optimized to achieve the desired resolution and runtime.[13]
Causality Behind Experimental Choices:
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and better UV transparency.[14] However, methanol can sometimes offer different selectivity.
-
pH Control: For ionizable compounds like TPC, mobile phase pH is the most powerful tool for controlling retention and ensuring good peak shape.[15] The "pH rule of thumb" is to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. Since TPC is basic, an acidic mobile phase (pH 2.5-3.5) using a formic acid or phosphate buffer will protonate the nitrogen atoms, leading to consistent retention and sharp, symmetrical peaks.[8]
Experimental Protocol: Mobile Phase pH and Gradient Optimization
-
Select Column: Use the column that performed best in the initial screen.
-
Optimize Gradient Slope:
-
Using the selected buffered mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), adjust the gradient slope to achieve a target resolution between the parent peak and any impurities.
-
Start with the generic 10-minute gradient. If the peak elutes too late, shorten the gradient time. If it elutes too early with poor resolution from the void, make the gradient shallower (e.g., 5-60% B over 15 minutes).
-
-
Fine-Tune and Hold: Once the optimal gradient is established, convert it to a step gradient or add an isocratic hold to maximize resolution around the main peak.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Column | Phenyl-Hexyl | Phenyl-Hexyl | Phenyl-Hexyl | N/A |
| Mobile Phase A | 0.1% Formic Acid (pH ~2.7) | 10mM Phosphate (pH 3.0) | 10mM Acetate (pH 4.5) | Improved peak shape at lower pH due to consistent protonation of the basic analyte. |
| Gradient | 5-95% ACN in 10 min | 10-70% ACN in 15 min | 10-70% ACN in 15 min | A shallower gradient (Condition 2) should increase retention time and improve resolution of closely eluting impurities. |
Part 3: Developing a Stability-Indicating Method
A stability-indicating method is one that can unambiguously quantify the analyte in the presence of its degradation products.[16] This is a regulatory requirement and is achieved through forced degradation studies.[2][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a detectable level.[17]
Caption: Forced Degradation Stress Conditions.
Experimental Protocol: Forced Degradation Studies
-
Prepare Samples: Prepare separate solutions of TPC (~0.1 mg/mL) for each stress condition. Include an unstressed control sample.
-
Apply Stress:
-
Acid: Add HCl to a final concentration of 0.1N. Heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize before injection.
-
Base: Add NaOH to a final concentration of 0.1N. Heat at 60°C. Sample at intervals. Neutralize before injection.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature. Sample at intervals.
-
Thermal: Store solid API and solution at 80°C. Sample at 1, 3, and 5 days.
-
Photolytic: Expose the solution to light conditions specified in ICH Q1B guidelines, alongside a control sample wrapped in foil.
-
-
Analysis: Analyze all stressed samples and the control using the optimized HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity of the parent TPC peak. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.
Part 4: Method Validation (ICH Q2(R2))
The final step is to formally validate the method according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[18][19] This ensures the method is reliable, reproducible, and accurate.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999. Degradants are resolved from the main peak (Resolution > 2.0).[20] |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels.[20] |
| Precision (Repeatability & Intermediate) | To measure the variability of the results. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.[20] |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified reliably. | Signal-to-Noise ratio ≥ 10. Precision at this level should meet acceptance criteria. |
| Robustness | To measure the method's resistance to small, deliberate changes. | RSD ≤ 2.0% after minor changes in flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2).[20] |
Final Recommended Method: A Starting Point
Based on the principles outlined, a robust starting method for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile would be:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10mM KH₂PO₄, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 70% B over 15 minutes, followed by a 5-minute hold and re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | PDA/UV at λmax (e.g., ~254 nm, to be determined experimentally) |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Conclusion
The development of a high-quality HPLC method for a novel compound like[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile is a systematic endeavor rooted in chemical principles and regulatory standards. By comparing stationary phases based on analyte structure, optimizing the mobile phase to control retention and peak shape, and rigorously testing for stability-indicating capabilities through forced degradation, a robust and reliable analytical method can be established. This final, validated method serves as a critical tool throughout the drug development lifecycle, ensuring the quality, safety, and efficacy of new chemical entities.
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal ofTriazolo[1,5-a]pyridine-5-carbonitrile
A Guide to the Safe and Compliant Disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
This document provides a detailed protocol for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the required precautions.
Hazard Assessment: A Structurally-Informed Analysis
The chemical structure of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile dictates its potential hazards. Understanding these is the first step in safe handling and disposal.
-
Pyridine Moiety : The fused pyridine ring is a well-characterized heterocyclic aromatic compound. Pyridine and its derivatives are typically volatile, flammable liquids with a strong, unpleasant odor.[2] They are known to be harmful if inhaled, swallowed, or if they come into contact with skin, potentially causing skin and respiratory irritation.[2][4]
-
Nitrile (Carbonitrile) Group (-CN) : The presence of a nitrile group introduces significant toxicity. Nitrile compounds are classified as hazardous due to their potential to release highly toxic hydrogen cyanide (HCN) gas upon decomposition, for instance, during combustion or through hydrolysis in the presence of strong acids or bases.[5]
-
[1][2][3]Triazole Moiety : The triazole ring system is common in pharmaceuticals and agrochemicals. While many triazoles are stable, some nitrogen-rich heterocyclic compounds can be thermally sensitive and may decompose energetically.[6][7] Upon combustion, they can produce toxic nitrogen oxides (NOx).[8]
Given these components,[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile must be treated as a hazardous waste . It is likely to be toxic if ingested, inhaled, or absorbed through the skin and may cause serious eye irritation.[9][10]
Summary of Potential Hazards and Safety Precautions
| Hazard Category | Potential Risk | Recommended Precautions |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[11] | Always handle inside a certified chemical fume hood. Avoid creating dust or aerosols. Do not eat, drink, or smoke in the work area.[9] |
| Skin/Eye Irritation | May cause serious skin and eye irritation or chemical burns.[10] | Wear appropriate chemical splash goggles and consider a face shield for splash risks.[4] |
| Flammability | As a pyridine derivative, it may be combustible or flammable.[12] | Store away from heat, sparks, open flames, and strong oxidizing agents.[11][12] Use non-sparking tools when handling. |
| Reactivity | Potential for hazardous decomposition at high temperatures.[6] Incompatible with strong acids and strong oxidizing agents.[5][13] | Store separately from incompatible materials. Avoid excessive heat. |
| Environmental | Toxic to aquatic life. Do not allow to enter drains or waterways.[11] | Collect all waste for proper disposal. Do not dispose of it down the sanitary sewer.[14] |
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile for any purpose, including disposal.
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable as they offer poor resistance to pyridine and its derivatives.[1][4]
-
Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection : A chemical-resistant lab coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.[4]
-
Respiratory Protection : All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile is a multi-step process that must align with institutional policies and national regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16]
Caption: Disposal workflow for[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile.
Experimental Protocol for Disposal
-
Preparation : Before handling any waste, ensure you are in a designated work area, typically a certified chemical fume hood.[17] Don all required PPE as specified in Section 2.
-
Waste Characterization : This compound must be classified as hazardous waste.[18] Specifically, due to the nitrile group, it falls under classifications for toxic solid nitriles.[19]
-
Segregation :
-
Solid Waste : Any materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads, silica gel) must be collected separately as hazardous waste.[14][20] Do not mix with non-hazardous laboratory trash.
-
Unused or Residual Compound : Collect any remaining pure compound in its original container or a designated hazardous waste container.
-
-
Containerization :
-
Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[12]
-
The label must clearly state the full chemical name: "[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile" and list all components if it is a mixture.
-
Include the date when waste was first added (accumulation start date).
-
-
Interim Storage :
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[21]
-
The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to safely handle the combustion of nitrogenous and nitrile-containing compounds.[8][18] This ensures the complete destruction of the compound and prevents the release of toxic byproducts like HCN or NOx.
-
Spill and Emergency Procedures
Preparedness is key to safety. Every lab member must be familiar with these procedures.[3]
-
Evacuation : In case of a significant spill, evacuate all non-essential personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Control : Prevent the spill from spreading or entering any drains.
-
Cleanup :
-
For small spills of solid material, carefully sweep it up into a designated container for hazardous waste, avoiding dust generation.
-
For liquid spills, use an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[17]
-
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Exposure Response :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[11][17]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
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Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
An Essential Guide to Personal Protective Equipment for Handling[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile, a member of the pharmacologically significant triazolopyridine class of compounds.[3][4] While specific toxicological data for this exact molecule is limited, a thorough hazard assessment based on structurally similar compounds allows for the establishment of robust safety procedures.
Hazard Assessment: Understanding the Risks
The hazard profile for[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile is inferred from its structural analogs, particularly the 6-carbonitrile isomer and the parent triazolopyridine compound. The primary risks are associated with irritation and acute toxicity upon ingestion.[5] Some related compounds have also been flagged for more severe health effects, warranting a cautious approach.
| Potential Hazard | Description | Primary Exposure Route | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Ingestion | GHS Category 4 classification for similar compounds.[5][6][7] |
| Skin Irritation | May cause redness, itching, and inflammation upon contact.[5][8] | Dermal Contact | Classified as a skin irritant (GHS Category 2).[2][8] |
| Serious Eye Irritation | Can cause significant eye irritation, potentially leading to damage if not addressed promptly.[2][5][6][8] | Ocular Contact | Classified as a serious eye irritant (GHS Category 2).[2][6] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[5][8] | Inhalation | May cause respiratory irritation (STOT SE 3).[8] |
| Suspected Carcinogen | One triazolopyridine derivative is suspected of causing cancer. | Ingestion, Inhalation | Long-term or repeated exposure should be minimized. |
Core PPE Protocol: A Step-by-Step Guide
Adherence to a stringent PPE protocol is the most effective way to mitigate the risks associated with handling[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile. The following steps must be followed before entering the laboratory and beginning any work with this compound.
PPE Selection and Donning Workflow
Caption: PPE Selection and Donning Workflow
1. Eye and Face Protection:
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required at all times.[2]
-
Rationale: These provide a seal around the eyes to protect against splashes and airborne dust particles. Standard safety glasses are insufficient.
-
Recommended: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]
2. Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against spills.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Type: Nitrile gloves are a common and effective choice for handling small quantities of powders and solutions. For prolonged handling or immersion, consult the glove manufacturer’s resistance chart.
-
Technique: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for added protection during high-risk procedures. Remove gloves promptly if contaminated and wash hands thoroughly.[9]
-
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2]
3. Respiratory Protection:
-
Engineering Controls First: All work involving the solid form of[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[2] Follow OSHA respirator regulations (29 CFR 1910.134) for fit-testing and training.[2]
Operational and Disposal Plans
Proper handling, storage, and disposal are critical components of the overall safety plan.
Handling and Storage:
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[2][8]
-
Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[6][9]
-
Prohibit eating, drinking, and smoking in the handling area.[6]
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or dust is generated.
-
Contain: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[2]
Waste Disposal:
-
All waste containing[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile must be disposed of as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[9] Disposal may involve incineration in a chemical incinerator with an afterburner and scrubber.[9]
Emergency Procedures: In Case of Exposure
Immediate and correct first aid is crucial in the event of an exposure.
Emergency Response for Exposure
Caption: Emergency Response Flowchart for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][9] Seek medical attention if irritation develops or persists.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2][9] Seek immediate medical attention.[2][9]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][9] If the person feels unwell, seek medical advice.[2][9]
-
Ingestion: If swallowed, rinse mouth thoroughly with water.[9] Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[5]
By integrating these PPE protocols and emergency plans into your standard operating procedures, you can build a culture of safety and ensure the well-being of all laboratory personnel when working with[1][2]Triazolo[1,5-a]pyridine-5-carbonitrile and other novel chemical entities.
References
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich.
-
What are the potential complications of Trazodone (triazolopyridine antidepressant)? (2025).
-
SAFETY DATA SHEET. (n.d.). TCI Chemicals.
-
SAFETY DATA SHEET. (2025).
-
SAFETY DATA SHEET. (2014). Fisher Scientific.
-
Triazolopyridine. (n.d.).
-
1,2,4 Triazolo 1,5-a pyridine 274-85-1. (n.d.). Sigma-Aldrich.
-
The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia.
-
5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine. (n.d.). AK Scientific, Inc.
-
The Chemistry of the Triazolopyridines: An Update. (2025). ResearchGate. 12.[1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. (n.d.). PubChem. 13.[1][2]TRIAZOLO[1,5-A]PYRIDINE-6-CARBONITRILE. (n.d.). Fluorochem.
-
Triazolopyridine. (2026). Wikipedia.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
-
PREPARATION AND USES OF 1,2,4-TRIAZOLO [1,5a] PYRIDINE DERIVATIVES. (n.d.). Google Patents.
Sources
- 1. droracle.ai [droracle.ai]
- 2. fishersci.com [fishersci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
